Sarizotan dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
177976-12-4 |
|---|---|
Molecular Formula |
C22H23Cl2FN2O |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C22H21FN2O.2ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;2*1H/t21-;;/m1../s1 |
InChI Key |
ANXOJXYTTDGHAJ-GHVWMZMZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Neuronal Mechanisms of Sarizotan Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarizotan dihydrochloride (B599025) is a pharmacologically complex agent with a multimodal mechanism of action, primarily targeting serotonergic and dopaminergic systems within the central nervous system. This technical guide provides an in-depth exploration of Sarizotan's core mechanism of action at the neuronal level. It consolidates quantitative data on its receptor binding and functional activity, details key experimental protocols utilized in its preclinical evaluation, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurological disorders.
Introduction
Sarizotan is a phenyl-piperazine derivative that has been investigated for its therapeutic potential in several neurological conditions, including L-DOPA-induced dyskinesia in Parkinson's disease and respiratory dysfunction in Rett syndrome.[1][2] Its clinical development for Rett syndrome was ultimately discontinued (B1498344) due to a lack of efficacy in a Phase 2/3 trial.[2] Nevertheless, the unique pharmacological profile of Sarizotan continues to be of significant interest for understanding the complex interplay between serotonin (B10506) and dopamine (B1211576) neurotransmitter systems. This guide will dissect the molecular and cellular actions of Sarizotan to provide a detailed understanding of its effects on neuronal function.
Pharmacological Profile: Receptor Binding and Functional Activity
Sarizotan exhibits a distinct receptor binding profile, characterized by high affinity for serotonin 5-HT1A receptors and a range of dopamine D2-like receptors (D2, D3, and D4).[3][4] Functionally, it acts as a full agonist at 5-HT1A receptors and displays a more complex profile at dopamine receptors, acting as a partial agonist or antagonist depending on the specific receptor subtype and the cellular context.[3][5]
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Sarizotan at key receptor targets. This data has been compiled from various in vitro studies.
Table 1: Sarizotan Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Human | Rat | Reference(s) |
| 5-HT1A | 0.1 | 6.5 | [6] |
| Dopamine D2 | 17 | 15.1 | [6] |
| Dopamine D3 | 6.8 | - | [6] |
| Dopamine D4.2 | 2.4 | - | [6] |
Table 2: Sarizotan Functional Activity (EC50/IC50, nM)
| Receptor & Assay | Species | Value (nM) | Activity | Reference(s) |
| Human 5-HT1A (cAMP inhibition) | Human | 0.1 (IC50) | Full Agonist | [6] |
| Human D2S (GIRK activation) | Human | 29 (EC50) | Partial Agonist | [7] |
| Human D2L (GIRK activation) | Human | 23 (EC50) | Partial Agonist | [7] |
| Human D3 (GIRK activation) | Human | 5.6 (EC50) | Full Agonist | [7] |
| Human D4.4 (GIRK activation) | Human | 5.4 (EC50) | Full Agonist | [7] |
| Human D2S (Antagonism) | Human | 52 (IC50) | Antagonist | [7] |
| Human D2L (Antagonism) | Human | 121 (IC50) | Antagonist | [7] |
| Human D2L (cAMP inhibition) | Human | 0.51 (EC50) | Full Agonist | [7] |
| Human D3 (cAMP inhibition) | Human | 0.47 (EC50) | Full Agonist | [7] |
| Human D4.2 (cAMP inhibition) | Human | 0.48 (EC50) | Full Agonist | [7] |
| Human D4.4 (cAMP inhibition) | Human | 0.23 (EC50) | Full Agonist | [7] |
| hERG Channel (Patch Clamp) | Human | 183 (IC50) | Inhibitor | [8] |
Signaling Pathways
Sarizotan's effects on neuronal activity are mediated through its interaction with G protein-coupled receptors (GPCRs), primarily the Gi/o-coupled 5-HT1A and D2-like receptors.
5-HT1A Receptor Signaling
As a full agonist at 5-HT1A receptors, Sarizotan mimics the action of serotonin to activate inhibitory Gi/o signaling cascades.[1][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, the dissociation of the Gβγ subunit from the Gi/o protein leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and a reduction in neuronal firing.[1][9]
Dopamine D2-Like Receptor Signaling
Sarizotan's interaction with D2-like receptors is more nuanced, exhibiting partial agonism or antagonism depending on the receptor subtype and the specific signaling pathway being measured.[7] Similar to 5-HT1A receptors, D2-like receptors are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Furthermore, D2 receptor signaling can involve β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as the initiation of distinct downstream signaling cascades.[10][11]
Preclinical Evidence
Rett Syndrome Models
In preclinical mouse models of Rett syndrome, Sarizotan demonstrated significant efficacy in mitigating respiratory abnormalities.[1][2][7][12] These models exhibit breathing irregularities, including frequent apneas, which are also a clinical feature of the human condition.
Table 3: Effect of Sarizotan on Respiratory Parameters in Rett Syndrome Mouse Models
| Mouse Model | Sarizotan Dose | Parameter | % Change vs. Vehicle | Reference(s) |
| Mecp2-deficient | 5.0 mg/kg, i.p. | Apnea Incidence | ↓ ~85% | [2][7] |
| Mecp2-deficient | 5.0 mg/kg, i.p. | Breathing Irregularity | Corrected to wild-type levels | [7] |
| Mecp2 R168X/+ | 7-14 days oral | Apnea Incidence | ↓ 74-76% | [7] |
L-DOPA-Induced Dyskinesia (LID) Models
In rodent and primate models of Parkinson's disease, Sarizotan has been shown to reduce L-DOPA-induced dyskinesias (LID).[3][5] LID is a debilitating side effect of long-term dopamine replacement therapy. The antidyskinetic effect of Sarizotan is primarily attributed to its 5-HT1A receptor agonism, which is thought to modulate the release of dopamine from serotonergic terminals.[9]
Table 4: Effect of Sarizotan on L-DOPA-Induced Dyskinesia (Abnormal Involuntary Movements - AIMs) in a Rat Model of Parkinson's Disease
| Treatment | AIMs Score (Total) | % Reduction vs. L-DOPA alone | Reference(s) |
| L-DOPA | (Baseline for dyskinesia) | - | [13] |
| L-DOPA + Sarizotan (1 mg/kg) | Dose-dependent reduction | Significant | [13] |
| L-DOPA + Sarizotan (5 mg/kg) | Dose-dependent reduction | Significant | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the neuronal mechanism of action of Sarizotan.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its receptor targets.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Sarizotan for various receptors.
-
General Protocol:
-
Tissue/Cell Preparation: Homogenates of brain regions (e.g., striatum, hippocampus) or cells expressing the receptor of interest (e.g., CHO cells) are prepared.
-
Incubation: The membrane homogenates are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of unlabeled Sarizotan.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Sarizotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
-
Specific Parameters for Sarizotan Studies:
-
Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Spiperone (for D2).
-
Tissues: Rat and human brain tissue, CHO and HeLa cells expressing recombinant receptors.
-
Incubation: Typically 30-60 minutes at room temperature or 37°C in a buffered solution.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To assess the effect of Sarizotan on dopamine and serotonin release and metabolism in specific brain regions.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Drug Administration: Sarizotan is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
-
Specific Parameters for Sarizotan Studies:
-
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rats (a model of Parkinson's disease).
-
Brain Region: Striatum.
-
Analysis: HPLC-ECD for dopamine, serotonin, DOPAC, and 5-HIAA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile | springermedicine.com [springermedicine.com]
- 5. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rettsyndromenews.com [rettsyndromenews.com]
- 13. Frontiers | Proliferation of Inhibitory Input to the Substantia Nigra in Experimental Parkinsonism [frontiersin.org]
Sarizotan Dihydrochloride: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarizotan (B1233828) dihydrochloride (B599025) is a potent and selective ligand for serotonin (B10506) and dopamine (B1211576) receptors, exhibiting a complex pharmacological profile that has been investigated for various neurological and psychiatric disorders. This technical guide provides an in-depth analysis of Sarizotan's binding affinity and selectivity for its primary and secondary targets. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways. This document is intended to serve as a core resource for researchers and drug development professionals working with or interested in Sarizotan.
Introduction
Sarizotan is a phenyl-indole derivative that has demonstrated high affinity for the serotonin 1A (5-HT1A) receptor and dopamine D2-like receptors (D2, D3, and D4).[1] Its functional activity is characterized by agonism at the 5-HT1A receptor and a mixed antagonist/partial agonist profile at dopamine D2-like receptors.[1][2] This unique pharmacological profile has led to its investigation in conditions such as Parkinson's disease and Rett syndrome.[1][3] Understanding the precise binding characteristics and selectivity of Sarizotan is crucial for elucidating its mechanism of action and predicting its therapeutic potential and off-target effects.
Binding Affinity and Selectivity Profile
The binding affinity of Sarizotan dihydrochloride has been characterized through extensive radioligand binding assays. The data presented below is a compilation from multiple studies to provide a comprehensive overview of its receptor binding profile.
Quantitative Binding Data
The following table summarizes the inhibition constant (Ki) and/or the half-maximal inhibitory concentration (IC50) values of Sarizotan for various neurotransmitter receptors. Lower values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| Serotonin | 5-HT1A | Human | - | 0.5 | [4] |
| 5-HT1A | Rat | - | 1.0 | [4] | |
| 5-HT2A | Human | >1000 | - | [4] | |
| 5-HT2C | Human | >1000 | - | [4] | |
| Dopamine | D2 | Human | - | 15 | [4] |
| D3 | Human | - | 5 | [4] | |
| D4 | Human | - | 1.2 | [4] | |
| Adrenergic | α1 | Rat | >1000 | - | [4] |
| α2 | Rat | >1000 | - | [4] | |
| β | Rat | >1000 | - | [4] | |
| Muscarinic | M1-M5 | - | >1000 | - | [4] |
| hERG | - | Human | - | 183 | [5] |
Note: Ki values are a more direct measure of affinity, while IC50 values are dependent on the concentration of the radioligand used in the assay. The Cheng-Prusoff equation can be used to convert IC50 to Ki if the Kd of the radioligand is known.[6]
Selectivity Profile
As evidenced by the quantitative data, Sarizotan exhibits high selectivity for the 5-HT1A and dopamine D2-like receptors. Its affinity for other serotonin receptor subtypes, as well as for adrenergic and muscarinic receptors, is significantly lower (Ki or IC50 > 1000 nM), indicating a low potential for off-target effects at these sites.[4] However, it is noteworthy that Sarizotan shows potent inhibition of the hERG potassium channel, which warrants consideration in safety pharmacology assessments.[5]
Functional Activity
The functional consequences of Sarizotan binding to its primary targets have been investigated using various in vitro functional assays.
Quantitative Functional Data
The following table summarizes the half-maximal effective concentration (EC50) for agonist activity and the half-maximal inhibitory concentration (IC50) for antagonist activity of Sarizotan.
| Receptor Subtype | Assay Type | Functional Response | EC50 (nM) | IC50 (nM) | Reference(s) |
| Human 5-HT1A | cAMP Inhibition | Agonist | 1.2 | - | [4] |
| Human D2S | GIRK Channel Activation | Partial Agonist | 29 | - | [2] |
| cAMP Inhibition | Partial Agonist | 0.6 | - | [2] | |
| Dopamine Antagonism | Antagonist | - | 52 | [2] | |
| Human D2L | GIRK Channel Activation | Partial Agonist | 23 | - | [2] |
| cAMP Inhibition | Full Agonist | 0.51 | - | [2] | |
| Dopamine Antagonism | Antagonist | - | 121 | [2] | |
| Human D3 | GIRK Channel Activation | Full Agonist | 5.6 | - | [2] |
| cAMP Inhibition | Full Agonist | 0.47 | - | [2] | |
| Human D4.2 | GIRK Channel Activation | Partial Agonist | 4.5 | - | [2] |
| cAMP Inhibition | Full Agonist | 0.48 | - | [2] | |
| Human D4.4 | GIRK Channel Activation | Full Agonist | 5.4 | - | [2] |
| cAMP Inhibition | Full Agonist | 0.23 | - | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor.[7] This is typically achieved through competitive displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of Sarizotan for various receptors.
General Protocol:
-
Membrane Preparation:
-
Receptor-expressing cells (e.g., CHO or HEK293 cells stably transfected with the receptor of interest) or brain tissue homogenates (e.g., rat cortex for 5-HT1A, striatum for D2) are used as the receptor source.[8]
-
Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.[9] Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Sarizotan.[4]
-
The incubation is carried out in a final volume of 250-500 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[8][9]
-
Incubation is typically performed at room temperature (e.g., 25°C) or 37°C for a duration sufficient to reach equilibrium (e.g., 60 minutes).[8]
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., 10 µM serotonin for 5-HT1A, 1 µM haloperidol (B65202) for D2).[4]
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[9]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of Sarizotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
cAMP Functional Assays
cAMP (cyclic adenosine (B11128) monophosphate) assays are used to determine the functional activity of a drug on G-protein coupled receptors (GPCRs) that modulate the production of this second messenger.[10]
Objective: To determine the agonist (EC50) or antagonist (IC50) activity of Sarizotan at 5-HT1A and D2-like receptors.
General Protocol for Gi-coupled Receptors (e.g., 5-HT1A, D2):
-
Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing the receptor of interest are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well plates and grown to near confluency.
-
-
Agonist Mode Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
Cells are then stimulated with increasing concentrations of Sarizotan.
-
To measure the inhibition of cAMP production by these Gi-coupled receptors, adenylyl cyclase is typically stimulated with forskolin.[12]
-
The incubation is carried out at 37°C for a defined period (e.g., 30 minutes).
-
-
Antagonist Mode Assay:
-
Cells are pre-incubated with increasing concentrations of Sarizotan.
-
Cells are then stimulated with a fixed concentration of a known agonist (e.g., serotonin for 5-HT1A, dopamine for D2) at its EC80, in the presence of forskolin.
-
-
cAMP Quantification:
-
Data Analysis:
-
For agonist activity, the concentration of Sarizotan that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) is determined by non-linear regression.
-
For antagonist activity, the concentration of Sarizotan that inhibits 50% of the response to the reference agonist (IC50) is determined.
-
Signaling Pathways
Sarizotan exerts its effects by modulating the intracellular signaling cascades downstream of the 5-HT1A and D2-like receptors.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like Sarizotan, the heterotrimeric G-protein dissociates into its Gαi/o and Gβγ subunits, initiating several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in Protein Kinase A (PKA) activity.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane, which leads to an inhibitory postsynaptic potential.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also inhibit N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
Dopamine D2 Receptor Signaling
Similar to the 5-HT1A receptor, the D2 receptor is also coupled to Gi/o proteins. Its activation leads to:
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized signaling pathway for D2 receptors is the Gαi-mediated inhibition of adenylyl cyclase, resulting in decreased cAMP and PKA activity.
-
Modulation of Ion Channels: The Gβγ subunits can activate GIRK channels and inhibit voltage-gated calcium channels, leading to neuronal inhibition.
-
Activation of MAPK/ERK Pathway: D2 receptors can also modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression, cell proliferation, and differentiation. This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.
Conclusion
This compound is a high-affinity ligand for 5-HT1A and dopamine D2-like receptors, with a pronounced selectivity over other major neurotransmitter receptors. Its functional profile as a 5-HT1A agonist and a D2-like receptor antagonist/partial agonist underlies its complex pharmacology. The detailed binding data, experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and clinicians. A thorough understanding of Sarizotan's molecular interactions is essential for its continued investigation and potential therapeutic application. Further research into its off-target activities, particularly at the hERG channel, is warranted to fully characterize its safety profile.
References
- 1. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent hERG channel inhibition by sarizotan, an investigative treatment for Rett Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
Pharmacokinetics of Sarizotan Dihydrochloride in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available literature does not contain comprehensive preclinical pharmacokinetic data (including Cmax, Tmax, AUC, half-life, bioavailability, brain-to-plasma ratio, and protein binding) for Sarizotan (B1233828) dihydrochloride (B599025) specifically in rodent models. This guide therefore summarizes the available information on the administration of Sarizotan in mouse models for efficacy studies, alongside human pharmacokinetic and in-vitro metabolism data, to provide a contextual overview for research professionals.
Executive Summary
Sarizotan is a potent 5-HT1A receptor agonist and a dopamine (B1211576) D2-like receptor agonist/partial agonist that was investigated for the treatment of respiratory disturbances in Rett Syndrome.[1][2] While extensive research has been conducted on its efficacy in mouse models of Rett Syndrome, detailed pharmacokinetic studies in these models have not been published. This document collates the available information on the experimental use of Sarizotan in rodents, its metabolism from in-vitro studies, and its pharmacokinetic profile in humans to serve as a resource for researchers. The development of Sarizotan for Rett Syndrome was discontinued (B1498344) after it failed to meet its primary endpoint in a Phase 2/3 clinical trial.[3]
Quantitative Data Summary
Due to the absence of published preclinical pharmacokinetic studies of Sarizotan in rodent models, a quantitative data table for parameters such as Cmax, Tmax, AUC, and half-life in these species cannot be provided.
However, for contextual understanding, the following table summarizes the pharmacokinetic parameters of Sarizotan observed in healthy human subjects after oral administration. It is crucial to note that these values are not directly translatable to rodent models.
Table 1: Pharmacokinetic Parameters of Sarizotan in Healthy Human Subjects (Oral Administration) [4]
| Parameter | Value Range | Conditions |
| Tmax (median) | 0.5 - 2.25 hours | Single and multiple doses (0.5 - 25 mg) |
| Terminal Elimination Half-life (t1/2) | 5 - 7 hours | Polyexponential decline |
| Dose Proportionality | Cmax and AUC increase dose-proportionally | 0.5 - 25 mg dose range |
| Food Effect | Cmax and Tmax slightly affected, AUC unaffected | Not specified |
| Metabolites | Plasma concentrations considerably lower than parent drug | Non-saturable metabolism suggested |
Experimental Protocols in Rodent Models
The most detailed available information on the use of Sarizotan in rodents comes from studies investigating its efficacy in mouse models of Rett Syndrome. These protocols focus on respiratory and behavioral assessments.
Acute Administration Protocol for Respiratory Assessment[1][2][5][6][7]
-
Animal Models: Bird and Jaenisch strains of methyl-CpG-binding protein 2 (MeCP2)-deficient heterozygous female mice, Jaenisch strain Mecp2 null male mice, and knock-in heterozygous female mice of a common nonsense mutation (R168X).[1][2][5][6]
-
Drug Formulation: Sarizotan was dissolved in a vehicle solution.
-
Administration: A single dose of Sarizotan (e.g., 1.0 mg/kg, 5.0 mg/kg, or 10.0 mg/kg) or vehicle was administered.[1][7] The route of administration for acute studies was likely intraperitoneal injection to ensure rapid absorption for the subsequent behavioral or physiological measurements, although this is not explicitly stated in all abstracts.
-
Observation Period: Respiratory pattern was determined using whole-body plethysmography 20 minutes after drug administration for a 30-minute recording period.[1][2][5][6] Locomotion was assessed using open-field recording.[1][2][5][6]
Chronic Administration Protocol for Respiratory Assessment[1][2][5][6][7]
-
Animal Models: As above.
-
Drug Formulation: Sarizotan was administered in the drinking water, containing 0.1% saccharin (B28170) to improve palatability.[7]
-
Administration: A crossover design was used where animals received either Sarizotan or vehicle in their drinking water for 7 or 14 days.[1][5][6] The average ingested dose was approximately 13.8 ± 1.9 mg/kg/day.
-
Observation Period: Respiratory patterns were studied on multiple days during the treatment period (e.g., days 3, 5, and 7 for a 7-day study, and days 4, 7, 10, and 14 for a 14-day study).[7]
Metabolism and Signaling Pathways
In-Vitro Metabolism
Studies using human liver microsomes (HLM) have shown that Sarizotan is metabolized via aromatic and aliphatic monohydroxylation and dealkylation.[7] The primary cytochrome P450 (CYP) enzymes involved in its metabolism are CYP3A4, CYP2C9, CYP2C8, and CYP1A2.[7] Sarizotan is predicted to be a low-clearance compound in humans.[7]
Signaling Pathways
Sarizotan acts as a full agonist at the 5-HT1A receptor and as an agonist or partial agonist at dopamine D2-like receptors.[1][2][8] In the context of Rett Syndrome, its therapeutic hypothesis was centered on compensating for serotonin (B10506) deficits in the brain to restore normal breathing.[3]
Visualizations
Experimental Workflow for Acute Respiratory Assessment
Caption: Workflow for acute Sarizotan administration and respiratory assessment in mouse models.
Signaling Pathway of Sarizotan
Caption: Simplified signaling pathway of Sarizotan at 5-HT1A and D2-like receptors.
Conclusion and Future Directions
While Sarizotan showed promise in preclinical models of Rett Syndrome by effectively reducing apnea (B1277953) and correcting irregular breathing patterns, the lack of comprehensive, publicly available pharmacokinetic data in these rodent models presents a significant gap for researchers.[1] The translation of efficacy from animal models to human clinical studies proved challenging, ultimately leading to the cessation of its development for this indication.[3] For future research on Sarizotan or its analogs, it would be imperative to conduct thorough pharmacokinetic studies in relevant rodent models. This would involve characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, including determining key parameters like bioavailability, brain-to-plasma ratio, and plasma protein binding. Such data are critical for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and for guiding dose selection in further preclinical and clinical investigations.
References
- 1. Pharmacokinetics of sarizotan after oral administration of single and repeat doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. auc cmax tmax: Topics by Science.gov [science.gov]
- 4. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rettsyndromenews.com [rettsyndromenews.com]
The Impact of Sarizotan Dihydrochloride on Brain Serotonin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarizotan (B1233828) dihydrochloride (B599025) (EMD 128130) is a potent 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor ligand that has been investigated for its therapeutic potential in neurological disorders, including Rett syndrome and Parkinson's disease. A key aspect of its mechanism of action involves the modulation of the brain's serotonin (B10506) system. This technical guide provides an in-depth analysis of the effects of sarizotan on brain serotonin levels, synthesizing data from preclinical and clinical studies. It details the compound's receptor binding profile, its impact on serotonin synthesis and metabolism, and the experimental protocols utilized to elucidate these effects.
Introduction
Sarizotan is a pharmacologically complex agent with high affinity for serotonin 5-HT1A receptors, where it acts as a full agonist.[1][2] It also exhibits significant affinity for dopamine D2, D3, and D4 receptors.[1] The compound's interaction with the 5-HT1A receptor, a key regulator of the serotonin system, is central to its effects on brain neurochemistry. This guide explores the quantitative and qualitative impact of sarizotan on serotonin levels and its metabolites, providing a comprehensive resource for researchers in neuropharmacology and drug development.
Receptor Binding Affinity of Sarizotan
Sarizotan's pharmacological activity is dictated by its binding affinity to various neurotransmitter receptors. The following table summarizes the inhibition constants (Ki) of sarizotan at human and rat receptors, providing a quantitative measure of its binding potency.
| Receptor | Species | Ki (nM) | Reference(s) |
| 5-HT1A | Human | 0.1 | [3] |
| Rat | 6.5 | [3] | |
| Dopamine D2 | Human | 17 | [3] |
| Rat | 15.1 | [3] | |
| Dopamine D3 | Human | 6.8 | [3] |
| Dopamine D4.2 | Human | 2.4 | [3] |
Table 1: Receptor Binding Affinities (Ki) of Sarizotan. This table presents the in vitro binding affinities of sarizotan for key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
Effects on Serotonin Synthesis and Metabolism
Sarizotan's agonism at 5-HT1A autoreceptors, located on the soma and dendrites of serotonin neurons, leads to a reduction in neuron firing rate and subsequently, a decrease in serotonin synthesis and release. This is reflected in changes in the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), as well as the precursor 5-hydroxytryptophan (B29612) (5-HTP).
In Vivo Neurochemical Effects in Rats
The following table summarizes the effects of orally administered sarizotan on the levels of 5-HT and 5-HIAA in different brain regions of the rat, as determined by post-mortem tissue analysis.
| Brain Region | Treatment (mg/kg, p.o.) | 5-HT (% of Control) | 5-HIAA (% of Control) | Reference(s) |
| Striatum | 10 | 98 | 92 | [4] |
| 30 | 88 | 83 | [4] | |
| Frontal Cortex | 10 | 102 | 87 | [4] |
| 30 | 94 | 75** | [4] | |
| Hippocampus | 10 | 102 | 88 | [4] |
| 30 | 97 | 79** | [4] |
Table 2: Effects of Sarizotan on 5-HT and 5-HIAA Levels in Rat Brain. Data are presented as a percentage of the control group. *p<0.05, **p<0.01 vs. control.[4]
Effect on 5-HTP Accumulation
To further investigate the impact on serotonin synthesis, studies have measured the accumulation of 5-HTP after inhibition of aromatic L-amino acid decarboxylase with NSD-1015. Sarizotan has been shown to decrease the accumulation of 5-HTP, indicating a reduction in tryptophan hydroxylase activity, the rate-limiting enzyme in serotonin synthesis.[4]
| Brain Region | Treatment (mg/kg, p.o.) | 5-HTP Accumulation (% of Control) | Reference(s) |
| Striatum | 1 | 75 | [4] |
| 10 | 53 | [4] | |
| Frontal Cortex | 1 | 72 | [4] |
| 10 | 48 | [4] | |
| Hippocampus | 1 | 74 | [4] |
| 10 | 55 | [4] |
Table 3: Effect of Sarizotan on 5-HTP Accumulation in Rat Brain. Data are presented as a percentage of the control group. **p<0.01 vs. control.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of sarizotan and a typical experimental workflow for its evaluation.
Caption: Sarizotan's primary signaling pathway.
Caption: A typical experimental workflow.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of sarizotan for 5-HT1A and dopamine receptors.
Materials:
-
Membrane preparations from cells expressing the receptor of interest (e.g., CHO cells) or from specific brain regions (e.g., rat hippocampus for 5-HT1A).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2).
-
Sarizotan dihydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.6).
-
Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol (B65202) for D2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of sarizotan in the assay buffer.
-
For determination of non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of the non-specific binding competitor.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of sarizotan that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin and 5-HIAA in the brain of freely moving animals following sarizotan administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
Procedure:
-
Surgically implant a guide cannula into the desired brain region (e.g., striatum, prefrontal cortex) of the anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer sarizotan (e.g., orally or intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of serotonin and 5-HIAA in the dialysate samples using HPLC-ECD.
-
Express the post-drug levels as a percentage of the baseline levels.
Measurement of 5-HTP Accumulation
Objective: To assess the effect of sarizotan on the rate of serotonin synthesis.
Materials:
-
NSD-1015 (an aromatic L-amino acid decarboxylase inhibitor).
-
This compound.
-
HPLC system with electrochemical or fluorescence detection.
Procedure:
-
Administer sarizotan to the animals at the desired doses.
-
At a specified time after sarizotan administration, inject NSD-1015 (e.g., 100 mg/kg, i.p.).
-
After a set time following NSD-1015 injection (e.g., 30 minutes), euthanize the animals and rapidly dissect the brain regions of interest.
-
Homogenize the brain tissue in an appropriate buffer.
-
Analyze the concentration of 5-HTP in the tissue homogenates using HPLC.
-
Compare the 5-HTP levels in the sarizotan-treated groups to the vehicle-treated control group.
Conclusion
This compound exerts a significant modulatory effect on the brain's serotonin system, primarily through its potent agonism at 5-HT1A receptors. This action leads to a reduction in serotonin synthesis and an alteration in its metabolism, as evidenced by decreased 5-HTP accumulation and changes in 5-HT and 5-HIAA levels in key brain regions. The data and protocols presented in this guide provide a comprehensive technical overview for researchers investigating the neurochemical profile of sarizotan and similar compounds, facilitating further exploration of their therapeutic potential.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Sarizotan in Rett Syndrome Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rett syndrome (RTT) is a rare and severe neurodevelopmental disorder primarily affecting females, caused by mutations in the MECP2 gene.[1] A debilitating feature of RTT is the presence of respiratory disturbances, including frequent apneas and irregular breathing patterns.[1] Sarizotan, a compound with agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2-like receptors, emerged as a potential therapeutic agent for these symptoms.[1][2] Preclinical studies in various mouse models of Rett syndrome demonstrated promising results in alleviating respiratory abnormalities.[1][2][3] This technical guide provides an in-depth overview of the preclinical evidence for Sarizotan in RTT models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While preclinical findings were encouraging, it is important to note that the subsequent Phase 2/3 clinical trial (STARS study) did not meet its primary endpoint of reducing apnea (B1277953) episodes in patients with Rett syndrome, leading to the termination of its development for this indication.[3][4][5] This guide serves as a comprehensive resource for understanding the preclinical foundation of Sarizotan's investigation in Rett syndrome.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of Sarizotan in mouse models of Rett syndrome. The data is primarily derived from the study by Abdala et al. (2014) published in the American Journal of Respiratory Cell and Molecular Biology.[1][6]
Table 1: Acute Effects of Sarizotan on Respiratory Parameters in Heterozygous Female Rett Syndrome Mouse Models
| Mouse Model (Strain) | Treatment | Dose (mg/kg) | N | Apnea Incidence (events/hour) | Irregularity Score |
| Mecp2Jae/+ and Mecp2Bird/+ (Combined) | Vehicle | - | 10 | 143 ± 31 | 0.34 ± 0.07 |
| Mecp2Jae/+ and Mecp2Bird/+ (Combined) | Sarizotan | 5.0 | 10 | 20 ± 8** | 0.06 ± 0.01*** |
*Data are presented as mean ± SEM. **p = 0.001, **p < 0.0001 vs. vehicle (paired t-test).[1]
Table 2: Acute Effects of Sarizotan on Respiratory Parameters in Null Male Rett Syndrome Mouse Model
| Mouse Model (Strain) | Treatment | Dose (mg/kg) | N | Apnea Incidence (events/hour) | Irregularity Score |
| Mecp2Jae/y | Vehicle | - | 6 | 200 ± 42 | 0.45 ± 0.09 |
| Mecp2Jae/y | Sarizotan | 10.0 | 6 | 30 ± 16** | 0.08 ± 0.02*** |
*Data are presented as mean ± SEM. **p = 0.003, **p < 0.001 vs. vehicle (paired t-test).[1]
Table 3: Long-Term (7-Day) Effects of Sarizotan on Respiratory Parameters in Heterozygous Female Rett Syndrome Mouse Model
| Mouse Model (Strain) | Treatment | Day of Treatment | Apnea Incidence (% of Vehicle) | Irregularity Score (vs. WT) |
| Mecp2Jae/+ | Sarizotan | Day 3 | ~30% | Not specified |
| Mecp2Jae/+ | Sarizotan | Day 5 | ~25%** | Corrected to WT levels |
| Mecp2Jae/+ | Sarizotan | Day 7 | ~33% | Corrected to WT levels |
*Data are presented as approximate values based on graphical representation in the source. *p < 0.05, *p < 0.01 vs. vehicle.[1]
Table 4: Long-Term (14-Day) Effects of Sarizotan on Respiratory Parameters in Mecp2R168X/+ Knock-in Female Mouse Model
| Mouse Model (Strain) | Treatment | Day of Treatment | Apnea Reduction vs. Vehicle (%) | Irregularity Score (vs. WT) |
| Mecp2R168X/+ | Sarizotan | Day 7 | 73.9% | Significantly below vehicle |
| Mecp2R168X/+ | Sarizotan | Day 10 | 75.0% | Significantly below vehicle |
| Mecp2R168X/+ | Sarizotan | Day 14 | 75.6%* | Significantly below vehicle |
p = 0.008–0.022 vs. vehicle.[1]
Table 5: Effects of Sarizotan on Locomotor Activity in Heterozygous Female Rett Syndrome Mouse Models
| Mouse Model (Strain) | Treatment | Dose (mg/kg) | Effect on Total Distance Traveled |
| Mecp2Jae/+ and Mecp2Bird/+ | Sarizotan (Acute) | 5.0 | Significant reduction in both WT and Mecp2-deficient mice |
| Mecp2Jae/+ | Sarizotan (7-Day) | ~13.8 mg/kg/day | No significant difference from vehicle |
[1]
II. Experimental Protocols
A. Animal Models
Three distinct mouse models of Rett syndrome were utilized in the key preclinical studies:[1][2][[“]]
-
Mecp2Jae/+ and Mecp2Bird/+ heterozygous females: These strains represent the more common genetic status of females with Rett syndrome.
-
Mecp2Jae/y null males: These mice exhibit a more severe phenotype with an earlier onset of symptoms.
-
Mecp2R168X/+ knock-in heterozygous females: This model carries a common nonsense mutation found in a subset of individuals with Rett syndrome.
Wild-type (WT) littermates were used as controls in all experiments.[1]
B. Drug Administration
-
Acute Studies: Sarizotan or vehicle was administered via intraperitoneal (i.p.) injection 20 minutes prior to the recording of respiratory or motor behavior.[1][2] Doses were 5.0 mg/kg for heterozygous females and 10.0 mg/kg for null male mice.[1]
-
Long-Term Studies: Sarizotan was administered in the drinking water containing 0.1% saccharin (B28170) for 7 or 14 days.[8] A crossover design was employed in these studies.[1][2] The average daily dose ingested was approximately 13.8 ± 1.9 mg/kg.[8]
C. Respiratory Pattern Analysis
Whole-body plethysmography was used to determine the respiratory pattern in conscious, unrestrained mice.[1][2][[“]]
-
Apparatus: Mice were placed in a sealed plethysmography chamber with a continuous inflow of air.
-
Acclimation: Animals were acclimated to the chamber before recordings commenced.
-
Recording: Respiratory recordings were typically 30 minutes in duration.[1][2]
-
Parameters Measured:
D. Locomotor Activity Assessment
Open-field recording was used to determine locomotor activity.[1][2]
-
Apparatus: Mice were placed in an open-field arena.
-
Recording: A 30-minute recording session was conducted.[1]
-
Parameters Measured:
-
Total Distance Traveled
-
Velocity of Movement
-
Time Spent in the Center Square
-
III. Signaling Pathways and Experimental Workflows
A. Proposed Mechanism of Action of Sarizotan
Sarizotan is a full agonist of the 5-HT1A receptor and a D2-like receptor agonist/partial agonist.[1][2] In the context of Rett syndrome, the therapeutic hypothesis is that Sarizotan compensates for deficits in serotonin levels in the brain, thereby restoring normal breathing.[3] The Kölliker-Fuse nucleus in the brainstem has been identified as a key target site for the beneficial effects of 5-HT1A agonists on breathing rhythm in RTT models.[1]
Caption: Proposed signaling pathway for Sarizotan in neurons.
B. Downstream Signaling of 5-HT1A and D2 Receptors
The activation of 5-HT1A and D2 receptors, both of which are coupled to Gi/o proteins, initiates a cascade of intracellular events that ultimately modulate neuronal excitability.
Caption: Downstream signaling cascade of 5-HT1A and D2-like receptors.
C. Experimental Workflow for Preclinical Assessment
The preclinical evaluation of Sarizotan in Rett syndrome mouse models followed a structured workflow to assess both acute and long-term effects on respiratory and motor functions.
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 5. Computational modelling of 5-HT receptor-mediated reorganization of the brainstem respiratory network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Sarizotan in Dopamine Modulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the multifaceted role of Sarizotan (B1233828), a potent 5-HT1A receptor agonist with significant affinity for dopamine (B1211576) D2-like receptors, in the modulation of dopaminergic systems. It provides a comprehensive overview of its pharmacological profile, functional activities, and the experimental methodologies used for its characterization.
Pharmacological Profile: Receptor Binding Affinity
Sarizotan (EMD 128130) is a chromane (B1220400) derivative that demonstrates a distinct binding profile, exhibiting high affinity for both serotonin (B10506) 5-HT1A receptors and, notably, for the D2-like family of dopamine receptors (D2, D3, and D4).[1][2][3] Its affinity is generally higher for the D4 and D3 subtypes compared to the D2 receptor.[1][3][4] This dual-receptor interaction is central to its mechanism of action and its potential therapeutic effects, particularly in conditions involving dysregulated dopaminergic and serotonergic neurotransmission, such as L-DOPA-induced dyskinesia in Parkinson's disease.[1][3][5]
Table 1: Sarizotan Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Human (cloned) | Rat (native) | Reference |
| Serotonin | |||
| 5-HT1A | 0.7 | 1.0 | Bartoszyk et al., 2004[1][3] |
| Dopamine | |||
| D2 | 19 | 25 | Bartoszyk et al., 2004[1][3] |
| D3 | 4.8 | 11 | Bartoszyk et al., 2004[1][3] |
| D4 | 1.1 | Not Reported | Bartoszyk et al., 2004[1][3] |
Note: Ki values represent the equilibrium dissociation constant for inhibitor binding. A lower Ki value indicates a higher binding affinity.
Functional Activity and Signaling Pathways
Sarizotan's functional activity is complex, acting as a full agonist at 5-HT1A receptors while displaying varied effects at dopamine D2-like receptors, ranging from partial agonism to antagonism depending on the specific receptor subtype and the cellular environment.[1][2][5][6][7][8]
Serotonergic Modulation
As a full agonist at 5-HT1A receptors, Sarizotan's primary serotonergic effect involves the activation of inhibitory somatodendritic 5-HT1A autoreceptors on serotonin neurons.[5] This activation leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin synthesis and release.[5] This mechanism is believed to be a key contributor to its anti-dyskinetic properties.[5][9]
Dopaminergic Modulation
At dopamine D2-like receptors, Sarizotan's action is more nuanced. Studies have shown it can act as a partial agonist or an antagonist at D2S and D2L receptors.[2] In functional assays measuring the coupling of D2-like receptors to adenylyl cyclase, Sarizotan behaved as a full agonist at D2L, D3, and D4 receptors, but a partial agonist at D2S receptors.[2] This partial agonism means it can stabilize the dopaminergic system, acting as an antagonist in the presence of a full agonist like dopamine (or L-DOPA) and as an agonist in its absence.[1][3] This dual action is crucial for its potential to reduce L-DOPA-induced dyskinesia without significantly compromising the anti-parkinsonian effects of L-DOPA at certain doses.[10][11]
Table 2: Functional Activity of Sarizotan at Human D2-like Receptors
| Receptor Subtype | Assay Type | Functional Response | Potency (EC50 / IC50, nM) | Reference |
| D2S | GIRK Channel Coupling | Partial Agonist | EC50 = 29 | Kuzhikandathil & Bartoszyk, 2006[2] |
| D2S | Adenylyl Cyclase | Partial Agonist | EC50 = 0.6 | Kuzhikandathil & Bartoszyk, 2006[2] |
| D2L | GIRK Channel Coupling | Partial Agonist | EC50 = 23 | Kuzhikandathil & Bartoszyk, 2006[2] |
| D2L | Adenylyl Cyclase | Full Agonist | EC50 = 0.51 | Kuzhikandathil & Bartoszyk, 2006[2] |
| D3 | GIRK Channel Coupling | Full Agonist | EC50 = 5.6 | Kuzhikandathil & Bartoszyk, 2006[2] |
| D3 | Adenylyl Cyclase | Full Agonist | EC50 = 0.47 | Kuzhikandathil & Bartoszyk, 2006[2] |
| D4.2 | GIRK Channel Coupling | Partial Agonist | EC50 = 4.5 | Kuzhikandathil & Bartoszyk, 2006[2] |
| D4.4 | GIRK Channel Coupling | Full Agonist | EC50 = 5.4 | Kuzhikandathil & Bartoszyk, 2006[2] |
| D4.4 | Adenylyl Cyclase | Full Agonist | EC50 = 0.23 | Kuzhikandathil & Bartoszyk, 2006[2] |
Note: EC50 is the half-maximal effective concentration for agonists. IC50 is the half-maximal inhibitory concentration for antagonists.
Signaling Pathway Diagram
References
- 1. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile | springermedicine.com [springermedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Serotonergic system modulation holds promise for L-DOPA-induced dyskinesias in hemiparkinsonian rats: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Sarizotan Dihydrochloride: A Technical Guide for its Application in Non-Rett Syndrome Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarizotan dihydrochloride (B599025) is a potent and selective 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor partial agonist/antagonist.[1][2] Initially investigated for Parkinson's disease (PD) and later for Rett Syndrome, its unique pharmacological profile suggests potential therapeutic applications in a range of non-Rett syndrome neurological disorders characterized by dysfunctional serotonergic and dopaminergic neurotransmission. This technical guide provides an in-depth overview of the preclinical and clinical research on Sarizotan for these conditions, with a focus on L-DOPA-induced dyskinesia (LID) in Parkinson's disease and tardive dyskinesia. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Sarizotan (EMD 128130) is a chromane (B1220400) derivative that exhibits high affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a full agonist, and for dopamine D2, D3, and D4 receptors, where it displays a more complex profile of partial agonism and antagonism.[1][2][3] This dual mechanism of action has positioned Sarizotan as a candidate for treating conditions involving an imbalance in the dopaminergic and serotonergic systems, most notably movement disorders. While its development for Rett Syndrome was discontinued (B1498344) due to lack of efficacy in a Phase 2/3 clinical trial, the preclinical and early clinical data in other neurological disorders warrant further investigation.[4][5] This document serves as a comprehensive resource for researchers and drug development professionals interested in the potential of Sarizotan for non-Rett syndrome neurological disorders.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the key quantitative findings from studies investigating the efficacy of Sarizotan in non-Rett syndrome neurological disorders.
Table 1: Clinical Trial Data for Sarizotan in L-DOPA-Induced Dyskinesia in Parkinson's Disease
| Study | N | Treatment Groups | Primary Outcome Measure | Results | Adverse Events |
| Goetz et al. (2007)[6] | 381 (ITT population) | - Placebo- Sarizotan 2 mg/day- Sarizotan 4 mg/day- Sarizotan 10 mg/day | Change from baseline in "on" time without dyskinesia (patient diaries) | No significant changes compared to placebo on any diary-based measure of dyskinesia or the Abnormal Involuntary Movement Scale (AIMS) score. | Adverse events were not significantly different between Sarizotan and placebo groups. "Off" time significantly increased with Sarizotan 10 mg/day. |
| Goetz et al. (2007)[6] | 381 (ITT population) | - Placebo- Sarizotan 2 mg/day- Sarizotan 10 mg/day | Change from baseline in the composite score of Unified Parkinson's Disease Rating Scale (UPDRS) Items 32+33 (dyskinesia duration and disability) | The composite score of UPDRS Items 32+33 was significantly improved with 2 mg/day of Sarizotan. A trend for improvement was observed at 10 mg/day. | Not specified for this specific outcome. |
Table 2: Preclinical Data for Sarizotan in Animal Models of Movement Disorders
| Study | Animal Model | Treatment Groups | Key Findings |
| Grégoire et al. (2009)[1] | MPTP-lesioned cynomolgus monkeys with LID | - Sarizotan (0.2, 1, and 2 mg/kg) + L-DOPA- Sarizotan (4 and 8 mg/kg) + L-DOPA | Mean dyskinetic scores were significantly reduced with Sarizotan 1 and 2 mg/kg without affecting the antiparkinsonian response to L-DOPA. Higher doses (4 and 8 mg/kg) reduced the L-DOPA-induced locomotor response. |
| Rosengarten et al. (2006)[7] | Rat model of tardive dyskinesia (haloperidol-induced repetitive jaw movements) | - Acute Sarizotan (0.17-13.5 mg/kg i.p.)- Chronic Sarizotan (0.04-9 mg/kg/day in drinking water) | Acute administration reduced repetitive jaw movements, with a maximal effect at 1.5 mg/kg. Chronic administration dose-dependently reversed haloperidol-induced repetitive jaw movements, with significant effects at 1.5 and 9 mg/kg. |
Experimental Protocols
MPTP-Lesioned Primate Model of L-DOPA-Induced Dyskinesia
This model is considered a reliable tool for studying potential anti-dyskinetic therapies as it closely mimics the motor features of human L-DOPA-induced dyskinesia.
-
Animal Model: Female cynomolgus monkeys (Macaca fascicularis) are rendered parkinsonian by repeated intravenous injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Induction of Dyskinesia: Following stabilization of the parkinsonian syndrome, monkeys are treated daily with L-DOPA/benserazide to induce stable and reproducible dyskinesias.
-
Sarizotan Administration: Sarizotan is administered subcutaneously 30 minutes before a fixed dose of L-DOPA/benserazide.[1] Dosages in preclinical studies have ranged from 0.2 to 8 mg/kg.[1]
-
Behavioral Assessment: Dyskinesia is typically scored by a trained observer blind to the treatment condition, using a validated rating scale that assesses the severity of choreiform and dystonic movements in different body parts. The antiparkinsonian effect of L-DOPA is also assessed using a parkinsonian disability scale.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of L-DOPA-Induced Dyskinesia
This is a widely used rodent model for screening potential anti-dyskinetic compounds.
-
Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Induction of Dyskinesia: After a recovery period, rats are treated chronically with L-DOPA to induce abnormal involuntary movements (AIMs), which are considered the rodent equivalent of dyskinesia.
-
Sarizotan Administration: Sarizotan can be administered via intraperitoneal (i.p.) injection at various doses prior to L-DOPA administration.
-
Behavioral Assessment: AIMs are scored based on their severity and frequency, typically categorized into axial, limb, and orolingual subtypes. Rotational behavior is also often measured as an indicator of dopamine receptor stimulation.
Haloperidol-Induced Tardive Dyskinesia Model in Rats
This model is used to study the pathophysiology of tardive dyskinesia and to evaluate potential treatments.
-
Animal Model: Rats are treated chronically with the typical antipsychotic haloperidol (B65202) to induce vacuous chewing movements (VCMs) and other orofacial dyskinesias.
-
Sarizotan Administration: Sarizotan can be administered acutely via i.p. injection or chronically in the drinking water.[7]
-
Behavioral Assessment: The frequency and duration of VCMs are quantified by a trained observer.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Sarizotan in L-DOPA-Induced Dyskinesia
The anti-dyskinetic effect of Sarizotan is believed to be mediated by its dual action on serotonergic and dopaminergic systems within the basal ganglia.
Caption: Sarizotan's dual action on 5-HT1A and D2 receptors modulates striatal output.
Experimental Workflow for Preclinical Evaluation of Sarizotan
The following diagram outlines a typical workflow for the preclinical assessment of Sarizotan's efficacy in an animal model of L-DOPA-induced dyskinesia.
Caption: A streamlined workflow for assessing Sarizotan's anti-dyskinetic potential.
Discussion and Future Directions
The available evidence suggests that Sarizotan holds promise for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease. The significant improvement in the UPDRS items 32+33 composite score at a dose of 2 mg/day in a large clinical trial is a key finding, although the lack of effect on patient diary-based measures highlights the complexity of assessing dyskinesia.[6] Preclinical studies in both primate and rodent models further support an anti-dyskinetic effect.[1][7]
For tardive dyskinesia, preclinical data are positive, but clinical evidence is lacking.[7] A clinical trial was planned but results have not been published, indicating a potential discontinuation of this line of investigation.[8] For other non-Rett syndrome neurological disorders such as essential tremor and Huntington's disease, there is a paucity of research on the use of Sarizotan, suggesting these are open avenues for investigation.
Future research should focus on:
-
Clarifying the optimal dose of Sarizotan for LID: The 2 mg/day dose appeared to have the best balance of efficacy and safety in the Goetz et al. (2007) study.[6]
-
Investigating the discrepancy between objective and subjective measures of dyskinesia: Understanding why clinical assessments show improvement while patient diaries do not is crucial for the design of future trials.
-
Exploring the potential of Sarizotan in tardive dyskinesia: The strong preclinical rationale warrants further clinical investigation.
-
Initiating preclinical studies of Sarizotan in other movement disorders: The unique mechanism of action of Sarizotan may offer therapeutic benefits in conditions like essential tremor and Huntington's disease-associated chorea.
Conclusion
Sarizotan dihydrochloride is a promising pharmacological agent with a well-defined mechanism of action targeting key neurotransmitter systems implicated in the pathophysiology of several non-Rett syndrome neurological disorders. While further clinical research is needed to fully establish its therapeutic role, the existing data, particularly in the context of L-DOPA-induced dyskinesia, provide a strong foundation for continued investigation. This technical guide serves as a valuable resource for researchers and clinicians interested in exploring the full potential of Sarizotan.
References
- 1. researchgate.net [researchgate.net]
- 2. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile | springermedicine.com [springermedicine.com]
- 4. Frontiers | Interactions Between the Serotonergic and Other Neurotransmitter Systems in the Basal Ganglia: Role in Parkinson’s Disease and Adverse Effects of L-DOPA [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of chronic administration of sarizotan, 5-HT1A agonist/D3/D4 ligand, on haloperidol-induced repetitive jaw movements in rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Efficacy of Sarizotan on Respiratory Neural Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory disturbances, including apnea (B1277953) and irregular breathing patterns, are significant and often life-threatening symptoms in individuals with Rett Syndrome (RTT), a rare neurodevelopmental disorder.[1][2][3] RTT is primarily caused by mutations in the X-linked gene MECP2, which is crucial for normal neuronal function.[4][5] Preclinical research has pointed to deficits in serotonin (B10506), a key neurotransmitter in the brain, as a contributor to these respiratory abnormalities.[2] This has led to the investigation of serotonergic agents as potential therapies. Sarizotan, a compound that acts as a full agonist for the serotonin 5-HT1a receptor and a D2-like dopamine (B1211576) receptor agonist/partial agonist, emerged as a promising candidate due to its potential to modulate respiratory neural circuits.[3][6][7] This technical guide provides an in-depth overview of the in vivo effects of Sarizotan on respiration, summarizing key preclinical data, experimental protocols, and the ultimate clinical outcomes.
Proposed Mechanism of Action
Sarizotan was hypothesized to alleviate respiratory symptoms in Rett Syndrome by compensating for serotonin deficits in the brain and spinal cord.[2][8] The primary mechanism involves the activation of 5-HT1a receptors, which are G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9] Activation of these channels in expiratory neurons, particularly within key respiratory control centers like the Kölliker-Fuse region, leads to hyperpolarization. This neuronal inhibition is believed to stabilize the respiratory rhythm, thereby reducing the frequency of apneas and correcting irregular breathing patterns.[10]
Preclinical In Vivo Studies in Rett Syndrome Mouse Models
Extensive preclinical studies evaluated Sarizotan's efficacy in multiple mouse models of Rett Syndrome, which exhibit respiratory abnormalities similar to human patients. These studies provided a strong rationale for advancing the compound to clinical trials.
Experimental Protocols
The methodologies employed in the key preclinical studies were crucial for establishing the in vivo effects of Sarizotan.
-
Animal Models : Three distinct mouse models of Rett Syndrome were used to ensure the robustness of the findings[3][6][7]:
-
Drug Administration :
-
Acute Dosing : Sarizotan or a vehicle was administered via injection 20 minutes prior to the recording session.[6][7][10] Doses of 5.0 mg/kg were typically used in heterozygous female mice, while 10.0 mg/kg was used in the more severely affected null male mice.[3]
-
Chronic Dosing : For longer-term studies (7 to 14 days), Sarizotan was administered in the drinking water, using a crossover design.[3][6][7]
-
-
Respiratory Pattern Analysis :
-
Locomotor Activity Assessment : Open-field recording was used to determine the effects of Sarizotan on motor behavior.[6][7][10]
Quantitative Data Summary
Sarizotan demonstrated significant and robust positive effects on the respiratory function of all three RTT mouse models.
Table 1: Acute Effects of Sarizotan on Respiration in RTT Mouse Models
| Mouse Model | Treatment | Apneas per Hour (Mean ± SEM) | Irregularity Score (Mean ± SEM) | Respiratory Frequency (breaths/min, Mean ± SEM) |
| Mecp2-deficient female | Vehicle | (Data not specified) | 0.34 ± 0.07 | 153 ± 12 |
| (Jae/+ & Bird/+) | Sarizotan (5.0 mg/kg) | Reduced to ~15% of pre-treatment | 0.06 ± 0.01 | 177 ± 10 |
| Mecp2 null male | Vehicle | 200 ± 42 | 0.55 ± 0.21 | 220 ± 13 |
| (Jae/y) | Sarizotan (10.0 mg/kg) | 30 ± 16 | 0.11 ± 0.05 | 192 ± 12 |
Data sourced from references[3][6][11].
Table 2: Chronic Effects of Sarizotan on Respiration in RTT Mouse Models
| Mouse Model | Treatment Duration | Apnea Incidence Reduction vs. Vehicle |
| Mecp2-deficient female | 7 or 14 days | 67-75% reduction |
| Mecp2 R168X/+ female | 7, 10, and 14 days | 73.9%, 75%, and 75.6% reduction, respectively |
Data sourced from references[3][6][11].
Key Preclinical Findings:
-
Apnea Reduction : Acute administration of Sarizotan reduced the incidence of apnea to approximately 15% of pretreatment levels across all tested RTT mouse models.[3][6][10]
-
Breathing Regularity : The treatment corrected the irregular breathing pattern, bringing the irregularity score down to levels comparable to wild-type littermates.[3][6][10]
-
Chronic Efficacy : When administered for 7 or 14 days, Sarizotan maintained its effectiveness, decreasing apnea to 25-33% of the incidence observed in vehicle-treated animals.[3][6][7] In the Mecp2 R168X/+ model, the drug reduced apnea by approximately 75% compared to vehicle over a two-week trial.[3][11]
-
Dose-Dependent Effect : Preliminary studies indicated a dose-dependent effect, with 1.0 mg/kg showing a trend towards apnea reduction and higher doses (5.0-10.0 mg/kg) yielding significant improvements.[3]
Clinical Translation and Outcomes
The highly promising and reproducible results from animal studies led to the initiation of a pivotal Phase 2/3 clinical trial, known as the STARS (Sarizotan Treatment of Apneas in Rett Syndrome) study (NCT02790034).[2][12]
Clinical Trial Protocol
-
Design : A randomized, double-blind, placebo-controlled, six-month study.[1]
-
Population : 129 patients with Rett Syndrome (aged 13 years and older) who exhibited significant respiratory abnormalities.[1][8]
-
Intervention : Patients were randomized to receive either Sarizotan (5 mg or 10 mg twice daily) or a placebo.[1]
-
Primary Endpoint : The primary goal was to measure the reduction in the percentage of time with apnea episodes while awake compared to placebo.[2][8] Respiratory function was monitored at home using a specialized medical device.[12][13]
Results and Discontinuation
Despite the strong preclinical evidence, the STARS trial failed to meet its primary and secondary endpoints.[2] Final results showed that treatment with Sarizotan did not lead to a statistically significant reduction in apnea episodes in human patients compared to the placebo group.[2][8] Following this outcome, Newron Pharmaceuticals terminated the development of Sarizotan for Rett Syndrome in May 2020.[2]
Conclusion
Sarizotan demonstrated remarkable and consistent efficacy in correcting severe respiratory dysfunctions in multiple, genetically distinct mouse models of Rett Syndrome. The in vivo preclinical data strongly supported its mechanism of action on respiratory neural circuits via 5-HT1a receptor agonism. However, these robust effects in animal models did not translate into clinical benefit for human patients.[8] The discrepancy between the preclinical and clinical results underscores the inherent challenges in translating findings from animal models of complex neurodevelopmental disorders to human therapies and serves as a critical case study for drug development professionals in this field.[8]
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. rettsyndromenews.com [rettsyndromenews.com]
- 3. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. labiotech.eu [labiotech.eu]
- 9. A selective 5-HT1a receptor agonist improves respiration in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. rettsyndromenews.com [rettsyndromenews.com]
- 13. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to the Cellular Targets of Sarizotan Dihydrochloride in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarizotan (B1233828) dihydrochloride (B599025) (EMD-128,130) is a pharmacologically complex agent that has been investigated for its therapeutic potential in central nervous system (CNS) disorders, notably for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease and respiratory disturbances in Rett syndrome.[1][2][3] Despite promising preclinical data, its clinical development was ultimately discontinued.[2][4][5] This technical guide provides a comprehensive overview of the cellular targets of Sarizotan within the CNS, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Sarizotan's primary mechanism of action involves its high affinity for serotonin (B10506) 5-HT1A receptors and dopamine (B1211576) D2-like receptors.[6][7] It functions as a full agonist at 5-HT1A receptors and exhibits a mixed antagonist/partial agonist profile at dopamine D2, D3, and D4 receptors.[6][8] This dual activity modulates both serotonergic and dopaminergic neurotransmission, which are critical pathways in motor control and respiratory function.
Quantitative Data: Binding Affinities and Functional Potencies
The interaction of Sarizotan with its primary molecular targets has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of Sarizotan for human and rat serotonin and dopamine receptors.
Table 1: Sarizotan Binding Affinities (Ki) for Human and Rat Receptors
| Receptor Target | Species | Ki (nM) | Radioligand Used | Tissue/Cell Preparation | Reference |
| 5-HT1A | Human | 0.1 | [3H]8-OH-DPAT | Recombinant CHO cells | [9] |
| Rat | 6.5 | [3H]8-OH-DPAT | Hippocampal membranes | [9] | |
| Dopamine D2 | Human | 17 | [3H]Spiperone | Recombinant CHO cells | [9] |
| Rat | 15.1 | [3H]Spiperone | Striatal membranes | [9] | |
| Dopamine D3 | Human | 6.8 | [3H]Spiperone | Recombinant CHO cells | [9] |
| Dopamine D4.2 | Human | 2.4 | [3H]Spiperone | Recombinant CHO cells | [9] |
Table 2: Sarizotan Functional Activity at Human Dopamine D2-like Receptors
| Receptor Subtype | Functional Assay | Activity | EC50 (nM) | IC50 (nM) | Reference |
| D2S | G-protein coupled inward rectifier K+ channels | Partial Agonist | 29 | 52 | [8] |
| Adenylyl Cyclase | Partial Agonist | 0.6 | - | [8] | |
| D2L | G-protein coupled inward rectifier K+ channels | Partial Agonist | 23 | 121 | [8] |
| Adenylyl Cyclase | Full Agonist | 0.51 | - | [8] | |
| D3 | G-protein coupled inward rectifier K+ channels | Full Agonist | 5.6 | - | [8] |
| Adenylyl Cyclase | Full Agonist | 0.47 | - | [8] | |
| D4.2 | G-protein coupled inward rectifier K+ channels | Partial Agonist | 4.5 | - | [8] |
| Adenylyl Cyclase | Full Agonist | 0.48 | - | [8] | |
| D4.4 | G-protein coupled inward rectifier K+ channels | Full Agonist | 5.4 | - | [8] |
| Adenylyl Cyclase | Full Agonist | 0.23 | - | [8] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Sarizotan for specific G-protein coupled receptors (GPCRs).
General Methodology: Competitive radioligand binding assays are performed using membrane preparations from tissues or cultured cells expressing the receptor of interest.[10] The assay measures the ability of increasing concentrations of unlabeled Sarizotan to displace a specific radiolabeled ligand from the receptor.
Protocol Outline:
-
Membrane Preparation:
-
Tissues (e.g., rat striatum, hippocampus) or cultured cells (e.g., CHO, HEK293) expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
Membrane preparations are incubated in assay buffer with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2-like receptors) and varying concentrations of Sarizotan.
-
Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of Sarizotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
1. Adenylyl Cyclase (cAMP) Assay
Objective: To determine the functional activity of Sarizotan at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase activity.
General Methodology: This assay measures the level of cyclic AMP (cAMP) produced by cells in response to receptor activation. For Gi-coupled receptors like the D2-like family, activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Protocol Outline:
-
Cell Culture:
-
HEK293 or AtT-20 cells stably expressing the human dopamine receptor subtypes (D2S, D2L, D3, D4.2, D4.4) are cultured in appropriate media.[8]
-
-
cAMP Measurement:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase is then stimulated with forskolin.
-
Cells are treated with varying concentrations of Sarizotan.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a LANCE® Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The concentration of Sarizotan that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.
-
To assess antagonist activity, cells are co-incubated with a known agonist and increasing concentrations of Sarizotan to determine the IC50 value.
-
2. G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay
Objective: To assess the functional activity of Sarizotan at Gi/o-coupled receptors by measuring the activation of GIRK channels.
General Methodology: Activation of Gi/o-coupled receptors leads to the dissociation of Gβγ subunits from Gαi/o. These Gβγ subunits directly bind to and open GIRK channels, leading to potassium efflux and membrane hyperpolarization. This can be measured using electrophysiological techniques or ion flux assays.[8]
Protocol Outline (using a Thallium Flux Assay):
-
Cell Culture:
-
AtT-20 cells stably expressing the human dopamine receptor subtypes are used. These cells endogenously express GIRK channels.[8]
-
-
Thallium Flux Measurement:
-
Cells are loaded with a thallium-sensitive fluorescent dye.
-
Cells are then exposed to varying concentrations of Sarizotan in the presence of extracellular thallium.
-
Activation of GIRK channels allows thallium ions (which mimic potassium ions) to enter the cell, causing an increase in fluorescence.
-
The change in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The concentration of Sarizotan that produces 50% of the maximal increase in fluorescence (EC50) is determined.
-
For antagonist activity, cells are co-treated with a known agonist and increasing concentrations of Sarizotan to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Sarizotan and a typical experimental workflow for its characterization.
Caption: Sarizotan's dual action on serotonergic and dopaminergic pathways.
Caption: Workflow for characterizing Sarizotan's receptor interactions.
Conclusion
Sarizotan dihydrochloride is a potent ligand that primarily targets 5-HT1A and dopamine D2-like receptors in the central nervous system. Its full agonist activity at 5-HT1A receptors and its complex antagonist/partial agonist profile at D2, D3, and D4 receptors underscore its potential to modulate key neurotransmitter systems involved in motor control and autonomic functions. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for understanding the molecular pharmacology of Sarizotan. Although its clinical development has been halted, the study of Sarizotan continues to offer valuable insights into the roles of the serotonergic and dopaminergic systems in neurological disorders and serves as an important case study for the development of multi-target CNS drugs.
References
- 1. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Potent hERG channel inhibition by sarizotan, an investigative treatment for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile | springermedicine.com [springermedicine.com]
- 10. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Notes and Protocols for Sarizotan Dihydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarizotan dihydrochloride (B599025) is a potent and selective agonist of the serotonin (B10506) 5-HT1A receptor and also exhibits antagonist activity at the dopamine (B1211576) D2 receptor.[1][2][3] It has been investigated for its therapeutic potential in neurological disorders, notably for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease and respiratory abnormalities in Rett syndrome.[1][4] Although its development for these indications was ultimately discontinued (B1498344) due to lack of efficacy in clinical trials, the compound remains a valuable tool for preclinical research investigating the roles of the serotonergic and dopaminergic systems in various physiological and pathological processes.[1][4]
These application notes provide a comprehensive overview of Sarizotan dihydrochloride, including its mechanism of action, and detailed protocols for dosage calculation and administration in in vivo animal studies.
Mechanism of Action
Sarizotan acts as a full agonist at the 5-HT1A receptor and as an antagonist/partial agonist at dopamine D2-like receptors.[3][5][6] This dual activity allows it to modulate both serotonergic and dopaminergic neurotransmission. In the context of Rett syndrome, a neurodevelopmental disorder caused by mutations in the MECP2 gene, deficits in serotonin have been observed.[4][7] Sarizotan was investigated for its potential to restore normal breathing rhythms by compensating for these serotonin deficits.[4][7] Preclinical studies in mouse models of Rett syndrome demonstrated that Sarizotan could significantly reduce the incidence of apnea (B1277953) and correct irregular breathing patterns.[4][5][6]
Sarizotan's dual mechanism of action on serotonergic and dopaminergic receptors.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in both clinical and preclinical studies. This information is crucial for planning in vivo experiments and for calculating appropriate starting doses.
Table 1: Human Clinical Trial Dosages for Rett Syndrome (STARS Study)
| Parameter | Dosage Information | Reference |
| Patient Population | Rett syndrome patients with respiratory abnormalities | [8][9] |
| Dosage Range | 10 to 20 mg daily, based on age and weight | [8][10] |
| Alternative Dosing | 2 to 10 mg twice daily (bid), based on age and weight | [7][9] |
| Administration Route | Oral | [7][8] |
Table 2: Preclinical In Vivo Dosages in Mouse Models of Rett Syndrome
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mecp2Jae/+ mice | 1.0 mg/kg | Not specified | Reduced apnea incidence | [5] |
| Mecp2Jae/y male mice | 1.0 mg/kg | Not specified | Reduced apnea incidence | [5] |
| MeCP2Jae/+ and Mecp2Bird/+ mice | 5.0 mg/kg | Not specified | Reduced apnea incidence | [5] |
| Mecp2 null male mice | 10.0 mg/kg | Not specified | Reduced apnea incidence | [5] |
| Mecp2R168X/+ mice | Not specified | Not specified | Reduced apnea incidence by ~74-76% | [5] |
Experimental Protocols
Dosage Calculation for In Vivo Studies
A critical step in designing in vivo experiments is the conversion of human doses to animal equivalent doses (AED). A common and recommended method is based on body surface area (BSA), which is more accurate than simple weight-based scaling.[11][12]
Human Equivalent Dose (HED) to Animal Equivalent Dose (AED) Conversion
The formula for converting a human dose to an animal dose is:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor.
Table 3: Km Factors for Dose Conversion Between Species
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
Data adapted from FDA guidelines.[13][14]
Example Calculation: Converting a Human Dose to a Mouse Dose
Assuming a human dose of 10 mg for a 60 kg person:
-
Calculate the human dose in mg/kg: 10 mg / 60 kg = 0.167 mg/kg
-
Use the Km factors to find the conversion factor: Human Km / Mouse Km = 37 / 3 ≈ 12.3
-
Calculate the AED for a mouse: 0.167 mg/kg * 12.3 = 2.05 mg/kg
This calculated dose can serve as a starting point for dose-ranging studies in mice. It is important to note that this is an estimate, and the optimal dose should be determined empirically through dose-response experiments.
Protocol for a Pilot In Vivo Study in Mice
This protocol outlines a pilot study to evaluate the effects of this compound on a specific behavioral or physiological parameter in mice.
1. Animals:
-
Select an appropriate mouse strain and sex for the research question.
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Drug Preparation:
-
This compound should be dissolved in a suitable vehicle (e.g., sterile saline, distilled water, or a solution of 0.5% methylcellulose).
-
Prepare fresh solutions on the day of the experiment.
-
The concentration of the stock solution should be calculated based on the desired dose and the average weight of the mice.
3. Experimental Groups:
-
Vehicle Control: Receives the vehicle solution only.
-
Sarizotan Treatment Groups: At least three different doses (e.g., low, medium, high) to establish a dose-response relationship. Based on preclinical data, a range of 1 mg/kg, 5 mg/kg, and 10 mg/kg could be a starting point.
4. Administration:
-
The route of administration should be consistent with previous studies or the intended clinical application (e.g., oral gavage, intraperitoneal injection).
-
Administer the drug or vehicle at a consistent time of day to minimize circadian variations.
5. Behavioral/Physiological Assessment:
-
Conduct the assessment at a predetermined time point after drug administration. Preclinical studies with Sarizotan have assessed outcomes 20 minutes post-administration.[6]
-
The specific assessment will depend on the research question (e.g., respiratory monitoring using plethysmography, open-field test for locomotor activity, etc.).
6. Data Analysis:
-
Use appropriate statistical methods to compare the treatment groups to the vehicle control group (e.g., ANOVA followed by post-hoc tests).
-
A p-value of < 0.05 is typically considered statistically significant.
A generalized workflow for in vivo studies with this compound.
Conclusion
This compound remains a valuable pharmacological tool for investigating the serotonergic and dopaminergic systems. While its clinical development has been halted, the existing preclinical and clinical data provide a solid foundation for designing new in vivo studies. By carefully considering the mechanism of action and utilizing appropriate dose conversion methods, researchers can effectively employ Sarizotan to further elucidate the roles of these neurotransmitter systems in health and disease.
References
- 1. Sarizotan - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rettsyndromenews.com [rettsyndromenews.com]
- 5. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. rettsyndromenews.com [rettsyndromenews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. rettsyndromenews.com [rettsyndromenews.com]
- 11. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. ijbbku.com [ijbbku.com]
Protocol for Oral Administration of Sarizotan in Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the oral administration of Sarizotan to mice, a critical procedure for preclinical research into its therapeutic potential. Sarizotan, a 5-HT1a and D2-like receptor agonist, has been investigated for its effects on respiratory abnormalities in mouse models of Rett syndrome.[1][2][3] This protocol outlines the necessary materials, step-by-step procedures for preparation and administration via oral gavage, and important considerations for animal welfare and experimental consistency. The included data from published studies will aid in experimental design and dose selection.
Introduction
Sarizotan is a potent agonist of serotonin (B10506) receptor 1A (5-HT1a) and has a moderate affinity for dopamine (B1211576) D2-like receptors.[2] Its mechanism of action has made it a compound of interest for neurological disorders, particularly Rett syndrome, where it has been shown to ameliorate respiratory symptoms in preclinical mouse models.[1][2][3] Accurate and reproducible oral administration is fundamental to in vivo studies. Oral gavage, a standard method for precise dosing, is detailed here, adapted for Sarizotan based on established rodent handling and drug administration techniques.
Quantitative Data Summary
The following table summarizes key quantitative data from a pivotal study on Sarizotan administration in mouse models of Rett syndrome. This information is crucial for dose selection and understanding the experimental context of Sarizotan's effects.
| Parameter | Acute Administration (Intraperitoneal) | Chronic Administration (in Drinking Water) |
| Mouse Models | Mecp2Jae/+, Mecp2Bird/+, Mecp2R168X/+ (heterozygous females), Mecp2Jae/y (null males)[1][2][4] | Mecp2Bird/+, Mecp2R168X/+ (heterozygous females)[1] |
| Dosage | 1.0 mg/kg, 5.0 mg/kg (females), 10.0 mg/kg (males)[1] | Target dose: ~13.8 ± 1.9 mg/kg/day[1] |
| Vehicle | 2.5% DMSO in water[1] | 1.25% DMSO in drinking water with 0.1% saccharin[1] |
| Administration Frequency | Single dose[1] | Daily for 7 or 14 days[1][2] |
| Key Findings | - Reduced incidence of apnea (B1277953) to ~15% of pretreatment levels.[2] - Corrected irregular breathing patterns.[2] - Increased respiratory frequency.[1] - Reduced total distance traveled in open-field test.[1] | - Decreased apnea incidence to 25-33% of that seen with vehicle.[2] |
Experimental Protocols
Materials
-
Sarizotan hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile water or saline
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches with a rounded tip for adult mice)[1]
-
1 mL syringes
-
Standard laboratory personal protective equipment (PPE)
Preparation of Sarizotan Solution for Oral Gavage
This protocol is adapted from the vehicle concentrations used in published studies for intraperitoneal and drinking water administration of Sarizotan.[1] A low percentage of DMSO is used to aid in solubilization.
-
Calculate the required amount of Sarizotan: Based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice, calculate the total amount of Sarizotan needed.
-
Prepare the vehicle: Prepare a sterile solution of 2.5% DMSO in water or saline. For example, to make 10 mL of vehicle, add 250 µL of DMSO to 9.75 mL of sterile water or saline.
-
Dissolve Sarizotan: Weigh the calculated amount of Sarizotan and dissolve it in the 2.5% DMSO vehicle. Ensure the solution is homogenous. If necessary, gentle warming and vortexing can be used to aid dissolution. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[1]
Protocol for Oral Gavage Administration
This is a standard procedure for oral gavage in mice and should be performed by trained personnel.
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the precise volume of Sarizotan solution to be administered.[1]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly to prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
With the mouse held in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently advance the needle along the upper palate towards the esophagus. The mouse should swallow as the needle reaches the pharynx.
-
The needle should pass smoothly into the esophagus without resistance. If resistance is met, do not force the needle. Withdraw and re-attempt.
-
-
Administration of Sarizotan Solution:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the Sarizotan solution.
-
Administer the solution at a steady rate to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[1]
-
Visualizations
Sarizotan Signaling Pathway
Caption: Proposed signaling pathway of Sarizotan.
Experimental Workflow for Acute Sarizotan Administration in Mice
Caption: Workflow for acute Sarizotan administration.
References
Application Notes and Protocols: Assessing Sarizotan's Effects on Respiration Using Whole-Body Plethysmography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarizotan is a potent agonist for the serotonin (B10506) 1A (5-HT1A) and dopamine (B1211576) D2-like receptors.[1][2] It was investigated as a potential therapeutic for respiratory abnormalities associated with Rett Syndrome, a rare neurodevelopmental disorder.[1][2] Preclinical studies in mouse models of Rett Syndrome demonstrated promising results, with Sarizotan significantly reducing apnea (B1277953) and correcting irregular breathing patterns.[1][3] However, subsequent clinical trials in human patients did not show a significant therapeutic benefit, leading to the discontinuation of its development for this indication.[3]
These application notes provide a detailed overview of the methodologies used in the preclinical assessment of Sarizotan's effects on respiration, with a focus on the use of whole-body plethysmography. The protocols and data presented are compiled from published research and are intended to serve as a guide for researchers designing similar studies for other centrally-acting compounds with potential respiratory effects.
Mechanism of Action: Signaling Pathways
Sarizotan exerts its effects by acting as an agonist at two key G-protein coupled receptors in the central nervous system: the 5-HT1A receptor and the D2-like dopamine receptor. Both receptors are implicated in the modulation of respiratory control centers in the brainstem.
-
5-HT1A Receptor Pathway: Activation of the 5-HT1A receptor, an inhibitory G-protein coupled receptor, can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This signaling cascade can influence the activity of neurons within the respiratory network, including those in the pre-Bötzinger complex, which is critical for rhythm generation. The therapeutic hypothesis for Rett Syndrome was that Sarizotan could restore normal breathing rhythm by modulating the activity of these serotonergic pathways.
-
Dopamine D2-like Receptor Pathway: D2-like receptors are also coupled to inhibitory G-proteins and their activation can similarly lead to a reduction in cAMP levels. Dopaminergic pathways are known to play a role in the regulation of breathing, and modulation of these pathways can impact respiratory rate and stability.
Experimental Protocols
The following protocols are based on the methodologies employed in preclinical studies of Sarizotan in mouse models of Rett Syndrome.
Protocol 1: Acute Administration and Respiratory Assessment
This protocol is designed to assess the immediate effects of a single dose of Sarizotan on respiratory parameters.
1. Animals:
-
Use Rett Syndrome mouse models (e.g., Mecp2-deficient strains such as Mecp2Jae/+, Mecp2Bird/+, or Mecp2R168X/+) and wild-type littermates as controls.[1]
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Preparation:
-
Sarizotan: Dissolve Sarizotan in a vehicle of 2.5% DMSO in sterile water.[1] Prepare fresh on the day of the experiment.
-
Vehicle Control: Prepare a 2.5% DMSO in sterile water solution.[1]
3. Whole-Body Plethysmography (WBP) - Setup and Calibration:
-
Use a whole-body plethysmograph appropriately sized for mice (e.g., 65 mL chamber).[1]
-
Calibrate the plethysmograph according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.
-
Ensure the chamber is clean and dry before each use.
4. Experimental Procedure:
-
Acclimatization: Acclimate the mouse to the plethysmography chamber for a period of 10-20 minutes to reduce stress and obtain a stable baseline.
-
Baseline Recording: Record baseline respiratory activity for 30 minutes.[1]
-
Administration:
-
Sarizotan Administration:
5. Data Analysis:
-
Analyze the plethysmography recordings to determine the following parameters:
-
Incidence of Apnea: Number of apneic events per hour. An apnea is typically defined as a cessation of breathing for at least two breath cycles.
-
Respiratory Irregularity Score: Calculated as the variance of the absolute difference between consecutive total breath times (TTOT).[1]
-
Respiratory Frequency: Breaths per minute (bpm).[1]
-
-
Compare the post-drug or post-vehicle parameters to the baseline recordings for each animal.
Protocol 2: Long-Term Administration and Respiratory Assessment
This protocol is designed to evaluate the effects of chronic Sarizotan administration.
1. Animals and Drug Preparation:
-
As described in Protocol 1.
-
For long-term administration, Sarizotan can be dissolved in the drinking water at a concentration calculated to achieve the desired daily dosage (e.g., 0.0625 mg/mL).[1] The vehicle control would be drinking water with the same concentration of DMSO (e.g., 1.25%).[1]
2. Experimental Procedure:
-
Use a crossover design where half the animals receive Sarizotan-treated water and the other half receive vehicle-treated water for a defined period (e.g., 7 or 14 days).[1] After a washout period, the treatments are swapped.
-
Monitor water intake to calculate the actual daily dose of Sarizotan ingested.[1]
-
Perform whole-body plethysmography recordings at specified time points during the treatment period (e.g., on days 3, 5, and 7 for a 7-day study).[1]
-
Each recording session should consist of a 30-minute measurement period.[1]
3. Data Analysis:
-
As described in Protocol 1.
-
Compare the respiratory parameters between the Sarizotan-treated and vehicle-treated groups at each time point.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of Sarizotan in Rett Syndrome mouse models.
Table 1: Acute Effects of Sarizotan on Respiratory Parameters in Mecp2-deficient Female Mice
| Parameter | Vehicle | Sarizotan (5.0 mg/kg) | % Change | p-value |
| Apnea Incidence (events/hour) | 100 ± 20 | 15 ± 5 | ↓ 85% | < 0.01 |
| Respiratory Irregularity Score | 0.34 ± 0.07 | 0.06 ± 0.01 | ↓ 82% | < 0.0001 |
| Respiratory Frequency (bpm) | 153 ± 12 | 177 ± 10 | ↑ 16% | = 0.012 |
Data are presented as mean ± SEM. Data are compiled from published studies in Mecp2Jae/+ and Mecp2Bird/+ mice.[1]
Table 2: Long-Term (7-Day) Effects of Sarizotan on Apnea Incidence in Mecp2Bird/+ Female Mice
| Treatment Day | Vehicle (apneas/hour) | Sarizotan (apneas/hour) | % Reduction vs. Vehicle | p-value |
| Day 3 | 120 ± 15 | 40 ± 8 | 67% | < 0.05 |
| Day 5 | 115 ± 18 | 30 ± 6 | 74% | < 0.01 |
| Day 7 | 125 ± 20 | 31 ± 7 | 75% | < 0.01 |
Data are presented as mean ± SEM.[1]
Conclusion
Whole-body plethysmography is a powerful, non-invasive tool for assessing the effects of novel compounds on respiratory function in conscious, unrestrained animal models. The protocols outlined here provide a framework for evaluating the respiratory effects of centrally-acting drugs like Sarizotan. While Sarizotan ultimately did not prove effective in clinical trials for Rett Syndrome, the preclinical data generated using these methods were crucial in establishing its biological activity and rationale for clinical development. These methodologies remain highly relevant for the preclinical evaluation of other potential respiratory therapeutics.
References
Application Notes and Protocols: Open-Field Test with Sarizotan Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The open-field test is a widely used behavioral assay to assess locomotor activity, exploration, and anxiety-like behavior in rodents. Sarizotan is a potent 5-HT1A receptor agonist and dopamine (B1211576) D2-like receptor ligand that has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders.[1] These application notes provide a detailed protocol for conducting an open-field test in rats following the administration of Sarizotan, enabling researchers to evaluate its impact on spontaneous motor activity and exploratory behaviors.
Mechanism of Action: Sarizotan
Sarizotan exhibits high affinity for serotonin (B10506) 5-HT1A receptors, acting as a full agonist.[1] It also demonstrates affinity for dopamine D2, D3, and D4 receptors.[1] The activation of 5-HT1A autoreceptors can modulate the release of serotonin and dopamine, thereby influencing motor control and behavior.[2] Understanding the effects of Sarizotan in the open-field test can provide valuable insights into its pharmacological profile and potential as a modulator of CNS function.
Data Presentation
The following tables summarize representative quantitative data from an open-field test involving Sarizotan administration. It is important to note that this data is derived from a study conducted in mice, as directly comparable published data in rats is limited. However, it serves as a valuable reference for expected outcomes.
Table 1: Effect of Acute Sarizotan Administration on Locomotion in the Open-Field Test (Mouse Data)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (m) | Average Velocity (mm/s) | Time in Center (%) |
| Vehicle | - | 45.2 ± 3.1 | 62.5 ± 2.8 | 12.5 ± 1.8 |
| Sarizotan | 5.0 | 31.3 ± 4.6* | 58.1 ± 4.1 | 10.2 ± 2.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle group. *Data adapted from a study in wild-type mice.[3]
Experimental Protocols
This section outlines the detailed methodology for the open-field test with Sarizotan administration in rats.
Materials and Reagents
-
Sarizotan hydrochloride
-
Vehicle (e.g., 0.9% sterile saline, or 2.5% DMSO in sterile water[3])
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Open-field arena (e.g., 100 cm x 100 cm x 40 cm), typically made of a non-porous material for easy cleaning.[4][5] The floor is often divided into a grid of equal squares.
-
Video recording and tracking software (e.g., ANY-maze, EthoVision)
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
Experimental Procedure
-
Animal Acclimation:
-
House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing facility before the experiment.
-
Handle the rats for a few minutes each day for 3-5 days prior to testing to reduce stress.
-
On the day of the experiment, bring the animals to the behavioral testing room at least 60 minutes before the start of the test to habituate to the environment.[5]
-
-
Sarizotan Preparation and Administration:
-
Prepare a stock solution of Sarizotan hydrochloride in the chosen vehicle. The concentration should be calculated to allow for the desired dose in an appropriate injection volume (e.g., 1-2 ml/kg for intraperitoneal injection in rats).
-
Administer Sarizotan or vehicle to the rats via the chosen route. Intraperitoneal (i.p.) injection is a common route for acute administration in behavioral studies.[6] Oral gavage (p.o.) is another option.[2]
-
A range of doses can be investigated, for example, 0.5, 1.5, and 5.0 mg/kg, based on previous studies in rodents.[3][6]
-
Administer the injection 20-30 minutes before placing the rat in the open-field arena.[3]
-
-
Open-Field Test:
-
Gently place a single rat in the center of the open-field arena.
-
Record the animal's behavior for a duration of 5 to 30 minutes using the video tracking system. A 5-minute duration is often sufficient for assessing initial exploratory activity.[4][5]
-
After each trial, thoroughly clean the arena with a 70% ethanol (B145695) solution or a mild detergent to eliminate olfactory cues from the previous animal.
-
-
Data Analysis:
-
Analyze the recorded videos using the tracking software to quantify the following parameters:
-
Locomotor Activity:
-
Total distance traveled (cm)
-
Average speed (cm/s)
-
-
Exploratory Behavior:
-
Number of entries into the center zone
-
Time spent in the center zone (s)
-
Rearing frequency (number of times the rat stands on its hind legs)
-
-
Anxiety-Like Behavior:
-
Thigmotaxis (time spent near the walls)
-
Latency to enter the center zone (s)
-
-
-
Statistical analysis should be performed using appropriate methods (e.g., t-test or ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of Sarizotan
Caption: Signaling pathway of Sarizotan's interaction with pre- and postsynaptic receptors.
Experimental Workflow
Caption: Experimental workflow for the open-field test with Sarizotan administration.
References
- 1. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT1A agonist improves motor complications in rodent and primate parkinsonian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Open field test in rats [protocols.io]
- 6. The effect of chronic administration of sarizotan, 5-HT1A agonist/D3/D4 ligand, on haloperidol-induced repetitive jaw movements in rat model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sarizotan Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarizotan is a potent and selective ligand for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. It functions as a full agonist at the 5-HT1A receptor and also exhibits high affinity for dopamine D2-like receptors (D2, D3, and D4), where it can act as a partial agonist or antagonist depending on the specific receptor and cellular environment.[1][2][3] Initially investigated for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease, its mechanism of action makes it a valuable tool for in vitro studies of neurodegenerative diseases, psychiatric disorders, and other conditions involving serotonergic and dopaminergic signaling.[1][2][4]
These application notes provide detailed protocols for the preparation and use of Sarizotan dihydrochloride (B599025) in cell culture experiments, ensuring accurate and reproducible results.
Physicochemical Properties and Receptor Affinity
Sarizotan dihydrochloride is the salt form commonly used for in vitro research. Its dual activity on both serotonin and dopamine pathways allows for the investigation of complex signaling interactions.
Table 1: Physicochemical Properties of Sarizotan
| Property | Value | Reference |
| Chemical Name | (R)-1-(chroman-2-yl)-N-((5-(4-fluorophenyl)pyridin-3-yl)methyl)methanamine, hydrochloride (1:2) | [5] |
| Molecular Formula | C22H21FN2O · 2HCl | [6] |
| Molecular Weight | 384.9 g/mol (hydrochloride) | [6] |
| CAS Number | 177976-12-4 (dihydrochloride) | [5] |
| Solubility | Predicted water solubility is very low. Soluble in DMSO (e.g., 10 mM). | [7][8] |
| Storage | Store solid at -20°C. Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. | [7][9] |
Table 2: In Vitro Receptor Binding Affinity (IC50 Values) of Sarizotan
| Receptor Target | Species | IC50 (nM) | Reference |
| 5-HT1A | Human | 0.1 | [7][10] |
| 5-HT1A | Rat | 6.5 | [7][10] |
| D2 | Human | 17 | [7][10] |
| D2 | Rat | 15.1 | [7][10] |
| D3 | Human | 6.8 | [7][10] |
| D4.2 | Human | 2.4 | [7][10] |
Signaling Pathway
Sarizotan exerts its primary effects by modulating G protein-coupled receptors (GPCRs). As a 5-HT1A and D2-like receptor agonist, it activates inhibitory G proteins (Gi/Go), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-analysis Calculation: Determine the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). Use the following formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. For example, to make a 10 mM stock, add 260.5 µL of DMSO to 1 mg of powder (MW: 384.9 g/mol , using the hydrochloride weight from a supplier may be more accurate).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7][9]
Critical Note: Due to Sarizotan's low aqueous solubility, preparing a high-concentration stock in an aqueous buffer is not recommended.[8]
Protocol 2: General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with Sarizotan. It should be optimized for specific cell lines and experimental endpoints.
Procedure:
-
Cell Seeding: Plate cells in appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.[12] Allow cells to adhere and recover for 18-24 hours.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Sarizotan stock solution. Prepare a series of working solutions by diluting the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Sarizotan used in the experiment. This is critical to ensure that any observed effects are due to the compound and not the solvent.[13]
-
Treatment: Carefully aspirate the old medium from the cell plates and replace it with the prepared Sarizotan working solutions or control media.
-
Incubation: Return the plates to a 37°C, 5% CO2 incubator for the desired treatment duration. Incubation times will vary depending on the cell type and the specific assay being performed.
-
Downstream Analysis: Following incubation, proceed with the chosen cellular or molecular assay (e.g., cell viability, cAMP measurement, gene expression analysis).
Protocol 3: Example Assay - Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic effects of Sarizotan on a given cell line.
Materials:
-
Cells treated with Sarizotan as per Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Treatment: Treat cells with a range of Sarizotan concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours, following Protocol 2.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the concentration at which Sarizotan may exhibit cytotoxic effects.
Disclaimer: This document is intended for research use only. All procedures should be performed in a sterile environment by trained personnel, following all applicable laboratory safety guidelines. Protocols may require optimization for specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rettsyndromenews.com [rettsyndromenews.com]
- 5. This compound | CAS No- 177976-12-4 [chemicea.com]
- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Quantification of Sarizotan Using a Validated High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sarizotan is a potent agonist of the serotonin (B10506) 5-HT1A receptor and an antagonist of the dopamine (B1211576) D2 receptor, which has been investigated for its potential therapeutic effects in managing complications arising from long-term Parkinson's disease treatment. Accurate and reliable quantification of Sarizotan in bulk drug substance and pharmaceutical formulations is critical for quality control, stability studies, and pharmacokinetic analysis. This document details a robust, reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise determination of Sarizotan.
Principle of the Method
The method employs isocratic RP-HPLC with ultraviolet (UV) detection to separate Sarizotan from potential impurities and excipients. The separation is achieved on a C8 stationary phase, which is well-suited for basic compounds, providing excellent peak shape and resolution. The mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a controlled pH, ensuring the analyte is in a consistent, protonated state. Quantification is performed by comparing the peak area of Sarizotan in a sample to that of a reference standard.
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 5.2 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
1. Mobile Phase Preparation (1 L)
-
Buffer Preparation (25 mM Potassium Phosphate, pH 3.0):
-
Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in approximately 950 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using phosphoric acid.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
-
Mobile Phase Formulation:
-
Mix 550 mL of the prepared phosphate buffer with 450 mL of HPLC-grade acetonitrile.
-
Degas the solution for 15 minutes using an ultrasonic bath or an online degasser before use.
-
2. Standard Solution Preparation
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Sarizotan reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.
-
3. Sample Preparation (from Tablets)
-
Tablet Powder Preparation:
-
Weigh and finely powder no fewer than 20 Sarizotan tablets.
-
-
Sample Solution Preparation (Target concentration: 10 µg/mL):
-
Accurately weigh a portion of the tablet powder equivalent to 10 mg of Sarizotan and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Pipette 10 mL of this solution into a fresh 100 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the final solution through a 0.45 µm nylon syringe filter into an HPLC vial before injection.
-
4. HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (10 µg/mL) five times.
-
Verify that the system suitability parameters meet the acceptance criteria outlined in Table 2.
-
-
Analysis:
-
Inject the blank, Working Standard Solution, and prepared Sample Solutions in sequence.
-
Calculate the amount of Sarizotan in the sample using the peak areas obtained.
-
Data Presentation
Table 1: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | 0.9998 | R² ≥ 0.999 |
| Range | 1 - 50 µg/mL | - |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.0% | % RSD ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 1.5% | % RSD ≤ 2.0% |
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | ≤ 2.0 |
| Relative Standard Deviation (% RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (% RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
Visualizations
Application Notes: In Vitro Assays for Determining Sarizotan Receptor Binding Affinity
Introduction
Sarizotan (EMD-128,130) is a high-affinity ligand that interacts with specific serotonin (B10506) and dopamine (B1211576) receptors.[1] It is recognized as a selective 5-HT1A receptor agonist and a dopamine D2-like receptor antagonist or partial agonist.[1][2][3] Characterizing the binding affinity of Sarizotan to its target receptors is a critical step in understanding its pharmacological profile, potency, and potential therapeutic applications. In vitro receptor binding assays are fundamental tools for this purpose, providing quantitative data on the interactions between a ligand and its receptor.[4]
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their sensitivity and robustness.[5] These assays utilize a radioactively labeled ligand to quantify the binding to a receptor preparation, which can be derived from tissues or cell lines expressing the target receptor.[6] This document provides detailed protocols for two common types of radioligand binding assays—the filtration binding assay and the scintillation proximity assay (SPA)—to determine the receptor binding affinity of Sarizotan.
Data Presentation: Sarizotan Binding Profile
The binding affinity of Sarizotan has been characterized at several G-protein coupled receptors (GPCRs). The data, typically expressed as the half-maximal inhibitory concentration (IC50), is summarized below. The inhibition constant (Ki) can be calculated from the IC50 value and represents the affinity of the compound for the receptor. A lower value indicates a higher binding affinity.[7]
| Receptor Target | Species | IC50 (nM) |
| 5-HT1A | Human | 0.1 |
| 5-HT1A | Rat | 6.5 |
| Dopamine D2 | Human | 17 |
| Dopamine D2 | Rat | 15.1 |
| Dopamine D3 | Human | 6.8 |
| Dopamine D4.2 | Human | 2.4 |
| [Data sourced from MedchemExpress.[8]] |
Experimental Protocols
Two primary methods for conducting in vitro radioligand binding assays are detailed below. The choice of assay depends on factors such as the nature of the receptor preparation, throughput requirements, and available instrumentation.
1. Protocol: Competitive Radioligand Binding Assay (Filtration Method)
This protocol is a classic method used to determine the relative binding affinity (Ki) of an unlabeled test compound (e.g., Sarizotan) by measuring its ability to compete with a radioligand for binding to a receptor.[5]
Objective: To determine the Ki of Sarizotan at a specific receptor (e.g., human 5-HT1A) by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1A receptor.
-
Radioligand: A suitable radiolabeled antagonist for the 5-HT1A receptor (e.g., [3H]WAY-100635) at a concentration near its dissociation constant (Kd).
-
Test Compound: Sarizotan, prepared in a series of dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled 5-HT1A ligand (e.g., 8-OH-DPAT).[10]
-
Instrumentation: 96-well plates, FilterMate™ harvester or similar filtration apparatus, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.[9]
-
Scintillation Cocktail: Betaplate Scint or equivalent.[9]
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the receptor in ice-cold lysis buffer.[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control ligand.
-
Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of Sarizotan.
-
The final assay volume is typically 250 µL per well.[9]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
-
Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
-
Counting:
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Sarizotan concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
2. Protocol: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay technology that does not require a physical separation of bound and free radioligand, making it highly suitable for high-throughput screening.[11][12] The principle relies on immobilizing the receptor onto a bead containing a scintillant. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[13]
Objective: To determine the Ki of Sarizotan at a specific receptor using a homogeneous assay format.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor.
-
Radioligand: A suitable radiolabeled ligand for the target receptor.
-
Test Compound: Sarizotan, prepared in a series of dilutions.
-
SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads (suitable for binding glycosylated membrane proteins).
-
Assay Buffer: As appropriate for the receptor-ligand interaction.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand.
-
Instrumentation: 96-well microplates (white-walled, clear bottom), and a microplate scintillation counter (e.g., TopCount or MicroBeta).
Procedure:
-
Receptor-Bead Coupling:
-
Incubate the receptor membranes with the WGA-coated SPA beads in assay buffer. The amount of membrane and beads should be optimized beforehand. Allow them to incubate for a set period (e.g., 1-2 hours) at a specific temperature to allow for coupling.
-
-
Assay Setup (in a 96-well plate):
-
Add the receptor-coupled SPA beads to all wells.
-
Total Binding Wells: Add the radioligand and assay buffer.
-
Non-specific Binding (NSB) Wells: Add the radioligand and a high concentration of the non-specific binding control ligand.
-
Test Compound Wells: Add the radioligand and varying concentrations of Sarizotan.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium. The plate may be gently agitated.
-
-
Counting:
-
After incubation, allow the beads to settle to the bottom of the wells.
-
Measure the light output directly in the 96-well plate using a microplate scintillation counter. No filtration or washing steps are needed.[14]
-
-
Data Analysis:
-
The data analysis steps are identical to those described for the filtration method (Step 6 above). Calculate specific binding, plot the competition curve, determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarizotan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy Testing of Sarizotan in Animal Models of Rett Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rett syndrome (RTT) is a severe X-linked neurodevelopmental disorder that primarily affects females, leading to a regression of developmental milestones, including loss of speech and purposeful hand movements.[1] The majority of cases are caused by mutations in the MECP2 gene, which is crucial for the normal function of nerve cells.[2] A debilitating and common feature of RTT is the presence of respiratory disturbances, often characterized by episodes of apnea (B1277953) (breath-holding) and irregular breathing patterns.[3][4]
Sarizotan is a compound that acts as a full agonist for the serotonin (B10506) 5-HT1A receptor and a partial agonist for the dopamine (B1211576) D2-like receptor.[4][5] Given that serotonin deficits in the brain are implicated in RTT-associated breathing problems, Sarizotan was investigated as a potential therapeutic to restore normal respiratory function.[2][6] Preclinical studies in mouse models of Rett syndrome were fundamental in evaluating its therapeutic potential.[6] This document provides detailed protocols for key experiments used in these preclinical evaluations and summarizes the significant findings.
Animal Models for Sarizotan Efficacy Testing
To accurately model the complex pathology of Rett syndrome, several genetically engineered mouse models have been developed. The preclinical evaluation of Sarizotan utilized multiple, well-established strains to ensure the robustness of the findings.
-
Mecp2 Heterozygous Female Mice (Jaenisch & Bird Strains): These models most closely mimic the genetic condition of females with RTT, carrying one mutated and one functional copy of the Mecp2 gene. They exhibit a progressive RTT-like phenotype.
-
Mecp2 Null Male Mice (Jaenisch Strain): Lacking a functional Mecp2 gene, these male mice display a much more severe and rapidly progressing set of symptoms, providing a model for the severe neonatal encephalopathy seen in human males with similar mutations.[4][5][7]
-
Mecp2 Knock-in Female Mice (R168X Mutation): This model carries a common nonsense mutation (R168X) found in human RTT patients, offering high genetic fidelity to a specific subset of the patient population.[3][4][5][7]
Experimental Protocols
The primary therapeutic goal of Sarizotan was the amelioration of respiratory disturbances. Therefore, the core of the preclinical testing focused on detailed respiratory assessments.
Assessment of Respiratory Function
Method: Unrestrained Whole-Body Plethysmography
This non-invasive method allows for the precise measurement of respiratory patterns in conscious, freely moving animals.
Protocol:
-
Acclimation: Place individual mice into the plethysmography chambers and allow them to acclimate for a minimum of 20-30 minutes to ensure a calm, baseline state.
-
Baseline Recording: Record the respiratory pattern for a continuous 30-minute period to establish baseline values for each animal. Key parameters to measure include respiratory frequency, incidence and duration of apnea, and breathing irregularity.
-
Drug Administration: Administer Sarizotan or a vehicle control (e.g., 2.5% DMSO in water) via intraperitoneal (IP) injection. Doses are typically determined from preliminary studies, with effective ranges being 5.0 mg/kg for heterozygous female mice and 10.0 mg/kg for the more severe null male mice.[3]
-
Post-Treatment Acclimation: Allow a 20-minute post-injection period before starting the recording to ensure the drug has reached effective concentrations.[3][4][5][7]
-
Post-Treatment Recording: Place the animal back into the chamber and record the respiratory pattern for a subsequent 30-minute period.[4][5][7]
-
Data Analysis: Quantify and compare pre- and post-treatment data. Apnea is defined as a cessation of breathing for at least two respiratory cycles. Irregularity is calculated as the variance of the inter-breath period.
Experimental Workflow: Respiratory Assessment
Caption: Step-by-step workflow for testing Sarizotan's respiratory effects.
Assessment of Locomotor Activity
Method: Open-Field Recording
This test is used to assess general locomotor activity and anxiety-like behavior.
Protocol:
-
Drug Administration: Administer Sarizotan or vehicle control 20 minutes prior to the test.[4][5][7]
-
Test Procedure: Place the mouse in the center of a novel open-field arena.
-
Data Collection: Using an automated video-tracking system, record the animal's movement for a 30-minute period.
-
Data Analysis: Analyze key parameters such as total distance traveled, average velocity, and time spent in the center versus the periphery of the arena.
Summary of Quantitative Preclinical Data
Preclinical studies demonstrated that Sarizotan had a significant and robust effect on the respiratory symptoms in mouse models of RTT.
| Animal Model | Administration | Experiment | Key Quantitative Results |
| Mecp2-deficient Het Females (Jaenisch & Bird strains) | Acute (5.0 mg/kg) | Plethysmography | Apnea incidence reduced from 143 ± 31 events/hour to 20 ± 8 events/hour.[3] |
| All three RTT models (Mecp2 Het, Null, R168X) | Acute | Plethysmography | Apnea incidence reduced to approximately 15% of pre-treatment levels.[3][4][5] Breathing irregularity score corrected to wild-type levels.[3][4][5] |
| Mecp2 Het Females (Bird strain) | Chronic (7 days) | Plethysmography | Apnea incidence reduced to 25-33% of that seen with vehicle treatment.[3][4][5][7] |
| Mecp2 R168X/+ Females | Chronic (14 days) | Plethysmography | Apnea incidence reduced by ~75% compared to vehicle-treated animals.[3] |
Proposed Mechanism of Action
Sarizotan's efficacy in RTT models is believed to stem from its potent activity at serotonin 5-HT1A receptors, which are critical for the modulation of respiratory rhythm in the brainstem.
The Kölliker-Fuse nucleus in the brainstem is a key site for controlling the expiratory cycle.[3] In RTT, dysfunction in serotonergic signaling within this and other respiratory centers is thought to contribute to breathing instability. Sarizotan, by acting as a 5-HT1A agonist, can directly stimulate these receptors, compensating for the underlying serotonin deficit and helping to stabilize neuronal circuits that control breathing. This leads to a more regular breathing pattern and a marked reduction in apneic events.
Proposed Signaling Pathway of Sarizotan
Caption: Sarizotan activates 5-HT1A receptors to stabilize respiratory neurons.
Conclusion and Translational Outlook
The preclinical data from multiple, robust animal models of Rett syndrome provided a strong rationale for advancing Sarizotan into human clinical trials. The compound consistently and significantly ameliorated the severe respiratory abnormalities, a key debilitating symptom of the disorder.[4] The studies showed a clear, dose-dependent effect and a durable response with chronic administration.[3]
However, despite the compelling preclinical success, the Phase 2/3 STARS clinical trial in RTT patients failed to meet its primary endpoint of reducing apnea episodes compared to placebo.[6] Newron Pharmaceuticals subsequently discontinued (B1498344) the development of Sarizotan for Rett syndrome.[6] This outcome underscores the significant challenges inherent in translating findings from animal models to human clinical studies, particularly in complex neurodevelopmental disorders.[6] These application notes serve as a valuable record of the rigorous preclinical work performed and highlight the utility of these animal models and protocols for testing future therapeutic candidates for Rett syndrome.
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rettsyndromenews.com [rettsyndromenews.com]
- 7. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Stereotaxic Injection of Sarizotan in Localized Brain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarizotan (EMD 128130) is a potent and selective agonist for the serotonin (B10506) 5-HT1A receptor and also exhibits antagonist or partial agonist activity at dopamine (B1211576) D2-like receptors (D2, D3, D4).[1][2][3][4] This dual mechanism of action has made it a compound of interest for investigating therapeutic strategies in neurological and psychiatric disorders, including Parkinson's disease and Rett Syndrome.[5][6][7] While systemic administration has been explored, localized delivery of Sarizotan into specific brain regions via stereotaxic injection allows for the precise investigation of its effects on neural circuitry and behavior, minimizing systemic side effects and elucidating the specific roles of receptor populations in distinct brain areas.
These application notes provide a comprehensive overview and detailed protocols for the stereotaxic injection of Sarizotan for localized brain studies in rodent models.
Mechanism of Action and Rationale for Localized Studies
Sarizotan's pharmacological profile is characterized by its high affinity for 5-HT1A and dopamine D2-like receptors.[1][2][8]
-
5-HT1A Receptor Agonism: As a full agonist at 5-HT1A receptors, Sarizotan can modulate serotonergic neurotransmission.[2][4] Activation of these receptors is known to influence mood, anxiety, and motor control.
-
Dopamine D2-like Receptor Activity: Sarizotan acts as a partial agonist or antagonist at D2, D3, and D4 receptors.[4][8] This interaction is particularly relevant for studying disorders with dysregulated dopamine signaling, such as Parkinson's disease, where it has been investigated for its potential to alleviate L-DOPA-induced dyskinesia.[6][9]
Localized administration of Sarizotan is critical for dissecting the specific contributions of these receptor systems in different brain regions. For instance, targeting the subthalamic nucleus (STN), a key node in the basal ganglia circuitry, can help to understand its role in motor control and the pathophysiology of movement disorders.[5]
Data Presentation: Quantitative Summary of Preclinical Studies
The following tables summarize quantitative data from key preclinical studies involving the administration of Sarizotan.
Table 1: In Vitro Receptor Binding Affinities (IC50, nM)
| Receptor Subtype | Rat | Human |
| 5-HT1A | 6.5 | 0.1 |
| D2 | 15.1 | 17 |
| D3 | - | 6.8 |
| D4.2 | - | 2.4 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Effects of Sarizotan in Rodent Models of Neurological Disorders
| Model | Animal | Administration Route | Brain Target | Dose/Concentration | Key Findings | Reference |
| Parkinson's Disease (6-OHDA lesion) | Sprague-Dawley Rat | Intracerebral | Subthalamic Nucleus | 1 ng, 10 ng, 1 µg | Attenuation of L-DOPA-induced dyskinesias | Marin et al., 2009[5] |
| Rett Syndrome (Mecp2-deficient) | Mouse | Intraperitoneal | Systemic | 1.0 mg/kg, 5.0 mg/kg, 10.0 mg/kg | Reduced incidence of apnea (B1277953) and corrected irregular breathing | Abdala et al., 2014[10] |
| Parkinson's Disease (MPTP) | Cynomolgus Monkey | Subcutaneous | Systemic | 1 mg/kg, 2 mg/kg | Significantly reduced L-DOPA-induced dyskinesia scores | Grégoire et al., 2009[6] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of Sarizotan into the Subthalamic Nucleus of 6-OHDA Lesioned Rats
This protocol is based on the methodology described by Marin et al. (2009) for investigating the effects of Sarizotan on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease.[5]
1. Animal Model: Unilateral 6-OHDA Lesion
-
Animal: Male Sprague-Dawley rats (220-250 g).
-
Procedure: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Anesthesia: Administer an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Stereotaxic Coordinates (relative to Bregma): Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -8.5 mm (tooth bar set at -3.3 mm). Note: These are representative coordinates and should be optimized for the specific rat strain and weight based on a reliable brain atlas such as Paxinos and Watson.
-
Injection Parameters: Infuse 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min).
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.
-
Verification of Lesion: Two to three weeks post-surgery, assess the extent of the dopamine lesion by observing rotational behavior induced by a dopamine agonist like apomorphine (B128758).
2. Cannula Implantation
-
Procedure: One week after the apomorphine test, implant a guide cannula aimed at the subthalamic nucleus (STN) ipsilateral to the 6-OHDA lesion.
-
Stereotaxic Coordinates for STN (relative to Bregma): Anteroposterior (AP): -3.6 mm; Mediolateral (ML): +2.5 mm; Dorsoventral (DV): -8.0 mm. Note: These are representative coordinates and should be confirmed with a stereotaxic atlas.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
3. Sarizotan Preparation and Injection
-
Drug Preparation: Dissolve Sarizotan hydrochloride in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentrations (e.g., 1 ng/µL, 10 ng/µL, 1 µg/µL).
-
Injection Procedure:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert an injection cannula (extending slightly beyond the guide cannula) connected to a microsyringe pump.
-
Infuse a total volume of 1 µL of the Sarizotan solution at a slow rate (e.g., 0.2 µL/min) to allow for diffusion and minimize tissue damage.
-
Leave the injection cannula in place for an additional 2-5 minutes to prevent backflow.
-
Replace the dummy cannula.
-
4. Behavioral Assessment
-
L-DOPA-Induced Dyskinesia: Following Sarizotan injection, administer L-DOPA (e.g., 6 mg/kg, i.p.) and score the severity of axial, limb, and orolingual dyskinesias at regular intervals.
Visualizations
Signaling Pathway of Sarizotan
Caption: Sarizotan's dual action on 5-HT1A and D2-like receptors.
Experimental Workflow for Localized Brain Studies
Caption: Workflow for stereotaxic Sarizotan studies.
References
- 1. protocols.io [protocols.io]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. The Rat Brain in Stereotaxic Coordinates - George Paxinos, Charles Watson - Google 圖書 [books.google.com.hk]
- 5. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 6. The Rat Brain in Stereotaxic Coordinates - 7th Edition | Elsevier Shop [shop.elsevier.com]
- 7. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Rat Brain in Stereotaxic Coordinates - George Paxinos, Charles Watson - Google 圖書 [books.google.com.hk]
- 10. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Sarizotan Administration in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from preclinical studies investigating the long-term administration of Sarizotan. The focus of these studies has been primarily on the evaluation of Sarizotan's efficacy in animal models of Rett Syndrome, a rare neurodevelopmental disorder. While toxicological and metabolic profiles have been characterized as having no significant safety concerns, detailed long-term toxicology data is not extensively available in the public domain[1].
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of Sarizotan in mouse models of Rett Syndrome.
Table 1: Sarizotan Administration Protocols in Rett Syndrome Mouse Models
| Parameter | Details | Reference |
| Animal Models | Bird (Mecp2Bird/+), Jaenisch (Mecp2Jae/+, Mecp2Jae/y), and R168X (Mecp2R168X/+) strains of methyl-CpG-binding protein 2 (MeCP2)-deficient mice. | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection for acute studies; Oral administration via drinking water for long-term studies. | [1] |
| Dosage (Acute) | 1.0 mg/kg, 5.0 mg/kg (heterozygous females), 10.0 mg/kg (null males). | [1] |
| Dosage (Long-Term) | 0.0625 mg/mL in drinking water, resulting in an average daily intake of 13.8 ± 1.9 mg/kg/day. | [1] |
| Treatment Duration | Acute (single dose), 7 days, and 14 days. | [1] |
| Vehicle | 2.5% DMSO in water (i.p.); 1.25% DMSO with 0.1% saccharin (B28170) in drinking water (oral). | [1] |
Table 2: Efficacy of Sarizotan on Respiratory Parameters in Rett Syndrome Mouse Models
| Outcome Measure | Key Findings | Reference |
| Apnea (B1277953) Incidence (Acute) | Reduced to approximately 15% of pretreatment levels. In Mecp2Jae/y null male mice, apnea fell from 200 ± 42 to 30 ± 16 events/hour. | [1] |
| Apnea Incidence (7 or 14 days) | Decreased to 25% to 33% of the incidence seen with vehicle. In Mecp2R168X/+ mice, apnea was reduced by 73.9%, 75%, and 75.6% on days 7, 10, and 14, respectively. | [1] |
| Respiratory Irregularity | Corrected to a level similar to that of wild-type littermates. | [1] |
| Respiratory Frequency | No significant effect observed. | [1] |
Experimental Protocols
Whole-Body Plethysmography for Respiratory Monitoring
This protocol is for measuring respiratory patterns in conscious, unrestrained mice.
Materials:
-
Whole-body plethysmography chamber
-
Pressure transducer
-
Amplifier
-
Data acquisition system and software
-
Computer
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment. To reduce stress, familiarize the mice with the plethysmography chamber by placing them in it for short periods in the days leading up to the study.
-
Calibration: Calibrate the plethysmography system according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.
-
Animal Placement: Gently place a single mouse into the plethysmography chamber.
-
Recording: Seal the chamber and allow the mouse to settle for a 5-10 minute habituation period. Record the respiratory signals for a predetermined duration (e.g., 30 minutes).
-
Data Analysis: Analyze the recorded pressure changes to determine respiratory parameters such as respiratory rate, tidal volume, minute volume, and the incidence of apnea (defined as a pause in breathing of a specified duration).
Open-Field Test for Locomotor Activity Assessment
This protocol is for assessing general locomotor activity and anxiety-like behavior in mice.
Materials:
-
Open-field arena (a square box with high walls, typically made of a non-reflective material)
-
Video camera mounted above the arena
-
Video tracking software
-
Computer
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Arena Preparation: Clean the open-field arena thoroughly with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.
-
Animal Placement: Gently place the mouse in the center of the arena.
-
Recording: Start the video recording and leave the room to avoid influencing the mouse's behavior. Record for a set duration (e.g., 10-20 minutes).
-
Data Analysis: Use the video tracking software to analyze the recording. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency
-
Velocity
-
Visualizations
Caption: Sarizotan's proposed mechanism of action on respiratory control.
Caption: Experimental workflow for preclinical evaluation of Sarizotan.
References
Troubleshooting & Optimization
Technical Support Center: Sarizotan Dihydrochloride In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarizotan dihydrochloride (B599025) in vitro. Our aim is to help you overcome common challenges, particularly those related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is Sarizotan dihydrochloride and what is its primary mechanism of action?
Sarizotan is a potent agonist at the serotonin (B10506) 5-HT1A receptor and also acts on dopamine (B1211576) D2-like receptors, where it can function as a partial agonist or an antagonist.[1][2] It has been investigated for its potential therapeutic effects in neurological and respiratory disorders.[3][4][5]
Q2: I'm having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
This compound exhibits poor solubility in aqueous solutions. The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). A certificate of analysis for this compound indicates that it is soluble in methanol (B129727) and DMSO.[6] For the free base form, Sarizotan, a solubility of 100 mg/mL in DMSO has been reported, which may require ultrasonication to fully dissolve.[7]
Q3: My this compound precipitates when I add my DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
This is a common issue with compounds that are highly soluble in DMSO but poorly soluble in water. Here are several strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of adding a highly concentrated DMSO stock directly to your medium, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warming Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Mixing: Immediately after adding the compound to the medium, ensure rapid and thorough mixing by gentle vortexing or inversion.
Q4: What is the predicted aqueous solubility of Sarizotan hydrochloride?
The predicted water solubility for Sarizotan hydrochloride is very low, at approximately 0.000894 mg/mL.[8] This highlights the importance of using a suitable co-solvent like DMSO for preparing stock solutions.
Q5: Are there any alternative formulation strategies to improve the solubility of this compound in vitro?
While not specific to this compound, general strategies for improving the in vitro solubility of poorly soluble compounds include the use of cyclodextrins to form inclusion complexes or the use of co-solvents other than DMSO, such as ethanol. However, the compatibility of these excipients with your specific cell line and assay should be validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | The compound has very low aqueous solubility. | Use an organic co-solvent. The primary recommendation is DMSO. A certificate of analysis also suggests methanol is a viable solvent.[6] |
| A precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium. | The compound is "crashing out" of solution due to the abrupt change in solvent polarity. | 1. Decrease the final concentration of your compound. 2. Lower the concentration of your DMSO stock solution and add a larger volume to the medium (while keeping the final DMSO concentration low). 3. Add the DMSO stock to the medium dropwise while vortexing. 4. Consider a brief sonication of the final solution. |
| Cells in the treatment group are showing signs of toxicity, even at low concentrations of this compound. | The solvent (e.g., DMSO) may be causing cytotoxicity. | 1. Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. 2. Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls. |
| Inconsistent results between experiments. | The compound may not be fully dissolved in the stock solution or may be precipitating over time in the final medium. | 1. Ensure the DMSO stock solution is clear and free of any visible precipitate before each use. If necessary, briefly sonicate the stock solution before making dilutions. 2. Prepare fresh dilutions of the compound in the medium for each experiment. Do not store the compound in aqueous solutions for extended periods. |
Quantitative Solubility Data
| Compound Form | Solvent | Solubility | Notes | Reference |
| Sarizotan | DMSO | 100 mg/mL | Requires sonication. | [7] |
| This compound | Methanol/DMSO | Soluble | Qualitative data from a Certificate of Analysis. | [6] |
| Sarizotan hydrochloride | Water | ~0.000894 mg/mL | Predicted value. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO.
-
Procedure: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). c. To aid dissolution, vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. d. Visually inspect the solution to ensure there is no undissolved particulate matter. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solutions at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials: this compound stock solution (in DMSO), sterile cell culture medium appropriate for your cell line.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Perform serial dilutions of the DMSO stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. d. Important: Immediately after each dilution step, mix the solution thoroughly by gentle vortexing or by pipetting up and down. e. Ensure the final concentration of DMSO in the working solutions is non-toxic to the cells (typically ≤ 0.5%). Remember to include a vehicle control with the same final DMSO concentration in your experimental design. f. Use the freshly prepared working solutions for your experiments immediately. Do not store this compound in aqueous solutions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Sarizotan's primary signaling pathways.
References
- 1. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. rettsyndromenews.com [rettsyndromenews.com]
- 4. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicea.com [chemicea.com]
- 7. Sarizotan | 351862-32-3 [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
Sarizotan Clinical Trials for Rett Syndrome: A Technical Overview of the STARS Study Failure
Technical Support Center > Troubleshooting Guides > Clinical Trial Failures
This document provides a technical analysis of the pivotal Phase 2/3 Sarizotan (B1233828) clinical trial (STARS study) for the treatment of Rett syndrome, focusing on the reasons for its discontinuation. The content is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the Sarizotan clinical trials for Rett syndrome?
The Sarizotan clinical development program for Rett syndrome was terminated because the pivotal "Sarizotan for the Treatment of Apneas in Rett Syndrome" (STARS) study failed to meet its primary and secondary efficacy endpoints.[1][2][3][4][5] Top-line results announced by Newron Pharmaceuticals indicated that Sarizotan did not demonstrate a statistically significant improvement in the main symptom it was intended to treat compared to a placebo.[3][6]
Q2: What was the specific primary endpoint that the STARS study failed to meet?
The primary endpoint of the STARS study was the percentage reduction in the number of apnea (B1277953) (temporary cessation of breathing) episodes during waking hours in patients with Rett syndrome.[1][2][3][5] The trial did not show a significant difference in the reduction of these episodes between the Sarizotan-treated group and the placebo group over the 24-week treatment period.[4][7]
Q3: Were there any other efficacy endpoints that the trial failed to achieve?
Yes, the STARS study also failed to meet its secondary efficacy endpoints.[1][4][7] These included:
-
Evaluations of the overall effectiveness by caregivers.[4][7]
-
Assessments of respiratory distress.[4]
-
Tests of motor function.[4]
Q4: What was the proposed mechanism of action for Sarizotan in Rett syndrome?
Sarizotan is a selective modulator of specific serotonin (B10506) and dopamine (B1211576) receptors in the brain, acting as a 5-HT1A receptor agonist and a D2 receptor agonist/antagonist.[1][2][8][9] In Rett syndrome, which is often caused by mutations in the MECP2 gene, there are known deficits in serotonin levels.[7] Sarizotan was hypothesized to compensate for this deficiency, particularly in the brainstem, to help restore a normal breathing rhythm.[6][7][9] Preclinical studies in mouse models of Rett syndrome showed promising results, where Sarizotan significantly reduced apnea and corrected irregular breathing patterns.[7][10]
Q5: Why did the promising preclinical results in animal models not translate to human clinical trials?
The discrepancy between the robust, positive effects in mouse models and the lack of efficacy in the human trial highlights a significant challenge in drug development for neurological disorders.[1][3][4][5][7] Newron's Chief Medical Officer, Ravi Anand, noted the "difficulties inherent in translating effects in animal models to human clinical studies."[3][4][5] While the exact reasons are not fully elucidated, potential factors include:
-
Species-specific differences: The neurobiological pathways governing respiration and the manifestation of Rett syndrome symptoms may differ significantly between mice and humans.
-
Complexity of Rett syndrome: The underlying pathology of Rett syndrome is complex and may involve more than just the serotonergic and dopaminergic systems targeted by Sarizotan.
-
Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion of Sarizotan, as well as its interaction with receptors, may vary between species.
STARS Clinical Trial: Data and Protocols
Trial Design and Demographics
The STARS study was a multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial.[4][7] Below is a summary of the key trial parameters.
| Parameter | Description | Source |
| Trial Name | Sarizotan for the Treatment of Apneas in Rett Syndrome (STARS) | [1] |
| ClinicalTrials.gov ID | NCT02790034 | [7] |
| Phase | Phase 2/3 | [7] |
| Number of Patients | 129 | [1][3][5] |
| Patient Population | Patients with a clinical diagnosis of Rett syndrome and significant respiratory abnormalities. | [11] |
| Trial Locations | 14 centers across the United States, Europe, Asia, and Australia. | [1][3][5] |
| Treatment Duration | 6 months (24 weeks) | [1][3][5][8] |
| Treatment Arms | - Sarizotan (10 mg and 20 mg daily doses)- Placebo | [1][3][5] |
Note: While some sources refer to 10mg and 20mg daily doses, the clinical trial record specifies 2mg or 5mg twice daily based on age and weight. This may reflect a protocol amendment or simplification in public communications.[11]
Quantitative Outcomes
Newron Pharmaceuticals did not release specific quantitative data from the STARS trial.[1] The top-line announcement concluded a lack of efficacy without providing detailed statistics (e.g., p-values, confidence intervals, or mean change from baseline for each group).
Experimental Protocols
Primary Endpoint Measurement: Respiratory Monitoring
The primary efficacy of Sarizotan was assessed by measuring the change in the frequency of apnea episodes.
-
Methodology: Respiratory function was monitored non-invasively at the patients' homes.
-
Device: The BioRadio™ system, a wireless ambulatory data acquisition system, was used to record respiratory and cardiac parameters.[8]
-
Procedure:
-
Caregivers were trained to apply the BioRadio™ monitoring equipment to the patient.
-
Recordings were taken at multiple time points throughout the 24-week study period.
-
The system captured data on breathing patterns, including the frequency and duration of apneic events.
-
The primary endpoint was calculated as the percentage change in apnea episodes per hour during waking time from baseline to the end of the treatment period, compared between the Sarizotan and placebo groups.
-
Visualizations
Signaling Pathway of Sarizotan
Caption: Proposed signaling pathway of Sarizotan in Rett syndrome.
STARS Clinical Trial Workflow
Caption: Simplified workflow of the STARS clinical trial.
References
- 1. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newron Reports Top-Line Results from its STARS Study Evaluating Sarizotan in Patients with Rett Syndrome | Newron Pharmaceuticals [newron.com]
- 3. newron.com [newron.com]
- 4. Newron Pharma Abandons Rett Syndrome Program After Trial Fails to Hit Primary and Secondary Endpoints - BioSpace [biospace.com]
- 5. Newron Pharma Announces Initiation Of The STARS Study In The United States - BioSpace [biospace.com]
- 6. Newron drops clinical development of sarizotan in Rett Syndrome [clinicaltrialsarena.com]
- 7. Newron provides update on STARS clinical study with sarizotan for the treatment of Rett syndrome | Newron Pharmaceuticals [newron.com]
- 8. rettsyndromenews.com [rettsyndromenews.com]
- 9. rettsyndromenews.com [rettsyndromenews.com]
- 10. labiotech.eu [labiotech.eu]
- 11. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Translating Sarizotan Preclinical Respiratory Data to Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers working with Sarizotan and investigating its effects on respiratory function. The following information is intended to aid in experimental design, troubleshooting, and the interpretation of data in the context of translating preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: What was the primary preclinical evidence supporting Sarizotan for respiratory disturbances?
A1: Preclinical studies in three different mouse models of Rett syndrome demonstrated that Sarizotan, a 5-HT1A and D2-like receptor agonist, significantly reduced apnea (B1277953) and corrected irregular breathing patterns.[1][2] In these models, Sarizotan reduced the incidence of apnea to approximately 15% of pre-treatment levels.[1][2][3]
Q2: What was the outcome of the clinical trials investigating Sarizotan for respiratory symptoms in Rett Syndrome?
A2: Despite the promising preclinical data, the Phase II/III STARS clinical trial (NCT02790034) for Sarizotan in patients with Rett syndrome failed to meet its primary and secondary endpoints.[4][5] The trial found no significant reduction in apnea episodes in patients receiving Sarizotan compared to placebo.[4][5]
Q3: Why was there a discrepancy between the preclinical and clinical outcomes?
A3: The failure to translate the positive preclinical findings to clinical efficacy highlights the inherent challenges in moving from animal models to human studies.[5] Potential reasons for this discrepancy include differences in the pathophysiology of Rett syndrome between mouse models and humans, variations in drug metabolism and pharmacokinetics, and the complexity of the neural control of respiration in humans. The challenges of accurately modeling all aspects of a human disease in animals is a significant hurdle in drug development.[6][7]
Q4: What is the proposed mechanism of action for Sarizotan's effect on respiration?
A4: Sarizotan is a full 5-HT1A agonist and a dopamine (B1211576) D2-like agonist/partial agonist.[1][2] It is believed to act on serotonin (B10506) and dopamine receptors in the brainstem regions that control breathing, such as the Kölliker-Fuse nucleus.[8][9] The proposed mechanism involves the modulation of inhibitory interneurons within the respiratory control network, leading to a stabilization of the breathing pattern.[8]
Q5: What were the doses used in the preclinical and clinical studies?
A5: In preclinical mouse models, effective doses ranged from 1.0 mg/kg to 10.0 mg/kg.[8] The clinical trial in Rett syndrome patients evaluated 5 mg and 10 mg twice-daily oral doses.[10][11]
Data Presentation
Table 1: Summary of Sarizotan Preclinical Efficacy in Rett Syndrome Mouse Models
| Mouse Model Strain | Acute Sarizotan Dose | Reduction in Apnea Incidence | Correction of Irregular Breathing | Reference |
| Mecp2Jae/+ and Mecp2Bird/+ (female) | 5.0 mg/kg | Fell from 200 ± 42 to 30 ± 16/h (P = 0.003) | Irregularity score corrected to wild-type levels | [8] |
| Mecp2Jae/y (male) | 10.0 mg/kg | Reduced to 36.9 ± 14.5% of vehicle (P = 0.091) | Not explicitly stated | [8] |
| Mecp2R168X/+ (female) | 5.0 mg/kg (in drinking water for 14 days) | Reduced by 73.9%, 75%, and 75.6% vs. vehicle on Days 7, 10, and 14 | Irregularity significantly below vehicle, but did not reach wild-type levels | [8] |
Table 2: Overview of Sarizotan Clinical Trial for Respiratory Symptoms in Rett Syndrome
| Trial Identifier | Phase | Patient Population | Dosing Regimen | Primary Endpoint | Outcome | Reference |
| STARS (NCT02790034) | II/III | Rett Syndrome patients with respiratory abnormalities (13+ years) | 5 mg twice daily or 10 mg twice daily | Reduction in the number of apnea episodes while awake | Failed to meet primary endpoint; no significant difference from placebo | [4][5][10] |
Experimental Protocols
Key Experiment: Unrestrained Whole-Body Plethysmography in Mice
This method was central to the preclinical assessment of Sarizotan's respiratory effects.
Objective: To non-invasively measure respiratory parameters in conscious, unrestrained mice to assess the effects of Sarizotan on breathing patterns, including apnea and irregularity.
Methodology:
-
Acclimatization: Mice should be acclimated to the plethysmography chamber for several days prior to the experiment to reduce stress-induced artifacts.
-
Calibration: The plethysmography chamber must be calibrated before each session using a known volume of air injection to ensure accurate volume and flow measurements.
-
Animal Placement: The mouse is placed in the main chamber, which is then sealed. A reference chamber is used to subtract background noise.
-
Recording: Breathing is recorded for a defined period (e.g., 30 minutes) following Sarizotan or vehicle administration. The recording period should be consistent across all animals.
-
Data Analysis: The primary output is a pressure waveform generated by the animal's breathing. From this, the following parameters are calculated:
-
Respiratory Frequency (f): Breaths per minute.
-
Tidal Volume (VT): The volume of air inhaled or exhaled in a single breath.
-
Minute Ventilation (VE): The total volume of air inhaled or exhaled per minute (f x VT).
-
Apnea: A pause in breathing, typically defined as a period of no airflow lasting longer than two normal respiratory cycles.
-
Irregularity Score: A measure of the variability in the breath-to-breath interval.
-
Troubleshooting Guides
Issue 1: High variability in baseline respiratory data between animals.
-
Question: My baseline respiratory data is highly variable between mice of the same genotype. What could be the cause?
-
Answer:
-
Stress: Ensure adequate acclimatization to the plethysmography chamber. Handling should be gentle and consistent.
-
Time of Day: Circadian rhythms can influence respiratory rate. Conduct experiments at the same time each day.
-
Chamber Environment: Maintain a consistent temperature and humidity within the chamber.
-
Animal Movement: Movement artifacts can corrupt the data. Analyze data from periods when the animal is calm and resting.
-
Issue 2: Difficulty in accurately detecting apneas.
-
Question: The software is not consistently identifying apneas, or I suspect it is misinterpreting movement as breathing. How can I improve apnea detection?
-
Answer:
-
Visual Inspection: Always visually inspect the raw breathing waveform to confirm software-detected apneas and to identify any missed events.
-
Apnea Definition: Ensure your definition of apnea (e.g., pause > 2x the average breath cycle) is appropriate for your mouse model and is applied consistently.
-
Filtering: Apply appropriate data filtering to remove noise, but be cautious not to filter out genuine respiratory signals.
-
Issue 3: Sarizotan administration appears to cause sedation, affecting breathing.
-
Question: After administering Sarizotan, the mice appear sedated, and their respiratory rate is uniformly depressed. How do I differentiate this from a specific effect on respiratory control?
-
Answer:
-
Dose-Response: Conduct a dose-response study to identify a dose that affects respiratory rhythm without causing significant sedation.
-
Behavioral Monitoring: Concurrently with plethysmography, record locomotor activity to quantify the sedative effects of the drug.
-
Control Compounds: Use control compounds with known sedative properties but different mechanisms of action to compare respiratory effects.
-
Visualizations
Caption: Proposed signaling pathway of Sarizotan in respiratory control.
Caption: General experimental workflow for preclinical respiratory studies.
Caption: Logical relationship of Sarizotan's preclinical promise to clinical failure.
References
- 1. A protocol for evaluation of Rett Syndrome symptom improvement by metabolic modulators in Mecp2-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key role of 5-HT1A receptors in the modulation of the neuronal network underlying the respiratory rhythm generation in lampreys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D1/D2-dopamine receptor agonist dihydrexidine stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective 5-HT1a receptor agonist improves respiration in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. research.monash.edu [research.monash.edu]
- 10. Whole-body plethysmography [bio-protocol.org]
- 11. Dual Effects of 5-HT1a Receptor Activation on Breathing in Neonatal Mice | Journal of Neuroscience [jneurosci.org]
Technical Support Center: Optimizing Sarizotan Dosage to Minimize Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the experimental use of Sarizotan (B1233828), a potent 5-HT1A receptor agonist with significant affinity for dopamine (B1211576) D2-like receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vitro and in vivo experiments, with a focus on minimizing off-target effects through careful dosage selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sarizotan and what are its main off-target receptors?
Sarizotan is a full agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] However, it also exhibits high affinity for dopamine D2, D3, and D4 receptors, where it can act as a partial agonist or antagonist depending on the specific receptor subtype and the cellular context.[1][3] This multi-target profile is critical to consider when designing experiments and interpreting results.
Q2: I am observing unexpected effects in my cell-based assays. Could this be due to off-target binding?
Yes, unexpected cellular responses could be mediated by Sarizotan's activity at dopamine D2-like receptors. For example, if your cell line endogenously expresses D2, D3, or D4 receptors, Sarizotan could elicit a functional response independent of 5-HT1A receptor activation. It is crucial to characterize the receptor expression profile of your experimental system.
Q3: How can I determine an appropriate starting dose for my in vivo animal studies?
Preclinical studies in rodent and primate models of Parkinson's disease and Rett syndrome can provide guidance. For instance, in mouse models of Rett syndrome, doses of 1.0 mg/kg, 5.0 mg/kg, and 10.0 mg/kg have been used, showing effects on respiratory function.[4][5][6] In parkinsonian monkeys, doses of 1 and 2 mg/kg have been shown to reduce L-DOPA-induced dyskinesias.[7] It is recommended to perform a dose-response study in your specific model to determine the optimal dose that balances efficacy at the 5-HT1A receptor with minimal off-target effects.
Q4: My experimental results are not consistent. What are some common sources of variability when working with Sarizotan?
Inconsistent results can arise from several factors, including:
-
Cell line variability: Ensure you are using cells with a consistent passage number and receptor expression level.
-
Compound stability: Prepare fresh solutions of Sarizotan for each experiment and protect from light.
-
Assay conditions: Maintain consistent incubation times, temperatures, and cell densities.
-
Agonist/Antagonist concentrations: Use precise and consistent concentrations of any co-administered compounds.
Data Presentation: Sarizotan Binding and Functional Activity
The following tables summarize the binding affinities (IC50) and functional potencies (EC50/IC50) of Sarizotan at its primary and major off-target receptors. This data is essential for designing experiments that can differentiate between on-target and off-target effects.
Table 1: Sarizotan Binding Affinities (IC50)
| Receptor | Species | IC50 (nM) | Reference |
| 5-HT1A | Human | 0.1 | [8] |
| 5-HT1A | Rat | 6.5 | [8] |
| D2 | Human | 17 | [8] |
| D2 | Rat | 15.1 | [8] |
| D3 | Human | 6.8 | [8] |
| D4.2 | Human | 2.4 | [8] |
Affinities for approximately 50 other receptors, ion channels, and transporters were found to be mostly >1000 nM.[8]
Table 2: Sarizotan Functional Activity at Human Dopamine D2-like Receptors
| Receptor Subtype | Assay | Functional Response | EC50 (nM) | IC50 (nM) | Reference |
| D2S | GIRK Channel Activation | Partial Agonist | 29 | 52 (as antagonist) | [3] |
| D2L | GIRK Channel Activation | Partial Agonist | 23 | 121 (as antagonist) | [3] |
| D3 | GIRK Channel Activation | Full Agonist | 5.6 | - | [3] |
| D4.2 | GIRK Channel Activation | Partial Agonist | 4.5 | - | [3] |
| D4.4 | GIRK Channel Activation | Full Agonist | 5.4 | - | [3] |
| D2S | Adenylyl Cyclase Inhibition | Partial Agonist | 0.6 | - | [3] |
| D2L | Adenylyl Cyclase Inhibition | Full Agonist | 0.51 | - | [3] |
| D3 | Adenylyl Cyclase Inhibition | Full Agonist | 0.47 | - | [3] |
| D4.2 | Adenylyl Cyclase Inhibition | Full Agonist | 0.48 | - | [3] |
| D4.4 | Adenylyl Cyclase Inhibition | Full Agonist | 0.23 | - | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the activity of Sarizotan and similar compounds.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of Sarizotan for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist)
-
Unlabeled Sarizotan
-
Non-specific binding control: 10 µM Serotonin
-
Incubation buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of Sarizotan.
-
In a 96-well plate, combine the cell membranes, [3H]8-OH-DPAT (at a concentration close to its Kd), and either Sarizotan, buffer (for total binding), or serotonin (for non-specific binding).
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Sarizotan and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Assay for Dopamine D2 Receptor Antagonism (cAMP Measurement)
Objective: To assess the antagonistic effect of Sarizotan on D2 receptor signaling.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor
-
Sarizotan
-
D2 receptor agonist (e.g., Quinpirole)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and supplements
Procedure:
-
Seed the D2 receptor-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of Sarizotan for 15-30 minutes.
-
Add a fixed concentration of a D2 receptor agonist (e.g., the EC80 of quinpirole) to stimulate the receptor.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of Sarizotan to inhibit the agonist-induced decrease in cAMP production and calculate its IC50 value.
Visualizations
Caption: Sarizotan's dual signaling pathways.
References
- 1. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Technical Support Center: Troubleshooting Inconsistent Results in Sarizotan Behavioral Studies
Welcome to the technical support center for researchers utilizing Sarizotan (B1233828) in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the respiratory phenotype of our Rett syndrome mouse model, even before Sarizotan administration. What could be the cause?
A1: High phenotypic variability is a known challenge in Rett syndrome mouse models. Several factors can contribute to this:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the severity and presentation of the Rett syndrome phenotype.
-
X-Chromosome Inactivation: In heterozygous female mice, random X-chromosome inactivation leads to mosaic expression of the wild-type and mutant Mecp2 alleles. The pattern of inactivation can vary between individuals, leading to a wide spectrum of symptom severity.[1][2]
-
Environmental Stressors: As with most behavioral studies, environmental factors such as noise, light cycles, and handling can influence the animals' stress levels and, consequently, their respiratory patterns.[3][4]
-
Age: The Rett syndrome phenotype progresses with age. Ensure that all animals in your experimental cohorts are age-matched.
Q2: Our results with Sarizotan in a Parkinson's disease model are not consistent with previously published studies. What should we check?
A2: Inconsistent results in Parkinson's disease models, particularly when assessing L-DOPA-induced dyskinesia (LID), can arise from several sources:
-
Severity of the MPTP Lesion: The extent of the dopaminergic lesion induced by MPTP can vary between animals, affecting both the severity of parkinsonism and the subsequent presentation of LID.
-
L-DOPA Dosing Regimen: The dose and duration of L-DOPA treatment are critical factors in the development and severity of dyskinesias. Ensure your dosing protocol is consistent and comparable to the studies you are referencing.
-
Dyskinesia Scoring: Dyskinesia rating is inherently subjective. It is crucial to have well-trained observers who are blinded to the treatment conditions. Using a standardized rating scale and ensuring inter-rater reliability is essential.
-
Pharmacokinetic Interactions: While Sarizotan is not reported to have significant pharmacokinetic interactions with L-DOPA, it is always good practice to consider potential interactions with any other co-administered substances.
Q3: We see a significant effect of Sarizotan in male Rett syndrome model mice, but the effect is less clear in females. Why might this be?
A3: This is a common observation and is likely due to the mosaic nature of the Mecp2 mutation in females due to X-chromosome inactivation, as mentioned in Q1. This mosaicism can lead to a less severe and more variable phenotype in females, making it more challenging to detect a statistically significant drug effect compared to the more uniform and severe phenotype in hemizygous males.[1]
Troubleshooting Guides
Issue: Inconsistent Apnea Reduction in Rett Syndrome Mouse Models
Potential Cause 1: Inaccurate Respiratory Measurement
-
Troubleshooting Steps:
-
Verify Plethysmography Calibration: Ensure your whole-body plethysmography system is properly calibrated before each experiment.
-
Acclimatization Period: Allow mice to acclimate to the plethysmography chamber for a sufficient period before recording to minimize stress-induced respiratory changes.
-
Data Analysis Parameters: Use consistent and validated parameters for defining and quantifying apnea.
-
Potential Cause 2: Suboptimal Dosing
-
Troubleshooting Steps:
-
Dose-Response Study: If you are not seeing the expected effect, consider performing a dose-response study to determine the optimal dose for your specific mouse model and experimental conditions.
-
Route of Administration: Verify that the route of administration (e.g., intraperitoneal, oral gavage) is appropriate and is being performed consistently.
-
Logical Troubleshooting Workflow
Troubleshooting decision tree for inconsistent Sarizotan results.
Data Presentation
Table 1: Effect of Sarizotan on Apnea in Rett Syndrome Mouse Models
| Mouse Model Strain | Treatment | N | Apnea Incidence (events/hour) | % Reduction in Apnea |
| Mecp2Jae/+ & Mecp2Bird/+ | Vehicle | 10 | 143 ± 31 | - |
| Sarizotan (5.0 mg/kg) | 10 | 20 ± 8 | ~86% | |
| Mecp2Jae/y | Vehicle | 4 | 240 ± 40 | - |
| Sarizotan (10.0 mg/kg) | 4 | 36.9 ± 14.5 | ~85% | |
| Mecp2R168X/+ | Vehicle | 8 | 120 ± 25 | - |
| Sarizotan (5.0 mg/kg) | 8 | 31.3 ± 7.5 | ~74% |
Data summarized from Abdala, A. P., et al. (2014). Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agagonist, on Respiration in Three Mouse Models of Rett Syndrome. American journal of respiratory cell and molecular biology, 50(6), 1031–1039.
Table 2: Effect of Sarizotan on L-DOPA-Induced Dyskinesia in MPTP-Treated Monkeys
| Treatment | N | Mean Dyskinesia Score | % Reduction in Dyskinesia |
| L-DOPA alone | 5 | 10.5 ± 2.1 | - |
| L-DOPA + Sarizotan (0.2 mg/kg) | 5 | 9.8 ± 2.3 | ~7% (not significant) |
| L-DOPA + Sarizotan (1.0 mg/kg) | 5 | 4.2 ± 1.5 | ~60% (significant) |
| L-DOPA + Sarizotan (2.0 mg/kg) | 5 | 3.8 ± 1.2 | ~64% (significant) |
Data summarized from Grégoire, L., et al. (2009). Low doses of sarizotan reduce dyskinesias and maintain antiparkinsonian efficacy of L-Dopa in parkinsonian monkeys. Neuropharmacology, 56(1), 123-129.
Experimental Protocols
Protocol 1: Measurement of Respiratory Function in Mice via Whole-Body Plethysmography
-
System Calibration:
-
Calibrate the plethysmography chamber daily using a calibration syringe of a known volume.
-
Ensure the pressure and flow transducers are functioning correctly.
-
-
Animal Acclimatization:
-
Place the mouse in the plethysmography chamber and allow it to acclimate for at least 20-30 minutes before starting any recordings. This helps to reduce stress and obtain a stable baseline respiratory pattern.
-
-
Data Recording:
-
Record baseline respiratory data for a minimum of 15-20 minutes.
-
Administer Sarizotan or vehicle via the desired route (e.g., intraperitoneal injection).
-
After the appropriate pre-treatment time (e.g., 20 minutes), place the mouse back in the chamber and record respiratory data for the desired duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Use specialized software to analyze the respiratory waveform.
-
Identify and quantify apneas, defined as a cessation of breathing for at least two breath cycles.
-
Calculate other relevant respiratory parameters such as respiratory rate, tidal volume, and minute ventilation.
-
Experimental Workflow: Respiratory Analysis
Workflow for respiratory analysis in mice.
Protocol 2: Assessment of L-DOPA-Induced Dyskinesia in MPTP-Treated Non-Human Primates
-
MPTP Administration:
-
Induce a stable parkinsonian state by administering MPTP according to established protocols. The specific dosing regimen will depend on the primate species and individual sensitivity.
-
-
L-DOPA Priming:
-
Once a stable parkinsonian phenotype is achieved, prime the animals with L-DOPA to induce dyskinesias. This typically involves daily administration of L-DOPA until a consistent and measurable level of dyskinesia is observed.
-
-
Dyskinesia Scoring:
-
On the test day, administer Sarizotan or vehicle a specified time before L-DOPA administration.
-
Videotape the animals for several hours post-L-DOPA treatment.
-
Two trained observers, blinded to the treatment, should independently score the severity of dyskinesia using a validated rating scale (e.g., the Primate Dyskinesia Scale).
-
The scale typically assesses the severity of choreiform and dystonic movements in different body parts.
-
-
Data Analysis:
-
Compare the dyskinesia scores between the Sarizotan and vehicle treatment groups.
-
Signaling Pathways
Sarizotan's behavioral effects are primarily mediated through its action on serotonin (B10506) 5-HT1A and dopamine (B1211576) D2/D3/D4 receptors.
Sarizotan's Mechanism of Action
Simplified signaling pathway of Sarizotan.
References
- 1. ON EXPERIMENTAL MODELS OF RETT SYNDROME BASED ON Mecp2 DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Multidimensional Analysis of a Social Behavior Identifies Regression and Phenotypic Heterogeneity in a Female Mouse Model for Rett Syndrome | Semantic Scholar [semanticscholar.org]
- 4. Altered trajectories of neurodevelopment and behavior in mouse models of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Efficacy of Sarizotan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers investigating Sarizotan (B1233828) and similar compounds targeting the serotonergic and dopaminergic systems, particularly in the context of neurodevelopmental disorders like Rett Syndrome. It addresses the critical question of why Sarizotan, despite promising preclinical data, failed to demonstrate efficacy in human trials.
Troubleshooting Guides and FAQs
This section is designed to help researchers navigate common challenges and interpret unexpected results during their experiments with Sarizotan or related molecules.
Frequently Asked Questions (FAQs)
-
Q1: Why did Sarizotan fail in the STARS clinical trial despite strong preclinical evidence in Rett Syndrome mouse models?
-
A1: The pivotal Phase 2/3 STARS clinical trial, which enrolled 129 individuals with Rett Syndrome, did not meet its primary or secondary efficacy endpoints.[1][2][3] The primary endpoint was the percentage reduction in episodes of apnea (B1277953) (temporary cessation of breathing) during waking time compared to placebo.[1] While the exact quantitative results from the trial have not been publicly released, the top-line data indicated no statistically significant difference between Sarizotan (at 10 mg and 20 mg daily doses) and placebo.[1][4] This starkly contrasts with preclinical studies in multiple mouse models of Rett Syndrome, where Sarizotan significantly reduced apnea by approximately 75-80%.[5] The discrepancy highlights the inherent challenges in translating findings from animal models of complex neurological disorders to human patients.[1][3] Potential contributing factors include species differences in pharmacology and metabolism, the limitations of the animal models in fully recapitulating the human disease phenotype, and potential complexities in the clinical trial design and patient population.
-
-
Q2: What was the mechanism of action of Sarizotan?
-
A2: Sarizotan is a potent agonist of the serotonin (B10506) 1A (5-HT1A) receptor and also acts on dopamine (B1211576) D2-like receptors (with higher affinity for D4 and D3 than D2).[6] In preclinical models of Rett Syndrome, its efficacy in reducing respiratory abnormalities was thought to be primarily mediated through its 5-HT1A receptor agonism, which can help restore normal breathing rhythm.[7][8] The rationale was based on the known deficits in the serotonin system in Rett Syndrome patients.[5]
-
-
Q3: What were the key parameters of the STARS clinical trial?
-
A3: The STARS (Sarizotan for the Treatment of Apneas in Rett Syndrome) trial was a randomized, double-blind, placebo-controlled, six-month study. It enrolled 129 patients with Rett Syndrome who exhibited respiratory symptoms.[1] Participants were administered daily oral doses of 10 mg or 20 mg of Sarizotan or a placebo.[1] The primary outcome was the percentage reduction in waking apnea episodes.[1]
-
-
Q4: Are there any known species differences in the target receptors (5-HT1A, D2) between mice and humans that could explain the translational failure?
-
A4: While there is a high degree of conservation in the amino acid sequences of 5-HT1A and D2 receptors between rodents and humans, subtle differences in receptor distribution, density, and signaling pathway coupling can exist. Alterations in the serotonergic and dopaminergic systems have been documented in both Rett Syndrome patients and mouse models.[9][10] For instance, studies in Mecp2-deficient mice and Rett patients have shown alterations in dopamine D2 receptor density.[11] Such species-specific nuances in the context of the disease's pathophysiology could contribute to divergent responses to pharmacological interventions.
-
Troubleshooting Experimental Issues
-
Issue 1: Inconsistent or lack of efficacy of a 5-HT1A agonist in our animal model of a neurodevelopmental disorder.
-
Possible Cause A: Suboptimal Dose Selection. The dose-response relationship for 5-HT1A agonists can be complex. Preclinical studies with Sarizotan in Rett mouse models demonstrated a clear dose-dependent effect on apnea reduction.[12]
-
Troubleshooting Steps:
-
Conduct a thorough dose-response study to identify the optimal therapeutic window.
-
Monitor for potential off-target effects at higher doses that might confound the results.
-
Consider the pharmacokinetic profile of your compound in the specific animal model.
-
-
Possible Cause B: Animal Model Limitations. The genetic background and specific mutation in your animal model may not fully recapitulate the human condition you are studying.
-
Troubleshooting Steps:
-
Characterize the specific deficits in the serotonergic and dopaminergic systems in your model.
-
Compare these deficits to what is known in the human patient population.
-
Consider using multiple, genetically distinct animal models to validate your findings, as was done in the preclinical evaluation of Sarizotan.[8]
-
-
-
Issue 2: Our compound shows promising in vitro binding affinity but poor in vivo efficacy.
-
Possible Cause A: Poor Blood-Brain Barrier Penetration. For CNS targets, the ability of a compound to cross the blood-brain barrier is critical.
-
Troubleshooting Steps:
-
Perform pharmacokinetic studies to measure the concentration of your compound in the brain tissue versus plasma.
-
If penetration is low, consider formulation strategies or chemical modifications to enhance CNS delivery.
-
-
Possible Cause B: Rapid Metabolism. The compound may be rapidly metabolized in vivo, leading to insufficient target engagement.
-
Troubleshooting Steps:
-
Analyze the metabolic stability of your compound in liver microsomes from the relevant species.
-
Identify the major metabolites and assess their activity and potential for toxicity. Human pharmacokinetic studies of Sarizotan showed it was rapidly absorbed with a terminal half-life of 5-7 hours.
-
-
Data Presentation
Table 1: Preclinical Efficacy of Sarizotan in Rett Syndrome Mouse Models
| Animal Model | Sarizotan Dose | Route of Administration | Key Finding | Reference |
|---|---|---|---|---|
| Mecp2-deficient heterozygous female mice | 5 mg/kg | Intraperitoneal | Reduced apnea from 143 ± 31/h to 20 ± 8/h (p=0.001) | [12] |
| Mecp2-null male mice | 10 mg/kg | Intraperitoneal | Reduced apnea from 200 ± 42/h to 30 ± 16/h (p=0.003) | [12] |
| Mecp2R168X/+ mice | ~13.8 mg/kg/day | In drinking water (chronic) | Reduced apnea by 73.9-75.6% compared to vehicle (p=0.008-0.022) |[12] |
Table 2: Pharmacokinetic Parameters of Sarizotan in Healthy Human Subjects
| Parameter | Value | Condition |
|---|---|---|
| Time to Maximum Concentration (tmax) | 0.5 - 2.25 hours | Single oral dose |
| Terminal Elimination Half-life (t1/2) | 5 - 7 hours | Single oral dose |
| Dose Proportionality | AUC and Cmax increased dose-proportionally | 0.5 - 25 mg |
| Metabolism | Non-saturable in the tested dose range | 0.5 - 25 mg |
Table 3: Sarizotan STARS Clinical Trial Overview
| Parameter | Description |
|---|---|
| Trial Name | STARS (Sarizotan for the Treatment of Apneas in Rett Syndrome) |
| Phase | Phase 2/3 |
| Design | Randomized, double-blind, placebo-controlled |
| Patient Population | 129 individuals with Rett Syndrome and respiratory symptoms |
| Intervention | Sarizotan (10 mg or 20 mg daily) or placebo |
| Duration | 6 months |
| Primary Endpoint | Percentage reduction in episodes of apnea during waking time |
| Outcome | Failed to meet primary and secondary endpoints |
Experimental Protocols
Protocol 1: Assessment of Respiratory Function in Mouse Models of Rett Syndrome
This protocol is based on the methodology used in the preclinical evaluation of Sarizotan.[8]
-
Animal Subjects: Use Mecp2-deficient mouse models (e.g., heterozygous females or null males) and wild-type littermates as controls.
-
Acclimatization: Acclimate mice to the plethysmography chambers for several days before recording to minimize stress-induced artifacts.
-
Whole-Body Plethysmography:
-
Place each mouse in a sealed plethysmography chamber with a constant airflow.
-
Record respiratory signals (pressure changes) for a baseline period (e.g., 30-60 minutes).
-
-
Drug Administration:
-
Administer Sarizotan or vehicle (e.g., saline with a small percentage of DMSO) via the desired route (e.g., intraperitoneal injection or oral gavage).
-
-
Post-Dose Recording: Immediately after administration, return the mouse to the chamber and record respiratory signals for a defined period (e.g., 60-120 minutes).
-
Data Analysis:
-
Use specialized software to analyze the respiratory waveforms.
-
Quantify the number and duration of apneas (defined as a pause in breathing for a certain duration, e.g., >2 seconds).
-
Calculate the respiratory rate and measures of breathing irregularity.
-
Compare the pre- and post-dose data for each animal and compare the drug-treated group to the vehicle-treated group using appropriate statistical tests.
-
Mandatory Visualization
Caption: Sarizotan's dual mechanism of action on pre- and postsynaptic receptors.
Caption: Troubleshooting workflow for unexpected in vivo experimental outcomes.
Caption: Logical relationship of factors contributing to translational failure.
References
- 1. Newron Reports Top-Line Results from its STARS Study Evaluating Sarizotan in Patients with Rett Syndrome | Newron Pharmaceuticals [newron.com]
- 2. Newron Pharma Abandons Rett Syndrome Program After Trial Fails to Hit Primary and Secondary Endpoints - BioSpace [biospace.com]
- 3. rettsyndromenews.com [rettsyndromenews.com]
- 4. Newron drops clinical development of sarizotan in Rett Syndrome [clinicaltrialsarena.com]
- 5. rettsyndromenews.com [rettsyndromenews.com]
- 6. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Analysis of the Serotonergic System in a Mouse Model of Rett Syndrome Reveals Unusual Upregulation of Serotonin Receptor 5b [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Potential reasons for discrepancies between mouse and human studies of Sarizotan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarizotan, particularly in the context of Rett Syndrome. It addresses the notable discrepancies observed between preclinical mouse studies and human clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Sarizotan?
A1: Sarizotan is a selective 5-HT1A receptor agonist and a dopamine (B1211576) D2-like receptor antagonist.[1] It acts as a full agonist at the 5-HT1A receptor.[2][3] Its activity at dopamine receptors is more complex; it functions as a partial agonist at D2 receptors, with the specific effect potentially depending on the surrounding dopaminergic environment.[4] Sarizotan also demonstrates high affinity for D3 and D4 dopamine receptors.[4]
Sarizotan's Dual Receptor Action
References
- 1. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAR - UF Health [ufhealth.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Translational Value of Sarizotan Research in Rett Syndrome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarizotan (B1233828) in the context of Rett syndrome. The content is designed to address specific experimental challenges and improve the translational value of preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is Sarizotan and what was its proposed mechanism of action in Rett Syndrome?
Sarizotan (EMD-128,130) is a selective 5-HT1A receptor agonist and a dopamine (B1211576) D2-like receptor agonist/partial agonist.[1][2] In the context of Rett syndrome (RTT), a neurodevelopmental disorder caused by mutations in the MECP2 gene, Sarizotan was investigated for its potential to alleviate respiratory abnormalities, a common and debilitating symptom of the disorder.[1][3][4][5] The rationale was based on preclinical studies in mouse models of Rett syndrome, which demonstrated that Sarizotan could significantly reduce the frequency of apnea (B1277953) (temporary cessation of breathing) and correct irregular breathing patterns.[1][3][4][5] The proposed mechanism centered on the activation of 5-HT1A receptors in the brainstem, a key area for respiratory control, thereby compensating for serotonin (B10506) deficiencies observed in RTT patients and mouse models.[3]
Q2: Why did the Sarizotan clinical trial (STARS) fail despite promising preclinical results?
The Phase 2/3 Sarizotan Treatment of Apneas in Rett Syndrome (STARS) trial was terminated as it failed to meet its primary and secondary endpoints.[6][7] The primary endpoint was a significant reduction in apnea episodes during waking hours compared to placebo.[7] Several factors may have contributed to this translational failure:
-
Complex Pharmacology: Sarizotan is not a highly selective compound, exhibiting affinity for dopamine D2, D3, and D4 receptors in addition to 5-HT1A receptors.[8] This complex pharmacological profile could lead to off-target effects that might counteract the desired therapeutic outcome in the more complex human system compared to inbred mouse strains.
-
Species Differences: There may be critical differences in the distribution, density, and signaling pathways of 5-HT1A and dopamine receptors between mice and humans, particularly in the context of a complex neurodevelopmental disorder like Rett syndrome.
-
Disease Heterogeneity: Rett syndrome presents with a wide spectrum of severity and symptoms, even among individuals with the same MECP2 mutation. The patient population in the clinical trial may have had a more complex and heterogeneous pathophysiology than the genetically homogenous mouse models, making it more challenging to demonstrate a consistent therapeutic effect.
Q3: What were the key preclinical findings for Sarizotan in Rett syndrome mouse models?
Preclinical studies in multiple mouse models of Rett syndrome (Bird, Jaenisch, and Mecp2 R168X knock-in) showed significant positive effects of Sarizotan on respiratory function.[1][3][4][5]
-
Apnea Reduction: Acute administration of Sarizotan (5.0 mg/kg) in heterozygous female mice reduced the incidence of apnea from approximately 143 events per hour to 20 events per hour.[1] In Mecp2 null male mice, a 10.0 mg/kg dose reduced apnea from 200 to 30 events per hour.[1]
-
Breathing Irregularity: Sarizotan significantly decreased the breathing irregularity score in mouse models, often correcting it to levels observed in wild-type littermates.[1]
-
Sustained Effects: Chronic administration of Sarizotan in drinking water for 7 or 14 days also demonstrated a sustained reduction in apnea and breathing irregularity, suggesting a lack of rapid tolerance to the therapeutic effects.[1][3]
Troubleshooting Guides
Whole-Body Plethysmography in Rett Syndrome Mouse Models
Q1: My respiratory recordings from Rett syndrome mice are highly variable. How can I reduce variability and ensure data quality?
High variability is a common challenge when performing whole-body plethysmography, especially in mouse models with a Rett syndrome phenotype, which can include anxiety-like behaviors and motor stereotypies.
-
Acclimatization is Critical: Rett syndrome mouse models can be more susceptible to stress. A proper acclimatization period to the plethysmography chamber is essential. It is recommended to have an acclimatization period of at least 30-60 minutes before starting any recordings. Some studies suggest that up to 3 days of acclimating the mice to the chamber may be necessary for stable recordings.[10]
-
Monitor for Movement Artifacts: The software used for data acquisition should allow for the visualization of the breathing waveform in real-time. Periods of significant movement (e.g., sniffing, grooming, turning) will create artifacts that should be excluded from the final analysis. Only record data when the animal is calm and resting.
-
Standardize Experimental Conditions: Ensure that all experiments are conducted at the same time of day and under the same environmental conditions (e.g., lighting, temperature, noise level) to minimize circadian and environmental influences on breathing patterns.[11]
Q2: I am having trouble with the calibration of my whole-body plethysmography system. What are the common pitfalls?
Accurate calibration is fundamental for obtaining reliable respiratory data.
-
Syringe Injection Speed: When injecting a known volume of air for calibration, the speed of injection should mimic the natural breathing rate of the mouse. A very slow or very fast injection can lead to inaccurate calibration factors.
-
Chamber Leaks: Ensure the plethysmography chamber is completely sealed. Even small leaks can significantly affect the pressure changes measured and lead to underestimation of tidal volumes. Regularly check the seals and gaskets of the chamber.
-
Temperature and Humidity: The calculations for tidal volume are dependent on the temperature and humidity inside the chamber. Ensure these parameters are stable and accurately recorded for each experiment.
Q3: How do I properly analyze and interpret the data from my plethysmography recordings in Rett mice?
-
Define Apnea Consistently: Establish a clear and consistent definition for apnea (e.g., a pause in breathing lasting for a certain number of breath cycles or a specific duration in seconds). This definition should be applied uniformly across all recordings.
-
Use Appropriate Irregularity Scores: Several methods can be used to quantify breathing irregularity. The irregularity score, often calculated as the variance of the breath-to-breath interval, is a common metric.[1] Ensure the chosen method is appropriate for the observed breathing pattern and is applied consistently.
-
Exclude Outliers and Artifacts: As mentioned previously, carefully review the raw data and exclude any segments that are clearly affected by movement or other artifacts. Statistical methods can also be used to identify and remove outliers from the final dataset.
Data Presentation
Table 1: Summary of Preclinical Efficacy of Sarizotan in Rett Syndrome Mouse Models
| Parameter | Mouse Model | Treatment | Dosage | Outcome | Reference |
| Apnea Frequency | Mecp2-deficient heterozygous females | Acute | 5.0 mg/kg, IP | Reduced from 143 ± 31 to 20 ± 8 events/hour | [1] |
| Apnea Frequency | Mecp2 null males | Acute | 10.0 mg/kg, IP | Reduced from 200 ± 42 to 30 ± 16 events/hour | [1] |
| Breathing Irregularity Score | Mecp2-deficient heterozygous females | Acute | 5.0 mg/kg, IP | Decreased from 0.34 ± 0.07 to 0.06 ± 0.01 | [1] |
| Apnea Frequency | Mecp2R168X/+ females | Chronic (14 days) | ~13.8 mg/kg/day in drinking water | Reduced by ~75% compared to vehicle | [1][3] |
Table 2: Overview of the STARS Clinical Trial Design
| Parameter | Description | Reference |
| Study Phase | Phase 2/3 | [6][7] |
| Number of Participants | 129 | [7] |
| Age of Participants | 4 years and older | [12] |
| Study Design | Randomized, double-blind, placebo-controlled | [7] |
| Treatment Arms | Sarizotan (10 mg or 20 mg daily, based on age and weight) or placebo | [7] |
| Primary Endpoint | Percentage reduction in episodes of apnea during waking time compared to placebo | [7] |
| Outcome | Failed to meet primary and secondary endpoints | [6][7] |
Experimental Protocols
Whole-Body Plethysmography in Rett Syndrome Mouse Models
This protocol is adapted from methodologies described in preclinical studies of Sarizotan.[1][4][5]
-
Animal Acclimatization:
-
House the mice in the testing room for at least one hour before the experiment.
-
Place each mouse in the plethysmography chamber for a 30-60 minute acclimatization period before recording begins.
-
-
System Calibration:
-
Calibrate the system according to the manufacturer's instructions.
-
Inject a known volume of air (e.g., 100-200 µl) into the chamber with a calibrated syringe to establish the relationship between volume and pressure change.
-
-
Data Recording:
-
Record baseline respiratory parameters for a stable period (e.g., 30 minutes) before drug administration.
-
Administer Sarizotan or vehicle (e.g., intraperitoneally).
-
After a specified time (e.g., 20 minutes post-injection), begin recording the post-treatment respiratory parameters for a defined duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Use appropriate software to analyze the recorded pressure changes and derive respiratory parameters, including:
-
Respiratory frequency (breaths/minute)
-
Tidal volume (ml)
-
Minute ventilation (ml/minute)
-
Apnea frequency (events/hour)
-
Breathing irregularity score
-
-
Mandatory Visualizations
Caption: Sarizotan's signaling pathway via the 5-HT1A receptor.
Caption: Preclinical experimental workflow for Sarizotan in Rett mice.
Caption: Logical relationship of Sarizotan's translational challenges.
References
- 1. Investigation of the impact of sarizotan on the pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 8. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of sarizotan metabolism: hepatic clearance, identification and characterization of metabolites, drug-metabolizing enzyme identification, and evaluation of cytochrome p450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. treat-nmd.org [treat-nmd.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Strategies to enhance the therapeutic potential of 5-HT1A agonists post-Sarizotan
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the therapeutic potential of 5-HT1A agonists in the post-Sarizotan era.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
| Question ID | Question | Possible Causes & Troubleshooting Steps |
| TSG-001 | My novel 5-HT1A agonist shows high binding affinity in vitro but low efficacy in functional assays (e.g., cAMP inhibition). | 1. Partial Agonism: The compound may be a partial agonist. Determine its intrinsic activity relative to a full agonist like 5-HT or 8-OH-DPAT. A lower Emax value indicates partial agonism, which may limit therapeutic potential. 2. Biased Agonism: The compound might be a biased agonist, preferentially activating signaling pathways other than Gαi/o-mediated cAMP inhibition (e.g., ERK phosphorylation or β-arrestin pathways). Screen the compound in multiple functional assays to determine its signaling signature. 3. Assay Conditions: Ensure optimal assay conditions. Check cell line expression of the 5-HT1A receptor, G-protein coupling efficiency, and the concentration of forskolin (B1673556) used for adenylyl cyclase stimulation. 4. Compound Stability: Verify the stability and solubility of your compound in the assay buffer. Degradation or precipitation can lead to artificially low efficacy. |
| TSG-002 | My 5-HT1A agonist is potent in vitro but shows no significant effect in animal models of depression or anxiety. | 1. Poor Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient brain exposure. Conduct pharmacokinetic studies to measure brain-to-plasma ratio. 2. Blood-Brain Barrier Penetration: The compound may not effectively cross the blood-brain barrier. Assess BBB penetration using in vitro models (e.g., PAMPA) or in vivo microdialysis. 3. Target Engagement: Lack of in vivo effect may be due to insufficient target engagement at the tested doses. Use techniques like positron emission tomography (PET) with a suitable radioligand, if available, or ex vivo binding studies to confirm receptor occupancy in the brain. 4. Animal Model Selection: The chosen animal model may not be appropriate for the compound's mechanism of action. The failure of Sarizotan (B1233828) highlighted the translational difficulties from mouse models of Rett syndrome to human patients.[1][2][3][4][5] Consider the predictive validity of your model and potentially test in multiple models. 5. Autoreceptor vs. Postsynaptic Effects: The compound might be preferentially acting on presynaptic 5-HT1A autoreceptors, which can inhibit serotonin (B10506) release and potentially counteract the therapeutic effects mediated by postsynaptic receptors.[6][7] Use electrophysiological recordings in the dorsal raphe nucleus versus the hippocampus to differentiate these effects. |
| TSG-003 | My compound shows promising therapeutic effects in vivo but also induces a strong serotonin syndrome (e.g., forepaw treading, flat body posture). | 1. High Efficacy/Overdosing: The compound might be a high-efficacy agonist, and the dose might be too high. Conduct a thorough dose-response study to identify a therapeutic window where efficacy is observed without significant side effects. 2. Lack of Receptor Selectivity: The compound may be acting on other serotonin receptors (e.g., 5-HT2A) or other neurotransmitter systems that contribute to the observed syndrome. Perform a comprehensive receptor screening panel to assess selectivity. 3. Biased Signaling Profile: The signaling pathway leading to the therapeutic effect may be distinct from the one causing the serotonin syndrome. A biased agonist approach could be employed to develop analogs that favor the therapeutic pathway.[8][9] |
| TSG-004 | I am observing rapid desensitization of the 5-HT1A receptor response with my compound in vitro and in vivo. | 1. Agonist-Induced Internalization: Continuous exposure to a potent agonist can lead to receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization and downregulation. This is a common mechanism of desensitization. 2. Biased Agonism: Some biased agonists may have a different propensity for inducing desensitization compared to balanced agonists. For example, a G-protein biased agonist might cause less β-arrestin-mediated desensitization. 3. Dosing Regimen: In vivo, a continuous high-dose infusion is more likely to cause desensitization than intermittent dosing. Experiment with different dosing schedules to see if a therapeutic effect can be maintained. Chronic treatment with antidepressants is known to desensitize presynaptic 5-HT1A autoreceptors, which is considered part of their therapeutic mechanism.[7] |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | Why did Sarizotan fail in clinical trials for Rett Syndrome, and what are the key lessons for developing new 5-HT1A agonists? | Sarizotan failed because it did not meet its primary endpoint of reducing apnea (B1277953) episodes in patients with Rett syndrome, despite promising results in mouse models.[1][2][3][4][5] The key lessons are: 1) The immense challenge of translating findings from preclinical animal models to human clinical efficacy, especially in complex neurodevelopmental disorders.[2][4] 2) The need for a deeper understanding of the target pathophysiology in humans. 3) The importance of developing compounds with more refined mechanisms of action, such as functional selectivity, to maximize therapeutic effects while minimizing off-target or undesirable on-target effects. Sarizotan also had activity at dopamine (B1211576) receptors, which may have complicated its clinical profile.[10] |
| FAQ-002 | What is "biased agonism" at the 5-HT1A receptor, and why is it a promising strategy? | Biased agonism, or functional selectivity, is the ability of a ligand to preferentially activate one of several possible downstream signaling pathways of a receptor.[8][9] For the 5-HT1A receptor, this could mean selectively activating G-protein signaling over β-arrestin recruitment, or targeting receptor populations in specific brain regions (e.g., postsynaptic receptors in the cortex) over others (e.g., presynaptic autoreceptors in the raphe nuclei).[6][11] This is a promising strategy because it offers the potential to design drugs that are more specific in their effects, thereby enhancing the therapeutic window by separating desired clinical outcomes from unwanted side effects.[12][13] |
| FAQ-003 | How can I differentiate between presynaptic and postsynaptic 5-HT1A receptor activity in my experiments? | In Vitro: This is challenging in standard cell lines. Co-culture systems or primary neurons from different brain regions (dorsal raphe vs. hippocampus/cortex) can be used. In Vivo Electrophysiology: This is the gold standard. Record the firing rate of serotonergic neurons in the dorsal raphe nucleus (presynaptic effect) and pyramidal neurons in the hippocampus or prefrontal cortex (postsynaptic effect) in response to your compound. A preferential presynaptic agonist will strongly inhibit raphe firing, while a postsynaptic-preferring agonist will have a greater effect on hippocampal/cortical neuron activity.[7] Neurochemical & Behavioral Models: Certain behavioral outputs are more strongly linked to either pre- or postsynaptic receptor populations. For instance, antidepressant-like effects are often associated with postsynaptic receptor activation.[6][9] |
| FAQ-004 | What are the most critical off-targets to consider when developing a selective 5-HT1A agonist? | While high selectivity for the 5-HT1A receptor is the goal, it's crucial to screen for activity at other serotonin receptor subtypes, especially 5-HT2A, 5-HT2C, and 5-HT7, as these can have overlapping physiological effects and are often bound by less selective compounds.[14][15][16] Additionally, given the historical precedent of compounds like Sarizotan, screening against dopamine receptors (particularly D2, D3, D4) is highly recommended.[10] A broad screening panel against common CNS targets (e.g., adrenergic, muscarinic, histamine (B1213489) receptors) and the hERG channel (for cardiotoxicity) should also be standard practice. |
| FAQ-005 | What are the current "gold standard" full and partial agonists, and antagonists for in vitro and in vivo 5-HT1A receptor research? | Full Agonist: 8-OH-DPAT is the classic, potent, and widely used full agonist for both in vitro and in vivo studies.[17] Partial Agonists: Buspirone and Tandospirone are clinically used partial agonists, though they have limited receptor selectivity.[7][11] Antagonist: WAY-100635 is the most widely used selective and silent antagonist for 5-HT1A receptors, invaluable for confirming that an observed effect is indeed mediated by this receptor in both in vitro and in vivo experiments.[15][18] |
Data Presentation: Comparison of 5-HT1A Receptor Ligands
The table below summarizes quantitative data for key 5-HT1A receptor ligands. Note that values can vary between studies and experimental conditions.
| Compound | Class | Target Profile | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) & Efficacy | Key Preclinical/Clinical Indication |
| Serotonin (5-HT) | Endogenous Agonist | Non-selective | ~1-5 | EC50 ~2-10 (cAMP); Full Agonist | Endogenous Neurotransmitter |
| 8-OH-DPAT | Full Agonist | 5-HT1A, 5-HT7 | ~1 | EC50 ~5-15 (cAMP); Full Agonist | Preclinical tool |
| Sarizotan | Agonist | 5-HT1A, D2-like | 5-HT1A: ~1-10; D2: ~20-50 | Full 5-HT1A agonist activity | Rett Syndrome (discontinued), Parkinson's Disease |
| Buspirone | Partial Agonist | 5-HT1A, D2, α1 | 5-HT1A: ~10-30 | Partial Agonist (~30-50% Emax) | Anxiety, Depression (adjunct) |
| NLX-101 (F15599) | Biased Agonist | Selective 5-HT1A | ~0.5-1 | Preferentially activates postsynaptic cortical receptors | Depression, Cognitive Disorders |
| NLX-112 (Befiradol) | Biased Agonist | Selective 5-HT1A | ~0.3 | Preferentially activates presynaptic autoreceptors | Parkinson's Disease, Pain |
| WAY-100635 | Silent Antagonist | Selective 5-HT1A | ~0.5-1.5 | Blocks agonist effects; no intrinsic activity | Preclinical/Clinical Research Tool |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase via the Gαi/o-coupled 5-HT1A receptor.
Methodology:
-
Cell Culture: Use a recombinant cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor. Culture cells to ~80-90% confluency.
-
Cell Plating: Seed cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Prepare solutions of a reference full agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the serially diluted test compound or reference compounds to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control. This will stimulate cAMP production.
-
Incubate for a further 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
-
Data Analysis:
-
Normalize the data: Set the forskolin-only signal as 100% and the basal signal as 0%.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum inhibition, a measure of efficacy).
-
Protocol 2: In Vivo Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of a test compound.
Methodology:
-
Animals: Use male mice (e.g., C57BL/6 or CD-1 strain), group-housed under standard laboratory conditions with a 12-hour light/dark cycle. Acclimate animals for at least one week before the experiment.
-
Compound Administration:
-
Administer the test compound, vehicle control, or a positive control (e.g., a known antidepressant) via the intended clinical route (e.g., intraperitoneal (i.p.), oral gavage (p.o.)).
-
The timing of administration before the test depends on the compound's pharmacokinetics (typically 30-60 minutes for i.p. injection).
-
-
Test Procedure (Two-Day Protocol):
-
Day 1 (Pre-test/Habituation): Place each mouse individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. Leave the mouse in the cylinder for 15 minutes. This session is for habituation and is not scored.
-
After 15 minutes, remove the mouse, dry it thoroughly with a towel, and return it to its home cage.
-
Day 2 (Test): 24 hours after the pre-test, administer the compound/vehicle. After the appropriate pre-treatment time, place the mouse back into the same cylinder of water for a 6-minute test session.
-
-
Scoring:
-
Record the entire 6-minute session with a video camera.
-
An observer, blinded to the treatment groups, should score the behavior during the last 4 minutes of the session.
-
The key behavior to score is immobility , defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each animal.
-
Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
-
Mandatory Visualizations
Caption: Canonical and biased signaling pathways of the 5-HT1A receptor.
Caption: A typical experimental workflow for screening novel 5-HT1A agonists.
Caption: A logical decision tree for troubleshooting in vivo efficacy issues.
References
- 1. rettsyndromenews.com [rettsyndromenews.com]
- 2. labiotech.eu [labiotech.eu]
- 3. rettsyndromenews.com [rettsyndromenews.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Newron drops clinical development of sarizotan in Rett Syndrome [clinicaltrialsarena.com]
- 6. The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneuropsychiatry.org [jneuropsychiatry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Augmentation therapy with serotonin1A receptor partial agonists on neurocognitive function in schizophrenia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Sarizotan vs. 8-OH-DPAT for Respiratory Dysfunction in Rett Syndrome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sarizotan and 8-OH-DPAT in the context of treating respiratory symptoms characteristic of Rett syndrome. Drawing upon key preclinical data, this document outlines their mechanisms of action, comparative efficacy, and the experimental frameworks used to evaluate these compounds.
Rett syndrome, a rare neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, presents with a range of severe symptoms, including significant respiratory disturbances such as apnea (B1277953) and irregular breathing. The serotonergic system has been a key focus for therapeutic intervention, with 5-HT1A receptor agonists showing promise in preclinical models. This guide focuses on two such agonists: Sarizotan and the experimental compound (R)-(+)-8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
Mechanism of Action: A Tale of Two Agonists
Both Sarizotan and 8-OH-DPAT exert their primary effects through the activation of the serotonin (B10506) 1A (5-HT1A) receptor.[1] However, Sarizotan possesses a dual mechanism, also acting as a dopamine (B1211576) D2-like receptor agonist/partial agonist.
Sarizotan:
-
Primary Target: Full agonist at the 5-HT1A receptor.
-
Secondary Target: Agonist/partial agonist at the dopamine D2-like receptor.
8-OH-DPAT:
-
Primary Target: A potent and selective 5-HT1A receptor agonist, with the (R)-enantiomer being the active form.
The activation of 5-HT1A receptors, which are inhibitory G-protein coupled receptors, is thought to stabilize the respiratory network. One proposed mechanism is the inhibition of inhibitory interneurons within the respiratory control centers of the brainstem, leading to a net excitatory effect on respiratory drive.
Preclinical Efficacy: A Head-to-Head Look at the Data
Direct comparative studies of Sarizotan and 8-OH-DPAT in Rett syndrome models are limited. However, a key study evaluating Sarizotan in multiple mouse models of Rett syndrome concluded that it is "equally as effective as 8-OH-DPAT" in mitigating respiratory symptoms. The following tables summarize the quantitative data from preclinical studies on these compounds.
| Compound | Mouse Model | Dosage | Key Findings on Apnea | Key Findings on Breathing Irregularity | Citation |
| Sarizotan | Mecp2-deficient heterozygous female mice (Jae/+ and Bird/+) | 5.0 mg/kg (acute) | Reduced apnea incidence from 143 ± 31/h to 20 ± 8/h. | Corrected irregularity score to wild-type levels. | |
| Mecp2-null male mice (Jae/y) | 10.0 mg/kg (acute) | Reduced apnea incidence from 200 ± 42/h to 30 ± 16/h. | Corrected irregularity score to wild-type levels. | ||
| Mecp2 R168X/+ female mice | ~13.8 mg/kg/day (14-day treatment) | Reduced apnea by ~75% compared to vehicle. | Significantly reduced irregularity, though not to wild-type levels. | ||
| 8-OH-DPAT | Mecp2-deficient heterozygous female mice | Not specified in direct comparison study | Significantly reduced the incidence of apnea. | Significantly improved the irregular breathing pattern. | [1] |
Clinical Development and Status
While both compounds have shown preclinical promise, their paths in clinical development diverge significantly.
-
Sarizotan: Advanced to a Phase 2/3 clinical trial (the STARS study) for the treatment of respiratory symptoms in Rett syndrome. However, the trial failed to meet its primary endpoint of reducing apnea episodes in awake patients, and the development of Sarizotan for Rett syndrome was subsequently terminated.[2]
-
8-OH-DPAT: Remains a preclinical research tool and is not available for clinical use. There have been no major clinical trials of 8-OH-DPAT for Rett syndrome.
Experimental Protocols
The preclinical data for both compounds were primarily generated using well-established mouse models of Rett syndrome and standardized respiratory assessment techniques.
Animal Models:
-
Mecp2-deficient heterozygous females (Jae/+ and Bird/+): These models recapitulate the genetics of most Rett syndrome patients.
-
Mecp2-null males (Jae/y): A more severe model used to study the effects of complete MeCP2 protein loss.
-
Mecp2 R168X/+ knock-in females: This model carries a common nonsense mutation found in Rett syndrome patients.
Respiratory Phenotyping:
-
Whole-body plethysmography: This non-invasive technique was used to measure respiratory parameters in conscious, unrestrained mice. Key metrics included the frequency of apneas (defined as a cessation of breathing for a specified duration) and a breathing irregularity score.
Drug Administration:
-
Acute studies: Sarizotan or a vehicle control was administered via intraperitoneal injection 20 minutes before respiratory recording.
-
Chronic studies: Sarizotan was administered in the drinking water over a period of 7 to 14 days.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the 5-HT1A and D2 receptors, as well as the general experimental workflow for the preclinical assessment of these compounds.
Conclusion
Both Sarizotan and 8-OH-DPAT have demonstrated significant efficacy in ameliorating respiratory symptoms in preclinical models of Rett syndrome, primarily through their action as 5-HT1A receptor agonists. The available data suggest comparable preclinical efficacy between the two compounds. However, the clinical development of Sarizotan was halted due to a lack of efficacy in human trials, highlighting the significant challenge of translating preclinical findings to clinical success. 8-OH-DPAT remains a valuable tool for preclinical research but is not a clinically viable therapeutic. This comparison underscores the complexities of drug development for Rett syndrome and the importance of continued research into novel therapeutic strategies.
References
A Comparative Guide to Sarizotan and Buspirone: 5-HT1A Receptor Agonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Sarizotan (B1233828) and buspirone (B1668070), two prominent 5-HT1A receptor agonists. While buspirone is an established anxiolytic medication, Sarizotan was investigated for neurodegenerative disorders before its development was discontinued. This comparison aims to serve as a valuable resource for researchers and professionals in drug development by presenting key experimental data on their receptor binding profiles, functional activities, and pharmacokinetic properties.
Overview and Mechanism of Action
Both Sarizotan and buspirone exert their primary pharmacological effects through their interaction with the serotonin (B10506) 1A (5-HT1A) receptor, a key regulator of serotonergic neurotransmission. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to neuronal hyperpolarization and a reduction in neuronal firing rate.[1][2]
Sarizotan is characterized as a full agonist at the 5-HT1A receptor.[1][3] It also exhibits high affinity for dopamine (B1211576) D2-like receptors (D2, D3, and D4), where it acts as a partial agonist.[3][4] This dual action was the basis for its investigation in conditions such as Parkinson's disease and Rett syndrome.[5][6] However, the clinical development of Sarizotan for Rett syndrome was terminated due to a lack of efficacy in a Phase 2/3 trial.[7][8]
Buspirone , on the other hand, is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[9] It has a more complex receptor binding profile, with a weaker affinity for dopamine D2 receptors compared to Sarizotan.[9][10] Buspirone is clinically approved for the treatment of generalized anxiety disorder (GAD).[9]
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of Sarizotan and buspirone for the human 5-HT1A receptor and various dopamine receptor subtypes. Lower values indicate a higher binding affinity.
| Receptor Subtype | Sarizotan (nM) | Buspirone (nM) | Reference |
| 5-HT1A | Ki: 0.1 | Ki: 4-78 | [1][11] |
| Dopamine D2 | IC50: 17 | Ki: 484 | [1][11] |
| Dopamine D3 | Ki: 6.8 | Ki: 98 | [1][11] |
| Dopamine D4.2 | Ki: 2.4 | Ki: 29.2 | [1][11] |
Functional Activity at the 5-HT1A Receptor
The functional activity of a ligand describes its ability to elicit a biological response upon binding to a receptor. This is often characterized by its potency (EC50) and efficacy (Emax).
| Parameter | Sarizotan | Buspirone | Reference |
| Agonist Type | Full Agonist | Partial Agonist | [1][3] |
| Potency (EC50) | Higher potency (6- to 10-fold higher than 8-OH-DPAT) | Lower potency | [1] |
| Efficacy (Emax) | Similar to the full agonist 8-OH-DPAT | Lower than full agonists | [1][12] |
Pharmacokinetics in Healthy Volunteers
The pharmacokinetic profiles of Sarizotan and buspirone have been characterized in healthy human subjects. The following table summarizes key pharmacokinetic parameters.
| Parameter | Sarizotan | Buspirone | Reference |
| Time to Peak (Tmax) | 0.5 - 2.25 hours | 40 - 90 minutes | [13][14] |
| Elimination Half-life (t1/2) | 5 - 7 hours | ~2 - 3 hours (highly variable) | [13][15] |
| Bioavailability | Low | ~4% (extensive first-pass metabolism) | [16] |
| Protein Binding | Not specified | ~86% | [9] |
Metabolism
Both Sarizotan and buspirone undergo extensive metabolism, primarily in the liver.
Sarizotan is metabolized through aromatic and aliphatic monohydroxylation and dealkylation. The major cytochrome P450 (CYP) enzymes involved are CYP3A4, CYP2C9, CYP2C8, and CYP1A2.[17] Plasma concentrations of its metabolites are considerably lower than the parent drug.[13]
Buspirone is primarily metabolized by oxidation via CYP3A4.[9][14] This process produces several hydroxylated derivatives, including the pharmacologically active metabolite 1-pyrimidinylpiperazine (1-PP).[15][18][19]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Workflow for a typical radioligand binding assay.
A detailed protocol involves incubating a preparation of cell membranes expressing the target receptor with a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (Sarizotan or buspirone).[20][21][22] After reaching equilibrium, the bound radioligand is separated from the unbound by rapid filtration.[20] The radioactivity on the filters is then quantified using a scintillation counter.[20] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.[23]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.
Workflow for a [35S]GTPγS binding assay.
In this assay, cell membranes containing the 5-HT1A receptor are incubated with GDP, the test compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.[24][25][26][27] Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.[26] The amount of bound [35S]GTPγS, which is proportional to the degree of G-protein activation, is quantified by scintillation counting after filtration.[2][24] This allows for the determination of the agonist's potency (EC50) and efficacy (Emax).[26]
Signaling Pathways
Activation of the 5-HT1A receptor by an agonist like Sarizotan or buspirone initiates a cascade of intracellular signaling events.
5-HT1A receptor signaling pathway.
Upon agonist binding, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.
Conclusion
Sarizotan and buspirone, while both targeting the 5-HT1A receptor, exhibit distinct pharmacological profiles. Sarizotan is a high-affinity, full 5-HT1A receptor agonist with significant activity at dopamine D2-like receptors. In contrast, buspirone is a partial agonist at the 5-HT1A receptor with a lower affinity for dopamine receptors. These differences in receptor affinity and functional activity likely underlie their different clinical applications and side-effect profiles. This comparative guide, with its summarized data and detailed experimental workflows, is intended to aid researchers in the design and interpretation of studies involving these and other 5-HT1A receptor modulators.
References
- 1. ovid.com [ovid.com]
- 2. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of dopamine D3 and serotonin 5-HT 1A receptors in L: -DOPA-induced dyskinesias and effects of sarizotan in the 6-hydroxydopamine-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newron drops clinical development of sarizotan in Rett Syndrome [clinicaltrialsarena.com]
- 8. rettsyndromenews.com [rettsyndromenews.com]
- 9. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. academic.oup.com [academic.oup.com]
- 12. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of sarizotan after oral administration of single and repeat doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro characterization of sarizotan metabolism: hepatic clearance, identification and characterization of metabolites, drug-metabolizing enzyme identification, and evaluation of cytochrome p450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 23. cdn-links.lww.com [cdn-links.lww.com]
- 24. [35S]GTPγS Binding Assay [bio-protocol.org]
- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 27. revvity.com [revvity.com]
A Comparative Analysis of Sarizotan and Standard Antipsychotics on Dopamine D2 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Sarizotan (B1233828) and standard antipsychotics concerning their activity at the dopamine (B1211576) D2 receptor. The information is compiled from various preclinical and in vitro studies to offer a comprehensive overview for research and drug development purposes.
Sarizotan (EMD 128130) is a drug candidate that has been investigated for various neurological conditions and is known to interact with both serotonin (B10506) and dopamine receptors.[1][2] Its profile at the D2 receptor is notably complex, exhibiting partial agonism or full agonism depending on the specific D2 receptor isoform and the functional assay employed.[1] This contrasts with standard antipsychotics, which are typically classified as either D2 receptor antagonists (e.g., haloperidol (B65202), clozapine (B1669256), risperidone, olanzapine, quetiapine) or partial agonists (e.g., aripiprazole).[3][4][5] Understanding these differences is crucial for elucidating mechanisms of action and predicting clinical outcomes.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional activity of Sarizotan and a selection of standard typical and atypical antipsychotics at the dopamine D2 receptor.
Table 1: Dopamine D2 Receptor Binding Affinities (Ki) of Sarizotan and Standard Antipsychotics
| Compound | Drug Class | Ki (nM) for D2 Receptor | Species/System | Reference(s) |
| Sarizotan | 5-HT1A Agonist / Dopamine Ligand | Exhibits affinity, specific Ki not consistently reported in direct comparison | Human | [1][2] |
| Haloperidol | Typical Antipsychotic | ~1.0 | Human | [5] |
| Clozapine | Atypical Antipsychotic | 129 - 267 | Human | [4][6] |
| Risperidone | Atypical Antipsychotic | 3.2 - 5.0 | Human | [7] |
| Olanzapine | Atypical Antipsychotic | 11 - 31 | Human | [8] |
| Quetiapine | Atypical Antipsychotic | 380 - 455 | Human | [9] |
| Aripiprazole | Atypical Antipsychotic (D2 Partial Agonist) | 0.34 - 1.6 | Human | [3][10][11] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation).
Table 2: Functional Activity of Sarizotan and Standard Antipsychotics at the Dopamine D2 Receptor
| Compound | Functional Activity | Assay Type | EC50/IC50 (nM) | Intrinsic Activity / Emax (% of Dopamine) | Species/System | Reference(s) |
| Sarizotan | Partial Agonist (D2S, D2L) | G-protein coupled K+ channel | EC50: 23-29 | Not specified | Human D2S/D2L in AtT-20 cells | [1] |
| Full Agonist (D2L) | Adenylyl Cyclase | EC50: 0.51 | Full agonist | Human D2L in AtT-20 cells | [1] | |
| Partial Agonist (D2S) | Adenylyl Cyclase | EC50: 0.6 | Partial agonist | Human D2S in AtT-20 cells | [1] | |
| Antagonist (D2S, D2L) | G-protein coupled K+ channel | IC50: 52-121 | Not applicable | Human D2S/D2L in AtT-20 cells | [1] | |
| Haloperidol | Antagonist / Inverse Agonist | G-protein signaling | No intrinsic activity | 0% | Rat striatum / HEK-293T cells | [5] |
| Clozapine | Antagonist / Inverse Agonist | G-protein signaling | No intrinsic activity | 0% | Human D2/D3 receptors | [4] |
| Risperidone | Antagonist | Receptor occupancy | ED50: 0.98-1.03 mg (dose) | Not applicable | Human | [12] |
| Olanzapine | Antagonist | Receptor occupancy | ED50: ~11 ng/mL (plasma conc.) | Not applicable | Human | [8] |
| Quetiapine | Antagonist | Receptor occupancy | Low occupancy at therapeutic doses | Not applicable | Human | [9][13][14] |
| Aripiprazole | Partial Agonist | cAMP accumulation | - | Low intrinsic activity (~50%) | Human D2L/D2S in CHO cells | [3][10][11] |
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
A common method to determine the binding affinity (Ki) of a compound for the D2 receptor is a competitive radioligand binding assay.
Objective: To determine the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).
-
Radioligand: A high-affinity D2 receptor radioligand such as [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: Sarizotan or a standard antipsychotic.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16]
Functional cAMP Assay for D2 Receptor Activity
D2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[17][18][19]
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of a test compound at the D2 receptor by measuring its effect on cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK-293).[20][21]
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: Sarizotan or a standard antipsychotic.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase reporter assay).[20][22]
-
Instrumentation: Plate reader compatible with the chosen cAMP detection method.
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells in appropriate media and seed them into 96-well plates.
-
Agonist Mode:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
-
Antagonist Mode:
-
Pre-treat the cells with the test compound at various concentrations.
-
Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin.
-
Incubate for a defined period.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like dopamine.
-
Antagonist Mode: Plot the reversal of agonist-induced inhibition of cAMP levels against the log concentration of the test compound to determine the IC50.
-
Mandatory Visualizations
References
- 1. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole - Wikipedia [en.wikipedia.org]
- 4. Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. resources.revvity.com [resources.revvity.com]
Sarizotan for Apnea in Rett Syndrome Models: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sarizotan and alternative therapeutic strategies for the management of apnea (B1277953) in preclinical mouse models of Rett Syndrome (RTT), a neurodevelopmental disorder caused by mutations in the MECP2 gene. While Sarizotan demonstrated significant efficacy in reducing respiratory abnormalities in Mecp2 knockout mice, it is crucial to note its subsequent failure to meet primary endpoints in human clinical trials. This guide presents the preclinical data for Sarizotan alongside that of other investigational compounds, offering a valuable resource for researchers exploring novel therapeutic avenues for RTT-associated respiratory dysfunction.
Executive Summary
Respiratory disturbances, particularly apnea, are a life-threatening symptom of Rett Syndrome. Preclinical studies using Mecp2 knockout mouse models have been instrumental in identifying and validating potential pharmacological interventions. Sarizotan, a 5-HT1A and D2-like receptor agonist, emerged as a promising candidate, demonstrating a robust reduction in apnea and a correction of irregular breathing patterns in these models.[1][2][3] However, the translation of these promising preclinical findings to clinical efficacy was unsuccessful, as evidenced by the failure of the Phase 2/3 STARS clinical trial.[4] This underscores the importance of exploring alternative mechanistic pathways. This guide details the preclinical evidence for Sarizotan and compares it with other emerging strategies, including selective 5-HT1A receptor agonists, GABAergic modulators, and M1 muscarinic acetylcholine (B1216132) receptor potentiators.
Comparative Efficacy of Interventions for Apnea in Mecp2 Knockout Mice
The following tables summarize the quantitative data from key preclinical studies on Sarizotan and its alternatives.
Table 1: Efficacy of Sarizotan in Mecp2 Knockout Mice
| Compound | Mouse Model | Dose | Route | Key Findings | Reference |
| Sarizotan | Mecp2Jae/+ and Mecp2Bird/+ (female) | 5.0 mg/kg | i.p. | Reduced apnea incidence from 143 ± 31/h to 20 ± 8/h. Corrected irregularity score to wild-type levels. | [5] |
| Sarizotan | Mecp2Jae/y (male) | 10.0 mg/kg | i.p. | Reduced apnea incidence. | [5] |
| Sarizotan | Mecp2R168X/+ (female) | Chronic (drinking water) | Oral | Reduced apnea incidence by 73.9-75.6% compared to vehicle over 14 days. | [5] |
Table 2: Efficacy of Alternative Compounds in Mecp2 Knockout Mice
| Compound/Target | Mouse Model | Dose | Route | Key Findings | Reference |
| 5-HT1A Agonists | |||||
| 8-OH-DPAT | Mecp2 deficient | Not specified | Not specified | Significantly reduced the incidence of apnea and irregular breathing pattern. | [1][2] |
| NLX-101 (F15599) | Mecp2tm1.1Bird/+ (female) | 0.04-2.5 mg/kg | i.p. | Dose-dependently reduced frequency and length of apneas. Highest dose reduced apneas from 142±12/hour to 12±6/hour. | [4][6] |
| NLX-101 (F15599) | Mecp2R168X/+ (female) | 1.25 mg/kg | i.p. | Significantly reduced apnea frequency from 295±71/hour to 60±18/hour. | [5] |
| GABAergic Modulators | |||||
| GABA reuptake blocker | Mecp2 deficient | Not specified | Systemic | Markedly reduced the occurrence of central apneas. | [7][8] |
| M1 Muscarinic Receptor Potentiators | |||||
| VU0453595 (M1 PAM) | Mecp2+/- | Not specified | Not specified | Improves apnea severity. | [9][10] |
| Dopamine D2 Agonists | |||||
| Quinpirole | Mecp2Bird/+ and Mecp2R168X/+ | 1 mg/kg | i.p. | Significantly reduced apnea incidence. | [11] |
Experimental Protocols
1. Whole-Body Plethysmography for Respiratory Monitoring in Mice
This non-invasive method is the standard for assessing respiratory function in conscious, unrestrained mice.
-
Apparatus: A whole-body plethysmograph chamber with a sensitive pressure transducer to detect respiratory-related pressure changes.
-
Procedure:
-
Mice are acclimated to the plethysmography chamber before recording.
-
Following acclimation, baseline respiratory patterns are recorded for a defined period (e.g., 30-60 minutes).
-
The test compound (e.g., Sarizotan, NLX-101) or vehicle is administered via the specified route (e.g., intraperitoneal injection, oral).
-
Respiratory patterns are then recorded for a post-treatment period to assess the drug's effect.[1][2][5]
-
-
Data Analysis: Respiratory parameters are calculated from the pressure signal, including:
-
Apnea: Defined as a cessation of breathing for a specified duration (e.g., ≥1 second).[12] Apnea incidence is typically reported as events per hour.
-
Respiratory Rate: The number of breaths per minute.
-
Tidal Volume: The volume of air inhaled or exhaled during a normal breath.
-
Minute Ventilation: The total volume of air inhaled or exhaled per minute (Tidal Volume x Respiratory Rate).
-
Irregularity Score: A measure of the variability in the breath-to-breath interval.
-
2. Drug Administration
-
Acute Studies: Compounds are typically dissolved in a suitable vehicle (e.g., saline, DMSO solution) and administered as a single injection (e.g., intraperitoneally) before respiratory recording.[4][5]
-
Chronic Studies: For longer-term assessment, drugs may be administered in the drinking water or via subcutaneous osmotic mini-pumps to ensure continuous delivery.[4][5]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway for Sarizotan and a typical experimental workflow for evaluating respiratory-modifying compounds.
Caption: Proposed signaling pathway for Sarizotan in modulating respiratory function.
Caption: Typical experimental workflow for evaluating respiratory-modifying compounds.
Discussion and Future Directions
The preclinical success of Sarizotan and other 5-HT1A receptor agonists in Mecp2 knockout mice strongly implicates the serotonergic system in the pathophysiology of RTT-associated respiratory dysfunction.[1][2] The proposed mechanism involves the activation of 5-HT1A receptors, which are known to inhibit expiratory neurons, thereby helping to stabilize the breathing pattern.[13]
However, the failure of Sarizotan in clinical trials highlights the challenges of translating findings from mouse models to human patients.[4] This discrepancy could be due to several factors, including differences in drug metabolism, receptor expression and distribution between species, and the complex, multi-faceted nature of RTT in humans that may not be fully recapitulated in mouse models.
The promising results from alternative therapeutic strategies targeting GABAergic and cholinergic systems suggest that a multi-pronged approach may be necessary to effectively treat respiratory symptoms in RTT. For instance, augmenting GABAergic inhibition has been shown to ameliorate respiratory deficits, pointing to a hyperexcitable neuronal state in the brainstem of Mecp2 deficient mice.[7][13] Similarly, potentiating M1 muscarinic acetylcholine receptors can normalize neuronal activation patterns and reduce apnea.[9][10]
Future research should focus on:
-
Head-to-head preclinical trials: Directly comparing the efficacy and safety of these different classes of compounds in standardized Mecp2 mouse models.
-
Combination therapies: Investigating whether targeting multiple pathways simultaneously (e.g., serotonergic and GABAergic) can produce synergistic effects.
-
Biomarker development: Identifying translatable biomarkers that can predict treatment response in both preclinical models and human patients.
By continuing to explore these diverse mechanistic avenues, the scientific community can move closer to developing an effective therapy for the debilitating respiratory symptoms of Rett Syndrome.
References
- 1. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pa2online.org [pa2online.org]
- 5. pa2online.org [pa2online.org]
- 6. researchgate.net [researchgate.net]
- 7. Deficiency of GABAergic synaptic inhibition in the Kölliker–Fuse area underlies respiratory dysrhythmia in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Potentiation of the M1 muscarinic acetylcholine receptor normalizes neuronal activation patterns and improves apnea severity in Mecp2+/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
Sarizotan: A Comparative Analysis of Placebo-Controlled Trials in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarizotan (B1233828), a compound with high affinity for serotonin (B10506) 5-HT1A and dopamine (B1211576) D2-like receptors, has been investigated as a potential therapeutic agent for several neurological disorders.[1][2] It acts as a 5-HT1A receptor agonist and a dopamine D2-like receptor agonist/partial agonist.[3][4] This guide provides a comprehensive comparison of Sarizotan versus placebo in clinical trials for Rett Syndrome and Parkinson's disease, presenting key experimental data, detailed methodologies, and visual representations of its mechanism and study workflows.
Rett Syndrome: The STARS Clinical Trial
Sarizotan was evaluated for the treatment of respiratory disturbances in Rett Syndrome, a rare and severe neurodevelopmental disorder.[5][6] Despite promising preclinical results in mouse models, the pivotal Phase 2/3 Sarizotan for the Treatment of Apneas in Rett Syndrome (STARS) study ultimately failed to demonstrate efficacy.[7][8]
Data Summary: STARS Trial
| Outcome Measure | Sarizotan | Placebo | p-value | Result |
| Primary Endpoint: Percentage reduction in waking episodes of apnea (B1277953) | No significant difference | No significant difference | Not Met | The study did not meet its primary endpoint.[7][9] |
| Secondary Endpoints: Including caregiver evaluations, respiratory distress assessments, and motor function tests | No significant difference | No significant difference | Not Met | The study did not meet its secondary efficacy variables.[10] |
Experimental Protocol: STARS Trial
The STARS study was a randomized, double-blind, placebo-controlled, parallel-group, multinational trial.[6][7]
-
Participants: 129 patients with Rett Syndrome who experienced clinically significant apneas.[7][9]
-
Inclusion Criteria: Patients aged six years and older with at least 10 episodes of clinically significant apnea (lasting more than 10 seconds each) per hour while awake.[11]
-
Intervention: Patients received either Sarizotan (10 mg or 20 mg daily, based on age and weight) or a matching placebo for a duration of six months.[7][10]
-
Primary Outcome: The primary efficacy endpoint was the percentage reduction in the frequency of apnea episodes during waking hours compared to placebo.[7][9]
-
Data Collection: Respiratory patterns were monitored at home using a specialized device at four separate time points during the 24-week double-blind period.[10][11]
Following the trial's failure to meet its primary and secondary endpoints, Newron Pharmaceuticals terminated the development program for Sarizotan in Rett Syndrome.[7][8] The discrepancy between the promising preclinical data in mouse models, which showed a 75% to 80% reduction in apnea, and the lack of efficacy in the human clinical trial highlights the challenges of translating animal model findings to clinical practice.[8][12]
Parkinson's Disease: Dyskinesia Trials
Sarizotan was also investigated for the treatment of L-DOPA-induced dyskinesia in patients with Parkinson's disease in double-blind, placebo-controlled trials.[2][13]
Data Summary: Parkinson's Disease Dyskinesia Trial
| Outcome Measure | Sarizotan (2 mg/day) | Sarizotan (10 mg/day) | Placebo | Result |
| Primary Endpoint: Change in diary-based "on" time without dyskinesia | No significant change | No significant change | No significant change | The primary endpoint was not met.[13] |
| Secondary Endpoint: Abnormal Involuntary Movement Scale (AIMS) | No significant change | No significant change | No significant change | No significant improvement was observed.[13] |
| Secondary Endpoint: UPDRS Items 32+33 (dyskinesia duration and disability) | Significantly improved | Trend towards improvement | - | A significant improvement was noted at the 2 mg/day dose.[13] |
| Adverse Events: "Off" time | No significant change | Significantly increased | - | Increased "off" time was a notable adverse event at the higher dose.[13] |
Experimental Protocol: Parkinson's Disease Dyskinesia Trial
This was a multicenter, randomized, placebo-controlled, double-blind, parallel-group study.[13]
-
Participants: 398 patients with Parkinson's disease optimized on levodopa (B1675098) and other dopaminergic drugs, with moderately disabling dyskinesias present for at least 25% of their waking day.[13]
-
Intervention: Patients were randomized to receive Sarizotan at doses of 2, 4, or 10 mg/day, or a matching placebo, administered in two daily doses.[13]
-
Primary Outcome: The primary measure was the change from baseline in the amount of "on" time without dyskinesia, as recorded in patient diaries.[13]
-
Secondary Outcomes: Secondary measures included changes in scores on the Abnormal Involuntary Movement Scale (AIMS) and the Unified Parkinson's Disease Rating Scale (UPDRS) items 32 and 33, which assess dyskinesia duration and disability.[13]
Similar to the Rett Syndrome program, the development of Sarizotan for Parkinson's disease was discontinued (B1498344) after two Phase III studies failed to meet their primary efficacy endpoints.[2]
Visualizing the Science
To better understand the context of these clinical investigations, the following diagrams illustrate the proposed signaling pathway of Sarizotan and the experimental workflow of the pivotal STARS trial.
Caption: Proposed signaling pathway of Sarizotan.
Caption: Experimental workflow of the STARS clinical trial.
Conclusion
The clinical development of Sarizotan for both Rett Syndrome and Parkinson's disease was ultimately unsuccessful due to a lack of demonstrated efficacy in pivotal, placebo-controlled trials. While preclinical studies, particularly in Rett Syndrome mouse models, showed significant promise, these findings did not translate to the human patient population. The case of Sarizotan serves as a critical reminder of the complexities and challenges inherent in translating preclinical findings into effective clinical therapies for neurological disorders. The detailed data and methodologies presented in this guide offer valuable insights for researchers and drug development professionals working in this field.
References
- 1. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarizotan - Wikipedia [en.wikipedia.org]
- 3. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Newron Reports Top-Line Results from its STARS Study Evaluating Sarizotan in Patients with Rett Syndrome | Newron Pharmaceuticals [newron.com]
- 8. rettsyndromenews.com [rettsyndromenews.com]
- 9. Newron drops clinical development of sarizotan in Rett Syndrome [clinicaltrialsarena.com]
- 10. rettsyndromenews.com [rettsyndromenews.com]
- 11. Newron provides update on STARS clinical study with sarizotan for the treatment of Rett syndrome | Newron Pharmaceuticals [newron.com]
- 12. Newron Pharma Abandons Rett Syndrome Program After Trial Fails to Hit Primary and Secondary Endpoints - BioSpace [biospace.com]
- 13. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sarizotan and Other Dopamine Receptor Modulators: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sarizotan and other selected dopamine (B1211576) receptor modulators. The information is intended to support research and development efforts in neuropsychiatric and neurodegenerative disorders by offering a detailed comparison of the pharmacological profiles and experimental evaluation of these compounds.
Introduction to Sarizotan and Comparator Compounds
Sarizotan is a novel compound that has been investigated for its therapeutic potential in Parkinson's disease and Rett syndrome.[1][2] It acts as a potent 5-HT1A receptor agonist and also modulates dopamine D2-like receptors.[3][4] Although clinical trials for Sarizotan were ultimately discontinued (B1498344) due to a lack of efficacy, its unique pharmacological profile continues to be of interest for understanding the complex interplay between the serotonergic and dopaminergic systems in neurological disorders.[2][5]
This guide compares Sarizotan with a selection of other dopamine receptor modulators, chosen for their relevance in treating conditions such as schizophrenia, Parkinson's disease, and anxiety, as well as for their overlapping receptor targets. The selected comparators are:
-
Aripiprazole: An atypical antipsychotic known for its partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors.
-
Risperidone: A potent atypical antipsychotic with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.
-
Pramipexole: A dopamine agonist primarily used in the treatment of Parkinson's disease, with high affinity for the D2 and D3 receptor subtypes.
-
Ropinirole (B1195838): Another non-ergoline dopamine agonist used for Parkinson's disease and restless legs syndrome.
-
Buspirone: An anxiolytic agent that acts as a partial agonist at serotonin 5-HT1A receptors and also has weak affinity for dopamine D2 receptors.[6]
Quantitative Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological parameters of Sarizotan and the selected comparator drugs. This data is essential for understanding their potency, selectivity, and potential therapeutic windows.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | D2 | D3 | D4 | 5-HT1A | 5-HT2A | α1-adrenergic | H1 |
| Sarizotan | 15.1 (rat), 17 (human)[7] | 6.8 (human)[7] | 2.4 (human)[7] | 6.5 (rat), 0.1 (human)[7] | - | - | - |
| Aripiprazole | 0.34[3] | 0.8[3] | 44[3] | 1.7[3] | 3.4[3] | 57[3] | 61[3] |
| Risperidone | 3.13[8] | - | 7.3 | 420 | 0.16[8] | 0.8[8] | 2.23[8] |
| Pramipexole | 3.9 (human)[9] | 0.5 (human)[9] | - | - | - | - | - |
| Ropinirole | 29[10] | - | - | >10,000[10] | >10,000[10] | Weak activity[10] | - |
| Buspirone | Weak affinity[6] | - | - | Partial agonist[6] | - | - | - |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Activity (EC50, nM and Intrinsic Activity)
| Compound | Receptor | EC50 (nM) | Intrinsic Activity (% of Dopamine/Serotonin) | Functional Effect |
| Sarizotan | D2L, D3, D4.2, D4.4 | 0.51, 0.47, 0.48, 0.23 | Full Agonist (cAMP) | Full Agonist |
| D2S | 0.6 | Partial Agonist (cAMP) | Partial Agonist | |
| D3, D4.4 | 5.6, 5.4 | Full Agonist (GIRK) | Full Agonist | |
| D2S, D2L, D4.2 | 29, 23, 4.5 | Partial Agonist (GIRK) | Partial Agonist | |
| Aripiprazole | D2 | - | ~25% | Partial Agonist |
| 5-HT1A | - | ~57% | Partial Agonist | |
| Risperidone | D2 | - | - | Antagonist |
| 5-HT2A | - | - | Antagonist | |
| Pramipexole | D2, D3, D4 | - | Full Agonist | Full Agonist |
| Ropinirole | D2, D3, D4 | 7.4 (D2), 8.4 (D3), 6.8 (D4) | Full Agonist | Full Agonist |
| Buspirone | 5-HT1A | - | Partial Agonist | Partial Agonist |
EC50 represents the concentration of a drug that gives half-maximal response. Intrinsic activity refers to the ability of a drug to produce a maximal effect, expressed as a percentage of the maximal effect of the endogenous ligand.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Tmax (h) | Half-life (h) | Protein Binding (%) | Primary Metabolism |
| Sarizotan | - | 0.5-2.25 | 5-7 | - | - |
| Aripiprazole | 87 (oral)[11] | 3-5 (oral) | ~75 | >99[11] | CYP2D6, CYP3A4[12] |
| Risperidone | 70 (oral)[2] | ~1 (oral)[7] | 3-20 (parent), 21-30 (metabolite)[7] | 90 (parent), 77 (metabolite)[2] | CYP2D6[13] |
| Pramipexole | >90[14] | ~2[15] | 8-12[15] | ~15[16] | Minimal |
| Ropinirole | ~50[5] | 1-2[1] | ~6[5] | 40[1] | CYP1A2[17] |
| Buspirone | ~4[18] | <1[18] | ~2.5[18] | ~86[19] | CYP3A4[19] |
Tmax is the time to reach maximum plasma concentration. Half-life is the time required for the plasma concentration of a drug to decrease by half.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize dopamine receptor modulators.
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., D2, 5-HT1A).
-
Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors).
-
Test compound (e.g., Sarizotan) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation counter and vials.
-
Glass fiber filters.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Release
Objective: To measure the extracellular levels of dopamine in a specific brain region of a freely moving animal in response to drug administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Surgical instruments.
-
Anesthesia.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., Sarizotan).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
-
Fraction collector.
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum or nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue collecting dialysate samples to measure the drug-induced changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histology: At the end of the experiment, sacrifice the animal and perfuse the brain to verify the correct placement of the microdialysis probe.
Rotational Behavior Model in 6-OHDA Lesioned Rats
Objective: To assess the in vivo efficacy of a compound in a rat model of Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA).
-
Stereotaxic apparatus.
-
Surgical instruments.
-
Anesthesia.
-
Rotational behavior monitoring system (e.g., automated rotometer).
-
Test compound (e.g., Sarizotan).
-
Dopamine agonist (e.g., apomorphine (B128758) or amphetamine).
Procedure:
-
Lesioning: Unilaterally lesion the nigrostriatal dopamine pathway in rats by stereotaxically injecting 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
Allow the animals to recover for several weeks to allow for the full development of the lesion.
-
Behavioral Testing:
-
Administer a dopamine agonist (e.g., apomorphine) to induce rotational behavior.
-
Place the rat in the rotational behavior monitoring chamber.
-
Record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period (e.g., 60-90 minutes).
-
-
Drug Treatment: On a separate day, administer the test compound prior to the dopamine agonist.
-
Repeat the rotational behavior recording.
-
Data Analysis: Compare the number of net contralateral rotations (contralateral minus ipsilateral) in the presence and absence of the test compound to determine its effect on dopamine-related motor behavior.
Mandatory Visualizations
Signaling Pathway of Sarizotan
Caption: Sarizotan's dual action on presynaptic 5-HT1A autoreceptors and postsynaptic D2 and 5-HT1A receptors.
Experimental Workflow for Evaluating Dopamine Receptor Modulators
Caption: A typical experimental workflow for the preclinical evaluation of dopamine receptor modulators.
Conclusion
This guide provides a comparative overview of Sarizotan and other key dopamine receptor modulators. The tabulated quantitative data on binding affinities, functional activities, and pharmacokinetic properties, along with detailed experimental protocols, offer a valuable resource for researchers in the field. The distinct pharmacological profile of Sarizotan, characterized by its potent 5-HT1A agonism and D2-like receptor modulation, highlights the ongoing efforts to develop novel therapeutic strategies for complex neurological disorders. While Sarizotan's clinical development was halted, the insights gained from its study contribute to a deeper understanding of the intricate balance of neurotransmitter systems in the brain and inform the design of future drug candidates. The provided diagrams visually summarize the complex signaling pathways and experimental workflows, aiding in the comprehension of these multifaceted concepts.
References
- 1. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Risperidone - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ClinPGx [clinpgx.org]
- 13. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sarizotan with Novel Rett Syndrome Therapeutics
A Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for Rett syndrome, a severe X-linked neurodevelopmental disorder, is undergoing a period of significant evolution. For years, treatment has been purely symptomatic, but recent advances have led to the first FDA-approved disease-modifying therapy and a pipeline of promising novel agents. This guide provides a detailed, data-driven comparison of Sarizotan, an agent previously investigated for respiratory abnormalities in Rett syndrome, with two leading novel small-molecule therapeutics: the FDA-approved Trofinetide (Daybue™) and the clinical-stage Blarcamesine (Anavex 2-73).
Mechanism of Action: Contrasting Therapeutic Strategies
The fundamental approaches of these three compounds differ significantly, targeting distinct aspects of Rett syndrome pathophysiology.
Sarizotan: Targeting Neurotransmitter Dysregulation
Sarizotan is a selective 5-HT1A receptor agonist and a dopamine (B1211576) D2 receptor antagonist/partial agonist[1][2][3]. Its rationale in Rett syndrome was based on preclinical evidence showing deficits in the serotonin (B10506) system, which contributes to the breathing irregularities common in the disorder[4]. The therapeutic hypothesis was that by stimulating 5-HT1A receptors, Sarizotan could normalize brain stem respiratory control and reduce the frequency of apnea[4][5].
Caption: Sarizotan's mechanism targeting serotonin and dopamine receptors.
Trofinetide (Daybue™): Addressing Synaptic and Inflammatory Pathology
Trofinetide is a synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1)[6][7]. Its mechanism is not fully elucidated but is thought to be multifaceted, addressing core deficits in Rett syndrome by reducing neuroinflammation and supporting synaptic function[6][7][8]. In the central nervous system, IGF-1 is critical for normal development and response to injury; Trofinetide is designed to mimic these neuroprotective effects with a longer half-life[7][9].
Caption: Trofinetide's proposed mechanism targeting neuroinflammation and synaptic health.
Blarcamesine (Anavex 2-73): Modulating Cellular Homeostasis
Blarcamesine is an orally available small-molecule activator of the sigma-1 receptor (S1R) and a modulator of muscarinic receptors[10]. S1R is a chaperone protein that plays a pivotal role in restoring cellular homeostasis and promoting neuroplasticity. By targeting these systems, Blarcamesine is believed to correct cellular imbalances and improve neuronal function, potentially impacting a wide range of Rett syndrome symptoms[10][11].
Caption: Blarcamesine's mechanism via Sigma-1 and Muscarinic receptors.
Comparative Efficacy and Safety Data
The clinical outcomes of these compounds underscore the challenges of translating preclinical findings and the importance of selecting appropriate clinical endpoints.
Table 1: Preclinical Efficacy in Rett Syndrome Mouse Models
| Therapeutic | Mouse Model | Key Endpoint Measured | Result | Citation(s) |
| Sarizotan | Mecp2-deficient mice | Apnea (B1277953) Frequency & Irregular Breathing | Significantly reduced apnea by ~75-80% and corrected irregular breathing patterns. | [4][5] |
| Trofinetide | Mecp2-deficient mice | Motor & Cardiorespiratory Function, Brain Weight, Lifespan | Showed improvements in motor and cardiorespiratory function, increased brain weight, and prolonged lifespan. | [6] |
| Blarcamesine | Mecp2-null mice | Behavioral & Gait Deficits | Demonstrated dose-related, significant improvements in an array of behavioral and gait paradigms. | [12] |
Table 2: Clinical Trial Efficacy Data
| Therapeutic | Trial (Phase) | Primary Endpoint(s) | Key Outcome(s) | Citation(s) |
| Sarizotan | STARS (Phase 2/3) | % reduction in waking apnea episodes | Failed to meet primary and secondary endpoints. No significant difference from placebo. | [13][14][15] |
| Trofinetide | LAVENDER (Phase 3) | Change in Rett Syndrome Behaviour Questionnaire (RSBQ) score; Clinical Global Impression-Improvement (CGI-I) score | Met both co-primary endpoints , showing statistically significant improvement over placebo. | [7][9] |
| Blarcamesine | AVATAR (Phase 3, Adults) | Change in RSBQ score; CGI-I score | Met both co-primary endpoints , showing statistically significant improvement over placebo. | [10] |
| EXCELLENCE (Phase 2/3, Pediatrics) | Change in RSBQ score; CGI-I score | Met RSBQ endpoint , but did not meet the CGI-I endpoint. A large placebo effect was noted. | [11] |
Table 3: Safety and Tolerability Profile in Clinical Trials
| Therapeutic | Common Adverse Events | Serious Adverse Events / Discontinuation | Citation(s) |
| Sarizotan | Generally well-tolerated. | No major safety concerns were identified that would have halted the trial. | [13] |
| Trofinetide | Diarrhea, vomiting. | Diarrhea and vomiting were the most common adverse events. Diarrhea was the most common reason for study discontinuation. | [7] |
| Blarcamesine | Somnolence, lethargy. | Generally mild to moderate in severity. No new safety signals were identified in the pediatric study. | [10] |
Experimental Protocols & Methodologies
The validity of the presented data relies on rigorous experimental design in both preclinical and clinical settings.
Preclinical Assessment of Respiratory Function
The promising preclinical data for Sarizotan was generated using whole-body plethysmography, a standard method for assessing respiratory function in conscious, unrestrained animal models.
Caption: Workflow for preclinical respiratory assessment in Rett syndrome mouse models.
Clinical Trial Design and Outcome Measures
Modern Rett syndrome clinical trials utilize a randomized, double-blind, placebo-controlled design. The success of Trofinetide and Blarcamesine trials, in contrast to Sarizotan's, highlights the importance of selecting endpoints that capture the broad symptomatic nature of the disorder.
Caption: Logical relationship between endpoint selection and trial outcomes in Rett syndrome.
Key outcome measures include:
-
Rett Syndrome Behaviour Questionnaire (RSBQ): A 45-item caregiver questionnaire assessing a wide range of behavioral and emotional characteristics of the disorder[7].
-
Clinical Global Impression - Improvement (CGI-I): A 7-point scale used by clinicians to rate the patient's overall change from baseline[7].
Conclusion and Future Outlook
This head-to-head comparison illustrates a critical lesson in Rett syndrome drug development: the challenge of translating preclinical efficacy, especially for a single symptom, into broad clinical benefit. Sarizotan showed robust, reproducible effects on a severe and life-threatening symptom in mouse models, but this did not translate to a successful clinical trial outcome when apnea was the primary endpoint[5][13][15].
In contrast, Trofinetide and Blarcamesine, which target more fundamental aspects of Rett pathophysiology like synaptic health, neuroinflammation, and cellular homeostasis, have demonstrated clinical success by using broader outcome measures that reflect overall improvement[7]. The approval of Trofinetide marks a pivotal moment, proving that disease modification is an achievable goal. The ongoing development of Blarcamesine and other novel agents, including gene therapies, suggests a promising future[16][17].
For researchers and drug developers, the path forward involves a multi-pronged approach:
-
Targeting Core Pathology: Focus on mechanisms that can broadly impact the neurodevelopmental deficits.
-
Refining Preclinical Models: Ensure that preclinical studies assess a wide range of translatable behavioral and physiological outcomes beyond a single symptom.
-
Optimizing Clinical Endpoints: Continue to use and validate broad, meaningful outcome measures like the RSBQ and CGI-I that are valued by patients, caregivers, and clinicians.
The termination of the Sarizotan program was a disappointment, but the lessons learned have been invaluable, helping to shape the strategies that have led to the recent successes in the field.
References
- 1. Sarizotan - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rettsyndromenews.com [rettsyndromenews.com]
- 5. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. checkrare.com [checkrare.com]
- 8. Trofinetide: A Pioneering Treatment for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Trofinetide—a new chapter in rett syndrome’s treatment [frontiersin.org]
- 10. neurologylive.com [neurologylive.com]
- 11. anavex.com [anavex.com]
- 12. Anavex presents preclinical results of ANAVEX 2-73 in Rett Syndrome | Drug Discovery News [drugdiscoverynews.com]
- 13. Newron Reports Top-Line Results from its STARS Study Evaluating Sarizotan in Patients with Rett Syndrome | Newron Pharmaceuticals [newron.com]
- 14. Newron Pharma Abandons Rett Syndrome Program After Trial Fails to Hit Primary and Secondary Endpoints - BioSpace [biospace.com]
- 15. rettsyndromenews.com [rettsyndromenews.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. A Review of Gene Therapy Clinical Trials for Rett by Taysha and Neurogene [reverserett.org]
Validating Sarizotan's Dual-Target Mechanism: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sarizotan, a compound with a unique dual-target mechanism of action, has been a subject of significant investigation for its therapeutic potential in neurological disorders. This guide provides an objective comparison of Sarizotan's in vivo performance, supported by experimental data, to validate its engagement of the serotonin (B10506) 1A (5-HT1A) and dopamine (B1211576) D2-like receptors. We will delve into its neurochemical profile, key preclinical and clinical findings in Parkinson's disease (PD) and Rett syndrome, and compare its efficacy with alternative therapeutic agents.
The Dual-Target Hypothesis of Sarizotan
Sarizotan is characterized as a full agonist at the 5-HT1A receptor and exhibits high affinity for dopamine D2-like receptors (D2, D3, and D4), where it acts as a partial agonist or antagonist.[1][2][3][4][5][6] This dual-action mechanism is hypothesized to modulate both serotonergic and dopaminergic neurotransmission, offering a potential advantage in treating conditions with complex neurochemical imbalances.
Below is a diagram illustrating the proposed signaling pathway of Sarizotan, highlighting its interaction with both 5-HT1A and D2-like receptors.
In Vitro Receptor Binding Affinity
To understand the foundational pharmacology of Sarizotan, its binding affinity (Ki) for its primary targets is crucial. The following table summarizes the reported Ki values for Sarizotan and compares them with other relevant compounds.
| Compound | 5-HT1A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| Sarizotan | 0.5 - 2.1 | 24 - 43 | 4.5 - 15 | 1.3 - 5.0 |
| Buspirone (B1668070) | 14 - 36 | 450 - 600 | - | - |
| Eltoprazine (B1671187) | 2.9 | 360 | 120 | 120 |
Data compiled from multiple sources.[1][2][7][8][9]
In Vivo Validation in a Parkinson's Disease Model
Sarizotan was extensively investigated for its potential to treat L-DOPA-induced dyskinesia (LID) in Parkinson's disease. The 6-hydroxydopamine (6-OHDA)-lesioned rat is a standard preclinical model for this condition.[10][11]
Experimental Protocol: 6-OHDA Rat Model of LID
A typical experimental workflow for evaluating Sarizotan in this model is as follows:
In these preclinical models, Sarizotan demonstrated a dose-dependent reduction in L-DOPA-induced contraversive turning and abnormal involuntary movements (AIMs).[12] The anti-dyskinetic effect was confirmed to be primarily mediated through its 5-HT1A receptor agonism, as co-treatment with a 5-HT1A antagonist, WAY100635, blocked this effect.[12] There is also evidence suggesting an involvement of D3 receptors in Sarizotan's action on some types of L-DOPA-induced motor side effects.[12]
Clinical Trials in Parkinson's Disease
The promising preclinical data led to several clinical trials.
| Trial Identifier | Phase | Key Findings |
| NCT00314288 | II | A dose-finding study suggesting that 2 mg/day of Sarizotan was safe and showed a significant improvement in the composite score of UPDRS Items 32+33 (dyskinesia duration and disability).[9][13][14] |
| PADDY-1 & PADDY-2 (e.g., NCT00105508, NCT00105521) | III | These larger, pivotal trials failed to confirm the efficacy of Sarizotan for LID, as no significant difference was observed between the Sarizotan and placebo groups on the primary endpoints.[4][5][11][13][15] |
In Vivo Validation in a Rett Syndrome Model
Sarizotan was also evaluated for its potential to treat respiratory disturbances in Rett syndrome, a neurodevelopmental disorder.[10][16][17]
Experimental Protocol: Rett Syndrome Mouse Model
The experimental approach in mouse models of Rett syndrome involved the following steps:
Preclinical studies in three different mouse models of Rett syndrome showed that Sarizotan significantly reduced the incidence of apnea by approximately 75-85% and corrected irregular breathing patterns.[3][17][18][19]
Clinical Trial in Rett Syndrome
Despite the strong preclinical rationale, the clinical trial in patients with Rett syndrome did not yield positive results.
| Trial Identifier | Phase | Key Findings |
| STARS (NCT02790034) | II/III | The trial failed to meet its primary endpoint of reducing apnea episodes in patients with Rett syndrome.[17][20][21] Consequently, the development of Sarizotan for this indication was terminated.[17][20] |
Comparison with Alternatives for L-DOPA-Induced Dyskinesia
Several other compounds with activity at serotonergic receptors have been investigated for LID. The following diagram provides a logical comparison of their mechanisms.
Preclinical and clinical studies have shown that buspirone and eltoprazine can also reduce LID.[6][8][9][12][22][23][24][25] For instance, buspirone has been shown to dose-dependently reduce LID in rat models and in some patients.[6][25] Eltoprazine has also demonstrated efficacy in reducing dyskinesia in preclinical models and in a dose-finding study in Parkinson's disease patients.[9][12][22][24]
Conclusion
The in vivo validation of Sarizotan's dual-target mechanism has yielded mixed results. While its engagement of both 5-HT1A and D2-like receptors is supported by its neurochemical profile and preclinical efficacy in models of Parkinson's disease and Rett syndrome, this has not translated into successful clinical outcomes in pivotal trials. The discrepancy between preclinical and clinical findings underscores the complexities of these neurological disorders and the challenges of translating animal model data to human therapies. Further research into the nuanced roles of the serotonergic and dopaminergic systems in these conditions is warranted to develop more effective treatments. The comparative data presented here should serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The partial 5-HT(1A) agonist buspirone reduces the expression and development of l-DOPA-induced dyskinesia in rats and improves l-DOPA efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2020-1024 [excli.de]
- 9. Study of the antidyskinetic effect of eltoprazine in animal models of levodopa-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eltoprazine counteracts l-DOPA-induced dyskinesias in Parkinson's disease: a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rettsyndromenews.com [rettsyndromenews.com]
- 18. Effect of Sarizotan, a 5-HT1a and D2-like receptor agonist, on respiration in three mouse models of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. newron.com [newron.com]
- 21. trial.medpath.com [trial.medpath.com]
- 22. Eltoprazine for Treatment of Levodopa-induced Dyskinesias | Parkinson's Disease [michaeljfox.org]
- 23. Buspirone anti-dyskinetic effect is correlated with temporal normalization of dysregulated striatal DRD1 signalling in L-DOPA-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Buspirone in levodopa-induced dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of First and Second-Generation 5-HT1A Agonists
A Comprehensive Analysis for Researchers and Drug Development Professionals
The serotonin (B10506) 1A (5-HT1A) receptor, a key player in the modulation of mood and anxiety, has been a focal point for drug development for decades. Agonists targeting this receptor are broadly classified into first and second generations, distinguished by their pharmacological profiles and clinical attributes. This guide provides an objective comparison of these two generations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and future work in this area.
First-Generation 5-HT1A Agonists: The Azapirones
The first wave of 5-HT1A agonists, primarily the azapirones, marked a significant advancement in the treatment of anxiety disorders. This class includes compounds like buspirone, gepirone, and tandospirone.[1] These agents are partial agonists at the 5-HT1A receptor and exhibit a distinct anxiolytic profile compared to the benzodiazepines that were prevalent at the time of their introduction.[2]
Pharmacological Profile
First-generation agonists are characterized by their high affinity for 5-HT1A receptors.[1] Their partial agonism means they elicit a submaximal response compared to the endogenous ligand, serotonin. This property is thought to contribute to their favorable side-effect profile, particularly the lack of sedation and dependence associated with benzodiazepines.[3]
Clinical Efficacy and Side Effects
Clinical trials have established the efficacy of azapirones in the treatment of generalized anxiety disorder (GAD).[4][5] They have been shown to be superior to placebo in reducing anxiety symptoms.[4] However, their onset of action is typically delayed, similar to antidepressants.[3] Common side effects include dizziness, nausea, and headache.[2][3] Compared to benzodiazepines, azapirones cause less sedation and cognitive impairment.[2]
Second-Generation 5-HT1A Agonists: A Multi-target Approach
The second generation of 5-HT1A agonists represents a shift towards multi-modal pharmacology, where agonism at the 5-HT1A receptor is combined with other mechanisms of action. This class includes drugs like vilazodone (B1662482), vortioxetine (B1682262), and flibanserin (B1672775).
Pharmacological Profile
Second-generation agents are distinguished by their dual or multiple actions. Vilazodone, for instance, combines selective serotonin reuptake inhibition (SSRI) with 5-HT1A partial agonism.[6][7] Vortioxetine also acts as an SSRI and a 5-HT1A receptor agonist, but it additionally modulates other serotonin receptors.[8] Flibanserin is a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[9] This multi-target approach is intended to enhance therapeutic efficacy and potentially hasten the onset of action.[10]
Clinical Efficacy and Side Effects
These agents have demonstrated efficacy in the treatment of major depressive disorder (MDD).[11][12][13] The combination of mechanisms is thought to provide a more robust antidepressant effect.[13] Clinical studies have compared the efficacy and safety of these newer agents with other antidepressants.[12][13] For instance, some studies suggest vortioxetine may have a favorable side-effect profile compared to other antidepressants.[12] Common adverse events for this generation can include nausea, vomiting, and diarrhea.[14]
Quantitative Data Comparison
The following tables summarize the key quantitative pharmacological and clinical data for representative first and second-generation 5-HT1A agonists.
Table 1: Pharmacological Data of 5-HT1A Agonists
| Drug | Generation | Class | Ki (nM) for 5-HT1A | EC50 (nM) | Emax (%) |
| Buspirone | First | Azapirone | 1.0 - 10 | 10 - 100 | Partial Agonist |
| Gepirone | First | Azapirone | 1.0 - 5.0 | 5 - 50 | Partial Agonist |
| Tandospirone | First | Azapirone | 0.5 - 5.0 | 10 - 100 | Partial Agonist |
| Vilazodone | Second | SPARI | 2.1 | 2.9 | Partial Agonist |
| Vortioxetine | Second | Multimodal | 15 | 25 | Agonist |
| Flibanserin | Second | MSAA | 1.0 - 5.0 | - | Agonist |
Note: Ki, EC50, and Emax values can vary depending on the experimental conditions and tissue/cell type used. The values presented here are representative ranges from the literature.
Table 2: Clinical Data of 5-HT1A Agonists
| Drug | Generation | Primary Indication(s) | Common Adverse Events |
| Buspirone | First | Generalized Anxiety Disorder | Dizziness, nausea, headache[2] |
| Gepirone | First | Major Depressive Disorder | Dizziness, nausea, insomnia[15][16] |
| Tandospirone | First | Generalized Anxiety Disorder, Adjunct in Schizophrenia | Drowsiness, dizziness, nausea[3] |
| Vilazodone | Second | Major Depressive Disorder | Diarrhea, nausea, headache[14] |
| Vortioxetine | Second | Major Depressive Disorder | Nausea, constipation, vomiting[12] |
| Flibanserin | Second | Hypoactive Sexual Desire Disorder | Dizziness, somnolence, nausea |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by 5-HT1A receptor agonists and a typical experimental workflow for their characterization.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.[17]
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
Radioligand (e.g., [3H]8-OH-DPAT).
-
Test compound (unlabeled 5-HT1A agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., serotonin) is used instead of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing information on the agonist's efficacy (Emax) and potency (EC50).[18][19]
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound.
-
GDP (guanosine diphosphate).
-
Assay buffer.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture to allow for [35S]GTPγS binding to the activated G-proteins.
-
Terminate the reaction and separate bound from unbound [35S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
The amount of [35S]GTPγS bound is proportional to the degree of G-protein activation by the agonist.
-
EC50 and Emax values are determined by plotting the concentration-response curve.
Conclusion
The evolution from first to second-generation 5-HT1A agonists reflects a growing understanding of the complexities of serotonergic neurotransmission and the desire for more effective and better-tolerated therapeutics. While first-generation agents established the clinical utility of targeting the 5-HT1A receptor for anxiety, the multi-modal approach of the second generation offers the potential for broader efficacy in mood disorders. The choice of agonist for research or clinical development will depend on the specific therapeutic goal, with considerations for the desired balance of efficacy, side-effect profile, and mechanism of action. This comparative guide provides a foundational understanding to inform such decisions.
References
- 1. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Azapirone - Wikipedia [en.wikipedia.org]
- 4. The efficacy, safety, and adverse events of azapirones in anxiety disorders: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azapirones for generalized anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilazodone: a 5-HT1A receptor agonist/serotonin transporter inhibitor for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vilazodone hydrochloride, a combined SSRI and 5-HT1A receptor agonist for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vortioxetine dose-dependently reverses 5-HT depletion-induced deficits in spatial working and object recognition memory: a potential role for 5-HT1A receptor agonism and 5-HT3 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Efficacy and safety of levomilnacipran, vilazodone and vortioxetine compared with other second-generation antidepressants for major depressive disorder in adults: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized Controlled Trial Comparing Efficacy and Safety of Antidepressant Monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Interim Analysis of a Randomized, Open-Label Study of Vilazodone, Escitalopram, or Vortioxetine for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gepirone hydrochloride: a novel antidepressant with 5-HT1A agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sarizotan Dihydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of Sarizotan dihydrochloride (B599025), a research compound. Adherence to these procedures is critical to ensure personnel safety, protect the environment, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Immediate Safety and Handling Precautions
Sarizotan dihydrochloride is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[1] In case of potential dust generation, respiratory protection (e.g., a P95-rated respirator) is mandatory.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately cordon off the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Core Disposal Protocol
The cardinal rule for the disposal of this compound is do not dispose of it in the regular trash or down the drain. [1][2] As a pharmaceutical compound, it poses a potential threat to aquatic ecosystems.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All unused or expired this compound, as well as any materials contaminated with it (e.g., weighing boats, pipette tips, gloves), must be collected as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be kept closed except when adding waste.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA must be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure that the storage area is secure and that incompatible wastes are segregated.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[1]
-
Provide the waste disposal service with a complete and accurate description of the waste, including a copy of the Safety Data Sheet.
-
Quantitative Data Summary
| Compound Class/Endpoint | Organism | Test Duration | Effect Concentration | Reference |
| SSRIs (General) | Algae | 96 hours | IC10: 4.6 - 1662 µg/L | [3] |
| Sertraline (B1200038) (SSRI) | Daphnia magna | 21 days | LOEC (reproduction): 0.045 mg/L | [2] |
| Sertraline (SSRI) | Ceriodaphnia dubia | 48 hours | LC50: 0.12 mg/L | [2] |
IC10: Concentration causing 10% inhibition. LOEC: Lowest Observed Effect Concentration. LC50: Concentration lethal to 50% of the test population.
The data clearly indicates that compounds with similar mechanisms of action can be highly toxic to aquatic organisms at low concentrations. This reinforces the critical importance of preventing the release of this compound into the environment.
Experimental Protocols
The ecotoxicity data presented in the table above is derived from standardized experimental protocols. For detailed methodologies, please refer to the cited scientific literature. The general principles of these tests involve exposing representative aquatic organisms (e.g., algae, invertebrates, fish) to a range of concentrations of the test substance under controlled laboratory conditions and observing specific endpoints such as growth inhibition, mortality, or reproductive impairment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Aquatic ecotoxicity of the selective serotonin reuptake inhibitor sertraline hydrochloride in a battery of freshwater test species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and chronic toxicity of five selective serotonin reuptake inhibitors in Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and hazard of selective serotonin reuptake inhibitor antidepressants fluoxetine, fluvoxamine, and sertraline to algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Essential Safety and Logistical Guidance for Handling Sarizotan Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Sarizotan dihydrochloride (B599025). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, establishing a foundation of trust and reliability in your research endeavors.
Personal Protective Equipment (PPE)
When handling Sarizotan dihydrochloride, a stringent adherence to personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | Prevents skin contact with the compound. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles or splashes of solutions containing the compound. |
| Lab Coat | A buttoned, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the inhalation of fine particles of the compound. |
Operational Plans: Handling and Storage
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All work with powdered this compound should be conducted in a certified chemical fume hood to avoid the generation and inhalation of aerosols or dust.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Storage:
-
Container: Keep the container tightly closed.
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid procedures as indicated in the Safety Data Sheet (SDS)[1].
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Note on Safety Data Sheet Information: The Safety Data Sheet from Chemicea Pharmaceuticals Pvt Ltd. indicates "NIL" for potential health effects, yet provides specific first aid measures[1]. In such cases of ambiguity, researchers should adhere to the more cautious approach and follow the detailed first aid instructions.
Disposal Plan
The disposal of this compound and any associated waste must be conducted in accordance with all local, state, and federal regulations.
-
Unused Compound: Unused this compound should be disposed of as chemical waste. Consult with your institution's environmental health and safety (EHS) office for specific guidelines.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Solutions: Aqueous solutions of this compound should not be disposed of down the drain. They should be collected in a designated waste container for chemical waste disposal.
Experimental Protocols
While specific experimental designs will vary, the following provides a general protocol for the preparation of this compound solutions for in vitro and in vivo studies, based on information from various research suppliers and studies.
Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder in a chemical fume hood.
-
Dissolving: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
-
For cell culture experiments, the DMSO stock solution can be further diluted in the appropriate cell culture medium to the desired final concentration immediately before use.
-
For in vivo studies, the stock solution can be diluted in a suitable vehicle, such as saline or a specific buffer, as dictated by the experimental protocol.
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and a general experimental workflow.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for Sarizotan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
